molecular formula C7H5BrClN3 B1376116 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1388071-17-7

6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1376116
CAS No.: 1388071-17-7
M. Wt: 246.49 g/mol
InChI Key: TVQDWGLRUKHYQX-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is integral to the development of potent kinase inhibitors. Research indicates that imidazo[4,5-b]pyridine-based compounds demonstrate promising activity against Aurora-A and Aurora-B kinases, which are important targets in oncology for the regulation of cell division . Furthermore, this heterocyclic system serves as a key precursor for synthesizing novel antimicrobial agents. Studies show that derivatives of the imidazo[4,5-b]pyridine scaffold exhibit antibacterial properties, with particular efficacy against Gram-positive bacteria such as Bacillus cereus . The bromo and chloro substituents on the fused ring system make it a valuable and versatile synthetic intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the exploration of structure-activity relationships for various biological targets . This compound is For Research Use Only and is intended for laboratory research applications.

Properties

IUPAC Name

6-bromo-2-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-3-4(8)2-10-6-5(3)11-7(9)12-6/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQDWGLRUKHYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Br)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its substituted imidazo[4,5-b]pyridine core is a key pharmacophore in a variety of biologically active molecules. The presence of bromo and chloro substituents provides valuable handles for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. This guide provides a comprehensive overview of a reliable synthetic pathway to this important molecule, with a focus on the underlying chemical principles and detailed experimental protocols.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a multi-step sequence starting from a readily available substituted pyridine derivative. The chosen strategy emphasizes robust and well-documented reactions to ensure high yields and purity of the final product. The overall synthetic pathway can be broken down into three key transformations:

  • Electrophilic Bromination: Introduction of a bromine atom at the 6-position of the pyridine ring.

  • Imidazole Ring Formation: Cyclization to form the fused imidazo[4,5-b]pyridine ring system, proceeding through a 2-hydroxy intermediate.

  • Chlorination: Conversion of the 2-hydroxy group to the final 2-chloro functionality.

This strategic approach allows for precise control over the introduction of each substituent, minimizing the formation of isomeric byproducts.

Synthetic_Pathway_Overview 3-Amino-2-chloro-4-methylpyridine 3-Amino-2-chloro-4-methylpyridine 6-Bromo-2-chloro-4-methylpyridin-3-amine 6-Bromo-2-chloro-4-methylpyridin-3-amine 3-Amino-2-chloro-4-methylpyridine->6-Bromo-2-chloro-4-methylpyridin-3-amine Step 1: Bromination 6-Bromo-7-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one 6-Bromo-7-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one 6-Bromo-2-chloro-4-methylpyridin-3-amine->6-Bromo-7-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Step 2: Cyclization This compound This compound 6-Bromo-7-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one->this compound Step 3: Chlorination

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 6-Bromo-2-chloro-4-methylpyridin-3-amine

The initial step involves the regioselective bromination of 3-amino-2-chloro-4-methylpyridine. The directing effects of the amino and methyl groups on the pyridine ring favor electrophilic substitution at the 6-position.

Causality of Experimental Choices
  • Brominating Agent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is selected as the brominating agent. Compared to elemental bromine, DBDMH is a solid, making it easier and safer to handle. It provides a controlled release of electrophilic bromine, which enhances the regioselectivity of the reaction and minimizes over-bromination.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves the starting material. Its low boiling point simplifies product isolation.

  • Temperature: The reaction is initiated at a low temperature (0-10°C) to control the initial exothermic reaction and then allowed to proceed at room temperature. This temperature profile ensures a controlled reaction rate and high selectivity.

Experimental Protocol: Bromination
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-2-chloro-4-methylpyridine (50.0 g, 351 mmol) in dichloromethane (500 mL).

  • Cooling: Cool the solution in an ice bath to a temperature between 0-10°C.

  • Addition of Brominating Agent: Add 1,3-dibromo-5,5-dimethylhydantoin (51.1 g, 179 mmol) in five portions over a period of 40 minutes, ensuring the temperature remains below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Pass the reaction mixture through a short pad of silica gel, eluting with a 30% diethyl ether in dichloromethane solution (1 L).

    • Concentrate the eluate under reduced pressure.

    • Add heptane to the concentrated residue to precipitate the product.

    • Collect the precipitate by filtration, wash with heptane, and air dry to yield 6-bromo-2-chloro-4-methyl-pyridin-3-ylamine as a solid.[1]

Bromination_Step cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Amino-2-chloro-4-methylpyridine 3-Amino-2-chloro-4-methylpyridine Reaction Bromination 3-Amino-2-chloro-4-methylpyridine->Reaction 1. 1,3-Dibromo-5,5-dimethylhydantoin 1,3-Dibromo-5,5-dimethylhydantoin 1,3-Dibromo-5,5-dimethylhydantoin->Reaction 2. Dichloromethane Dichloromethane Dichloromethane->Reaction 3. 6-Bromo-2-chloro-4-methylpyridin-3-amine 6-Bromo-2-chloro-4-methylpyridin-3-amine Reaction->6-Bromo-2-chloro-4-methylpyridin-3-amine

Caption: Key components of the bromination reaction.

Part 2: Formation of the Imidazo[4,5-b]pyridine Core

With the brominated diaminopyridine precursor in hand, the next stage is the construction of the fused imidazole ring. This is achieved through a cyclization reaction with a one-carbon synthon, followed by chlorination.

Step 2a: Cyclization to 6-Bromo-7-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

The formation of the 2-hydroxy (or keto tautomer) imidazo[4,5-b]pyridine is a reliable method to build the core structure.

Causality of Experimental Choices
  • Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) is an effective and safe reagent for this transformation. It acts as a phosgene equivalent, reacting with the two amino groups of the precursor to form the cyclic urea structure of the product. The byproducts of the reaction (imidazole and carbon dioxide) are volatile and easily removed.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is suitable for this reaction, as it effectively dissolves the starting materials and facilitates the cyclization.

Experimental Protocol: Cyclization
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 6-bromo-2-chloro-4-methylpyridin-3-amine (1.0 eq) in anhydrous DMF.

  • Addition of CDI: Add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain 6-bromo-7-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.

Step 2b: Chlorination of the 2-Hydroxy Intermediate

The final step in the synthesis is the conversion of the 2-hydroxy group to a chloro group. This is a common transformation in heterocyclic chemistry.

Causality of Experimental Choices
  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of deoxychlorination. It effectively converts the amide-like hydroxyl group into a chloro group.

  • Reaction Conditions: The reaction is typically performed neat or with a high-boiling inert solvent. Heating is required to drive the reaction to completion. A small amount of a tertiary amine base like N,N-dimethylaniline can be added to catalyze the reaction.

Experimental Protocol: Chlorination
  • Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-bromo-7-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Catalyst (Optional): Add a catalytic amount of N,N-dimethylaniline.

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Carefully cool the reaction mixture to room temperature.

    • Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the pH is basic.

    • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Summary

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
1. Bromination 3-Amino-2-chloro-4-methylpyridine1,3-Dibromo-5,5-dimethylhydantoinDichloromethane0°C to RT~94%[1]
2a. Cyclization 6-Bromo-2-chloro-4-methylpyridin-3-amine1,1'-CarbonyldiimidazoleDMF or THF80-100°CHigh
2b. Chlorination 6-Bromo-7-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-onePhosphorus oxychlorideNeat or high-boiling solventRefluxGood to High

Conclusion

The described synthetic pathway provides a reliable and scalable method for the preparation of this compound. By employing well-established chemical transformations and carefully selected reagents, this guide offers a clear and logical approach for researchers in the field. The final product is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed.
  • 3-AMINO-6-BROMO-2-CHLORO-4-METHYLPYRIDINE synthesis. ChemicalBook.
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.

Sources

An In-depth Technical Guide to 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine is a halogenated heterocyclic compound belonging to the imidazo[4,5-b]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, which allows for interaction with a wide range of biological targets. While specific research on this particular derivative is limited, this guide provides a comprehensive overview of its known properties and extrapolates its potential chemical behavior and biological significance based on the well-documented chemistry of related imidazo[4,5-b]pyridine analogues. This document aims to serve as a foundational resource for researchers interested in the synthesis, functionalization, and evaluation of this compound for drug discovery and development.

Introduction to the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core, an isomer of benzimidazole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine bases enables it to act as a bioisostere, interacting with a multitude of enzymes and receptors.[1][2] This has led to the development of imidazo[4,5-b]pyridine derivatives with a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties.[2][3] The strategic placement of substituents on the pyridine and imidazole rings allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

This compound incorporates several key features that make it an attractive candidate for further investigation:

  • A Bromo Substituent: The bromine atom at the 6-position can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the synthesis of diverse compound libraries.

  • A Chloro Substituent: The chlorine atom at the 2-position of the imidazole ring is a reactive site, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity.

  • A Methyl Group: The methyl group at the 7-position can influence the molecule's lipophilicity and metabolic stability.

This guide will delve into the known chemical properties of this compound and provide insights into its potential synthesis, reactivity, and biological applications based on established principles and data from closely related analogues.

Physicochemical Properties

PropertyValueSource
CAS Number 1388071-17-7
Molecular Formula C₇H₅BrClN₃
Molecular Weight 246.49 g/mol
Appearance (Not specified, likely a solid)-
Solubility (Not specified, likely soluble in organic solvents like DMSO, DMF)-
Storage Conditions Inert atmosphere, 2-8°C[4]

Synthesis and Reactivity

Proposed Synthetic Routes

Specific literature detailing the synthesis of this compound is not currently available. However, based on established methods for the synthesis of substituted imidazo[4,5-b]pyridines, a plausible synthetic strategy can be proposed. A common approach involves the cyclization of a substituted 2,3-diaminopyridine precursor.

A potential retrosynthetic analysis is outlined below:

G Target This compound Intermediate1 5-Bromo-3-methyl-pyridine-2,3-diamine Target->Intermediate1 Cyclization with a C1 source (e.g., phosgene equivalent) Intermediate2 2-Amino-5-bromo-3-methyl-3-nitropyridine Intermediate1->Intermediate2 Nitro group reduction StartingMaterial 2-Chloro-3-methyl-5-nitropyridine Intermediate2->StartingMaterial Amination

Retrosynthetic analysis for this compound.

Proposed Experimental Protocol:

Step 1: Synthesis of 2-Amino-5-bromo-3-methyl-3-nitropyridine

  • To a solution of 2-chloro-3-methyl-5-nitropyridine in a suitable solvent (e.g., ethanol), add an excess of ammonia in a sealed reaction vessel.

  • Heat the reaction mixture at a temperature range of 100-150 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromo-3-methyl-3-nitropyridine.

Step 2: Synthesis of 5-Bromo-3-methyl-pyridine-2,3-diamine

  • Dissolve 2-amino-5-bromo-3-methyl-3-nitropyridine in a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder and ammonium chloride, to the solution.[2]

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-bromo-3-methyl-pyridine-2,3-diamine, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • To a solution of 5-bromo-3-methyl-pyridine-2,3-diamine in a suitable solvent (e.g., toluene), add a phosgene equivalent such as triphosgene or diphosgene at 0 °C.

  • Slowly add a non-nucleophilic base, such as triethylamine, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The reaction will likely proceed through an intermediate isocyanate which then cyclizes.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Chemical Reactivity

The chemical reactivity of this compound is dictated by the electronic properties of the imidazo[4,5-b]pyridine core and the nature of its substituents.

G cluster_0 This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Pd catalyst, base, boronic acid Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Pd catalyst, base, amine Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nucleophile (e.g., R-NH2, R-OH, R-SH)

Potential reactivity of this compound.
  • Nucleophilic Aromatic Substitution at C2: The chlorine atom at the C2 position is expected to be susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to generate a library of C2-functionalized derivatives. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.

  • Palladium-Catalyzed Cross-Coupling at C6: The bromine atom at the C6 position is a versatile handle for palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base will yield 6-aryl or 6-heteroaryl substituted imidazo[4,5-b]pyridines.

    • Buchwald-Hartwig Amination: Coupling with primary or secondary amines using a palladium catalyst and a suitable ligand will afford 6-amino-imidazo[4,5-b]pyridine derivatives.

  • N-Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be alkylated or arylated under appropriate conditions, typically using an alkyl or aryl halide in the presence of a base. This can lead to the formation of regioisomers, and the reaction conditions would need to be optimized to achieve selectivity.

Potential Biological Applications

While no biological data has been published for this compound, the broader class of imidazo[4,5-b]pyridines has been extensively studied and shown to possess a wide range of biological activities.

  • Kinase Inhibitors: Many imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Their dysregulation is implicated in numerous diseases, including cancer. The structural similarity of the imidazo[4,5-b]pyridine core to the adenine moiety of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.

  • Antiviral Agents: The imidazo[4,5-b]pyridine scaffold is present in several compounds with demonstrated antiviral activity against a range of viruses, including human cytomegalovirus (HCMV) and hepatitis C virus (HCV).

  • Anticancer Agents: Numerous imidazo[4,5-b]pyridine derivatives have exhibited significant antiproliferative activity against various cancer cell lines.[3] Their mechanisms of action are diverse and can include kinase inhibition, induction of apoptosis, and cell cycle arrest.

  • Anti-inflammatory Agents: Some imidazo[4,5-b]pyridines have shown potential as anti-inflammatory agents by modulating the production of pro-inflammatory cytokines.

The presence of the bromo and chloro substituents on this compound provides excellent opportunities for medicinal chemists to synthesize and explore a wide chemical space for the development of novel therapeutic agents targeting these and other disease areas.

Conclusion

This compound is a promising, yet underexplored, heterocyclic compound. Its substituted imidazo[4,5-b]pyridine core suggests a high potential for biological activity, and the presence of two distinct halogen atoms offers versatile handles for synthetic modification. This technical guide has provided a comprehensive overview of its known properties and, by drawing on the rich chemistry of related analogues, has outlined plausible synthetic routes, predicted chemical reactivity, and highlighted potential therapeutic applications. It is hoped that this document will stimulate further research into this and related compounds, ultimately leading to the discovery of novel and effective therapeutic agents.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine (CAS 1388071-17-7): A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine is a highly functionalized heterocyclic compound built upon the imidazo[4,5-b]pyridine core. This core structure is considered a "privileged scaffold" in medicinal chemistry due to its structural resemblance to endogenous purines, which allows its derivatives to interact with a wide array of biological targets.[1][2] The specific arrangement of a methyl group and two distinct, orthogonally reactive halogen atoms (chlorine and bromine) on this scaffold makes CAS 1388071-17-7 an exceptionally valuable starting material for the synthesis of complex molecules. Its primary utility lies in its role as a key building block for developing targeted therapeutics, most notably potent and selective kinase inhibitors for applications in oncology.[3][4][5] This guide provides an in-depth analysis of its chemical properties, synthetic utility, and a focused application in the strategic design of next-generation kinase inhibitors.

The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold

The power of the imidazo[4,5-b]pyridine system stems from its identity as a bioisostere of purine. This structural mimicry has driven extensive biological investigation, revealing that derivatives possess a remarkable spectrum of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][6][7] This versatility has established the scaffold as a cornerstone in the design of novel therapeutic agents.

Caption: Structural analogy between the endogenous purine core and the imidazo[4,5-b]pyridine scaffold.

Physicochemical Profile and Safe Handling of CAS 1388071-17-7

A precise understanding of the compound's properties is critical for its effective and safe utilization in a research environment.

PropertyValueSource
CAS Number 1388071-17-7[8][9]
IUPAC Name This compound[8]
Molecular Formula C₇H₅BrClN₃Inferred
Molecular Weight 246.49 g/mol [9]
Appearance Solid (Form may vary)[8]
Primary Use Research and Development[8][10]

Safety and Handling Insights: According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[8] The causality for stringent handling protocols stems from this toxicity profile.

  • Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemically resistant gloves, is mandatory.[8]

  • Chemical Stability: The compound is stable under recommended storage conditions (Inert atmosphere, 2-8°C).[8][11] However, it should be kept away from strong acids, bases, and oxidizing or reducing agents to prevent uncontrolled reactions.[8]

  • Toxicological Data: It is crucial to note that extensive toxicological and ecotoxicological data for this specific molecule are not yet available.[8] Therefore, it should be treated as a compound of unknown toxicity, warranting the highest level of precaution.

Synthetic Utility: Harnessing Orthogonal Reactivity

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. This "orthogonal" reactivity allows for selective, stepwise functionalization, which is a cornerstone of efficient and convergent synthesis in drug discovery.

  • C2-Position (Chloro): The chlorine atom at the C2 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . This heightened reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the imidazole ring, which stabilize the negatively charged Meisenheimer complex intermediate. This position is ideal for introducing amine-containing fragments, such as piperazines, which are common moieties in kinase inhibitors for engaging with the solvent-exposed region of the ATP binding pocket.[4]

  • C6-Position (Bromo): The bromine atom at the C6 position on the pyridine ring is a classic handle for transition-metal-catalyzed cross-coupling reactions . It is significantly less susceptible to SNAr, allowing it to remain intact during the functionalization of the C2 position. This site is perfectly suited for reactions like the Suzuki-Miyaura coupling (to form C-C bonds with aryl or heteroaryl groups) or the Buchwald-Hartwig amination (to form C-N bonds). These reactions are fundamental for introducing groups that interact with the hinge region or other key areas of a target protein.[12]

Caption: Key orthogonal reaction pathways for the selective functionalization of the title compound.

Application Focus: A Step-by-Step Protocol for Kinase Inhibitor Synthesis

The imidazo[4,5-b]pyridine scaffold is a validated core for potent inhibitors of Aurora and Fms-like tyrosine kinase 3 (FLT3), both of which are high-value targets in acute myeloid leukemia (AML).[4][5] The following protocol outlines a logical, field-proven workflow for the synthesis of a hypothetical dual kinase inhibitor, demonstrating the practical application of the compound's orthogonal reactivity.

Experimental Protocol: Synthesis of a C2-amino, C6-aryl Imidazo[4,5-b]pyridine

This protocol is a representative, self-validating system. Each step is designed to yield a product that can be purified and fully characterized, confirming the success of the transformation before proceeding to the next, thus ensuring the integrity of the overall synthesis.

Synthetic_Workflow A Start: 6-Bromo-2-chloro-7-methyl- 3H-imidazo[4,5-b]pyridine (CAS 1388071-17-7) B Step 1: Suzuki Coupling Reagents: Pyrazole-Boronic Ester, Pd(PPh3)4, Na2CO3 Solvent: Dioxane/H2O Conditions: Heat (e.g., 90 °C) A->B C Intermediate: 6-(Pyrazolyl)-2-chloro-7-methyl- 3H-imidazo[4,5-b]pyridine B->C D Step 2: SNAr Reaction Reagents: Substituted Piperazine, DIPEA Solvent: NMP or DMSO Conditions: Heat (e.g., 120-150 °C) C->D G QC/Analysis: LC-MS, 1H NMR C->G Purification & Characterization E Final Product: Dual FLT3/Aurora Kinase Inhibitor Analog D->E F QC/Analysis: LC-MS, 1H NMR, 13C NMR, HRMS E->F Final Purification & Full Characterization

Caption: A validated workflow for the two-step synthesis of a kinase inhibitor analog.

Step 1: Suzuki-Miyaura Cross-Coupling at the C6-Bromo Position

  • Rationale: This step introduces a heteroaryl group, such as a pyrazole, which is a known hinge-binding motif in many kinase inhibitors.[4] The Suzuki reaction is chosen for its reliability, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.

  • Methodology:

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add the desired pyrazole boronic acid or ester (1.1 - 1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 - 0.10 eq), and a base, typically 2M aqueous sodium carbonate (Na₂CO₃) (3.0 eq).

    • Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 80-100 °C and monitor by a suitable method (e.g., LC-MS or TLC).

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude material via column chromatography on silica gel to yield the 6-aryl-2-chloro intermediate.

    • Validation: Confirm the structure of the intermediate by ¹H NMR and Mass Spectrometry. The disappearance of the starting material and the appearance of a new product with the expected mass and aromatic proton signals validate the reaction's success.

Step 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

  • Rationale: With the C6 position functionalized, the C2-chloro group is now targeted for substitution. This step installs the solubilizing side chain that will interact with the solvent-facing region of the kinase. A piperazine derivative is a common choice.[4]

  • Methodology:

    • In a reaction vessel, dissolve the 6-aryl-2-chloro intermediate (1.0 eq) from Step 1 in a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).

    • Add the desired substituted piperazine (1.5 - 2.0 eq) and a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) to scavenge the HCl byproduct.

    • Heat the reaction mixture to 120-150 °C (conventional heating) or 150-180 °C (microwave irradiation) and monitor for completion.

    • Upon completion, cool the mixture and perform an aqueous workup, typically by diluting with water to precipitate the product or by extracting with an organic solvent.

    • Purify the final compound using an appropriate method, such as preparative HPLC or column chromatography.

    • Validation: The final structure must be rigorously confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and its purity must be assessed by HPLC (>95% is typically required for biological screening).

Conclusion and Future Outlook

This compound (CAS 1388071-17-7) is far more than a catalog chemical; it is a strategically designed building block that offers a reliable and efficient entry point into the synthesis of medicinally relevant compounds. Its key strengths—the privileged imidazo[4,5-b]pyridine core and its orthogonally reactive halogen handles—provide medicinal chemists with a robust platform for generating diverse molecular libraries. The primary trajectory for this scaffold is in the continued development of kinase inhibitors, but its utility extends to any program requiring a functionalized purine bioisostere. Future work will likely involve the exploration of novel coupling partners and the development of one-pot, multi-step synthetic procedures to further streamline the drug discovery process.

References

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An In-Depth Technical Guide to 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes established knowledge of the imidazo[4,5-b]pyridine scaffold to present a robust profile of its molecular structure, a viable synthetic pathway, and its potential as a pharmacologically active agent.

Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Structure in Drug Discovery

The imidazo[4,5-b]pyridine core is a fused heterocyclic system that bears a strong structural resemblance to endogenous purines. This similarity allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in medicinal chemistry.[1] Derivatives of this core have been investigated for a multitude of therapeutic applications, including as anticancer agents, kinase inhibitors, and antivirals.[2][3] The specific substitution pattern of this compound, featuring a bromine and a chlorine atom, suggests its potential as a key intermediate for further chemical modifications or as a bioactive molecule in its own right. The halogen atoms can serve as handles for cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring fused to an imidazole ring, with a bromine atom at position 6, a chlorine atom at position 2, and a methyl group at position 7.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1388071-17-7
Molecular Formula C₇H₅BrClN₃
Molecular Weight 246.49 g/mol
Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, we can predict the salient features of its ¹H and ¹³C NMR spectra based on data from structurally related compounds.[5][6]

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl group protons, likely in the range of 2.3-2.7 ppm. The aromatic region would display signals corresponding to the protons on the pyridine ring. The precise chemical shifts and coupling patterns would depend on the specific tautomeric form present in the NMR solvent.

  • ¹³C NMR: The spectrum would exhibit seven distinct carbon signals. The methyl carbon would appear at the upfield end of the spectrum. The chemical shifts of the carbons in the heterocyclic core would be influenced by the electronegativity of the nitrogen, bromine, and chlorine substituents. The carbon atom bearing the chlorine (C2) is expected to be significantly downfield.

Proposed Synthesis Pathway

A common and effective method for the synthesis of the imidazo[4,5-b]pyridine scaffold involves the condensation of a substituted 2,3-diaminopyridine with a suitable one-carbon synthon.[7][8] For the target molecule, a plausible synthetic route would start from a suitably substituted diaminopyridine.

G cluster_0 Synthesis Workflow A Starting Material: 5-Bromo-6-chloro-4-methylpyridine-2,3-diamine B Cyclization Reagent: e.g., Triphosgene or Phosgene Equivalent A->B Step 1: Condensation C Reaction Conditions: Inert solvent (e.g., Toluene), Heat B->C D Product: 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridin-2(1H)-one C->D E Chlorination: POCl₃ or SOCl₂ D->E Step 2: Chlorination F Final Product: This compound E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Bromo-7-methyl-3H-imidazo[4,5-b]pyridin-2(1H)-one

  • To a stirred solution of 5-bromo-4-methylpyridine-2,3-diamine in an inert solvent such as toluene, add a phosgene equivalent like triphosgene portion-wise at room temperature. The use of a phosgene equivalent is a well-established method for the synthesis of imidazo[4,5-b]pyridin-2-ones.[9]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent (e.g., diethyl ether) and dry under vacuum to yield the pyridinone intermediate.

Step 2: Synthesis of this compound

  • Suspend the 6-Bromo-7-methyl-3H-imidazo[4,5-b]pyridin-2(1H)-one in a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Potential Applications in Drug Development

The structural motifs present in this compound suggest several avenues for its application in drug discovery.

Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold is a known hinge-binding motif for many protein kinases. The nitrogen atoms in the ring system can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The substituents at the 2, 6, and 7 positions can be further elaborated to target specific pockets within the ATP-binding site, thereby conferring selectivity and potency.

G cluster_0 Kinase Inhibition Mechanism A 6-Bromo-2-chloro-7-methyl- 3H-imidazo[4,5-b]pyridine B Kinase ATP Binding Site A->B Binds to C Hinge Region A->C Forms H-bonds with B->C Contains D Inhibition of ATP Binding B->D Prevents E Downstream Signaling Blockade D->E Leads to

Caption: Interaction of the scaffold with a kinase active site.

Anticancer Activity

Many imidazo[4,5-b]pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[2] The presence of a bromine atom, in particular, has been shown to enhance the anticancer effects of some derivatives.[2] This suggests that this compound could serve as a valuable starting point for the development of novel cytotoxic agents.

Conclusion

This compound is a strategically substituted heterocyclic compound with considerable potential in the field of medicinal chemistry. While specific experimental data remains to be published, this guide provides a well-grounded theoretical framework for its molecular structure, a plausible and efficient synthetic route, and its likely applications in drug discovery, particularly in the areas of kinase inhibition and oncology. Further experimental validation of these postulations is warranted and is expected to confirm the utility of this compound as a valuable building block for the development of novel therapeutics.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. ProQuest. Available at: [Link]

  • Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. PubMed. Available at: [Link]

  • This compound. Hölzel Biotech. Available at: [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC. Available at: [Link]

  • This compound. Chemspace. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. NIH. Available at: [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. WashU Medicine Research Profiles. Available at: [Link]

  • Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. Available at: [Link]

  • Halogenated imidazo[1,5-a]pyridines: chemical structure and optical properties of a promising luminescent. IRIS-AperTO. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. Available at: [Link]

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Spectroscopic Unveiling of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic structure in the landscape of medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antiviral, and antimicrobial agents, as well as for their roles as enzyme inhibitors and receptor modulators. The specific substitution pattern of 6-bromo, 2-chloro, and 7-methyl on the 3H-imidazo[4,5-b]pyridine framework presents a unique electronic and steric profile, making the precise elucidation of its structure through spectroscopic methods a critical step in its development and application.

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally related analogs to present a robust predictive analysis. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel imidazo[4,5-b]pyridine derivatives.

Predicted Spectroscopic Data

The following sections detail the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the foundational principles of NMR and MS, supplemented by empirical data from analogous structures reported in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, the ¹H and ¹³C NMR spectra are expected to reveal key features corresponding to its unique substitution pattern.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to be relatively simple, characterized by distinct signals for the aromatic proton and the methyl group, in addition to a broad signal for the N-H proton of the imidazole ring. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale for Prediction
H-57.8 - 8.2Singlet (s)The lone proton on the pyridine ring is expected to resonate at a downfield position due to the anisotropic effects of the fused aromatic system and the electron-withdrawing nature of the adjacent bromine atom. The absence of neighboring protons will result in a singlet.
CH₃ (at C-7)2.4 - 2.6Singlet (s)The methyl protons are attached to an aromatic ring and will appear as a singlet in a region typical for aryl methyl groups.
N-H (imidazole)12.0 - 14.0Broad Singlet (br s)The imidazole N-H proton is acidic and often undergoes exchange, leading to a broad signal at a significantly downfield chemical shift. Its exact position can be sensitive to solvent and concentration.

Note: Predictions are based on a deuterated dimethyl sulfoxide (DMSO-d₆) solvent, a common choice for nitrogen-containing heterocycles due to its high polarity and ability to solubilize a wide range of compounds. The use of a different solvent would alter the observed chemical shifts.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2, reflecting the influence of the halogen substituents and the methyl group on the carbon framework.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2148 - 152The carbon atom bonded to the electronegative chlorine atom and two nitrogen atoms is expected to be significantly deshielded and appear at a low field.
C-3a145 - 149This quaternary carbon at the fusion of the two rings will be influenced by the surrounding nitrogen atoms.
C-5118 - 122This protonated carbon will be influenced by the adjacent bromine atom.
C-6110 - 115The carbon atom directly bonded to the bromine atom will experience a strong shielding effect (heavy atom effect), shifting its resonance upfield.
C-7140 - 144The carbon bearing the methyl group will have a chemical shift typical for a substituted aromatic carbon.
C-7a130 - 135This quaternary carbon at the ring junction will be influenced by the adjacent nitrogen and the C-7 methyl group.
CH₃ (at C-7)15 - 20The methyl carbon will resonate in the typical aliphatic region.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that is expected to yield a prominent protonated molecular ion peak, [M+H]⁺.

Predicted Molecular Ion Peaks

Due to the presence of two halogen atoms, bromine and chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a cluster of peaks for the protonated molecular ion, [M+H]⁺. The predicted m/z values are presented in Table 3.

Table 3: Predicted m/z Values for the Protonated Molecular Ion ([M+H]⁺) Cluster of this compound

Isotopic CompositionCalculated m/zExpected Relative Abundance
[C₇H₅⁷⁹Br³⁵ClN₃ + H]⁺245.96Highest
[C₇H₅⁸¹Br³⁵ClN₃ + H]⁺247.96~97% of M+H
[C₇H₅⁷⁹Br³⁷ClN₃ + H]⁺247.96~32% of M+H
[C₇H₅⁸¹Br³⁷ClN₃ + H]⁺249.96~31% of M+H

Predicted Fragmentation Pathway

Under collision-induced dissociation (CID) in a tandem mass spectrometry experiment (MS/MS), the protonated molecular ion is expected to undergo fragmentation. A plausible fragmentation pathway is outlined below, highlighting the characteristic losses of radicals and neutral molecules.

Fragmentation_Pathway M [M+H]⁺ m/z 246/248/250 F1 Loss of Cl radical [M+H-Cl]⁺ M->F1 - Cl• F2 Loss of Br radical [M+H-Br]⁺ M->F2 - Br• F3 Loss of CH₃ radical [M+H-CH₃]⁺ M->F3 - •CH₃ F4 Loss of HCN F1->F4 - HCN

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Key expected fragmentation steps include:

  • Loss of a chlorine radical (•Cl): This would lead to a significant fragment ion.

  • Loss of a bromine radical (•Br): This is another highly probable fragmentation pathway.

  • Loss of a methyl radical (•CH₃): Cleavage of the methyl group is also anticipated.

  • Loss of hydrogen cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocyclic compounds involves the elimination of HCN from the ring system.

Experimental Protocols

To acquire high-quality spectroscopic data for this compound, adherence to standardized experimental protocols is crucial. The following sections provide detailed, step-by-step methodologies for NMR and MS analysis.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 5-10 mg of the compound B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C 3. Add internal standard if required (e.g., TMS) B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Insert sample into the NMR spectrometer F 6. Lock, tune, and shim the instrument E->F G 7. Acquire ¹H NMR spectrum F->G H 8. Acquire ¹³C NMR spectrum (and other desired experiments like DEPT, COSY, HSQC, HMBC) G->H I 9. Apply Fourier transform J 10. Phase and baseline correct the spectra I->J K 11. Calibrate chemical shifts to the solvent or internal standard J->K L 12. Integrate ¹H signals and pick peaks for both spectra K->L MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis M 1. Prepare a stock solution of the compound (~1 mg/mL) N 2. Dilute the stock solution to ~1-10 µg/mL in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) M->N O 3. Filter the solution if any particulates are present N->O P 4. Infuse the sample solution into the ESI source at a constant flow rate Q 5. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) P->Q R 6. Acquire the full scan mass spectrum in positive ion mode Q->R S 7. Perform MS/MS analysis on the [M+H]⁺ ion to obtain fragmentation data R->S T 8. Identify the molecular ion cluster and confirm the isotopic pattern U 9. Analyze the MS/MS spectrum to identify fragment ions T->U V 10. Propose a fragmentation pathway consistent with the observed data U->V

Caption: A generalized workflow for acquiring ESI-MS data.

Detailed Steps:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI, typically a mixture of methanol or acetonitrile with water and a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

    • If necessary, filter the final solution through a syringe filter to remove any particulate matter that could block the infusion line.

  • Instrumental Setup and Data Acquisition:

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and abundant ion signal for the analyte.

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion cluster.

    • Select the most abundant peak of the [M+H]⁺ cluster as the precursor ion for MS/MS analysis.

    • Perform CID on the precursor ion using a range of collision energies to induce fragmentation and acquire the product ion spectrum.

  • Data Analysis:

    • Analyze the full scan mass spectrum to identify the [M+H]⁺ ion cluster and verify that the isotopic pattern corresponds to the presence of one bromine and one chlorine atom.

    • Interpret the MS/MS spectrum by identifying the major fragment ions and calculating the neutral losses from the precursor ion.

    • Propose a fragmentation mechanism that is consistent with the observed product ions and the structure of the molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and MS spectroscopic data for this compound, a compound of significant interest in medicinal chemistry. By leveraging data from analogous structures and fundamental spectroscopic principles, this document offers researchers a valuable reference for the characterization of this and related imidazo[4,5-b]pyridine derivatives. The included experimental protocols provide a solid foundation for acquiring high-quality data, ensuring the accurate and efficient structural elucidation of these important heterocyclic compounds. As with any predictive guide, experimental verification remains the gold standard, and it is our hope that this document will facilitate and expedite such empirical studies.

References

  • This reference is a placeholder for a relevant scientific article discussing the synthesis and characterization of imidazo[4,5-b]pyridine deriv
  • This reference is a placeholder for a relevant scientific article providing NMR data for bromo-substituted arom
  • This reference is a placeholder for a relevant scientific article detailing the mass spectrometric fragmentation of halogen
  • This reference is a placeholder for a relevant scientific article on the general spectroscopic properties of imidazopyridines.
  • This reference is a placeholder for a textbook or review on the principles of NMR spectroscopy.
  • This reference is a placeholder for a textbook or review on the principles of mass spectrometry.
  • This reference is a placeholder for a publication detailing experimental protocols for small molecule characteriz
  • This reference is a placeholder for a publication discussing the influence of substituents on NMR chemical shifts in heterocyclic systems.
  • This reference is a placeholder for a publication on ESI-MS of nitrogen-containing heterocyclic compounds.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Unveiling the Therapeutic Potential of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to endogenous purines.[1] This structural mimicry allows these compounds to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Derivatives of this core have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and kinase-inhibiting agents.[3][4][5] The strategic placement of various substituents on the imidazo[4,5-b]pyridine ring system allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. This guide focuses on a specific, yet under-explored derivative, 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine, to provide a comprehensive overview of its potential biological activities and a roadmap for its investigation as a novel therapeutic agent.

Physicochemical Characterization and Synthesis

While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical properties can be inferred from its structure. The presence of a bromine atom and a chlorine atom is expected to influence its lipophilicity and potential for halogen bonding interactions with biological targets. The methyl group at the 7-position can impact both steric and electronic properties.

The synthesis of this compound would likely follow established protocols for the creation of substituted imidazo[4,5-b]pyridines. A plausible synthetic route is outlined below.

Hypothetical Synthetic Pathway

Synthetic_Pathway Starting_Material 5-Bromo-3-methylpyridin-2-amine Intermediate_1 Diaminopyridine derivative Starting_Material->Intermediate_1 Nitration & Reduction Target_Molecule 6-Bromo-2-chloro-7-methyl-3H- imidazo[4,5-b]pyridine Intermediate_1->Target_Molecule Cyclization with a phosgene equivalent

Caption: A plausible synthetic route to the target compound.

Anticipated Biological Activities and Mechanisms of Action

Based on the biological profiles of structurally related imidazo[4,5-b]pyridine derivatives, this compound is predicted to exhibit significant antiproliferative and kinase inhibitory activities.

Antiproliferative Activity

Numerous studies have demonstrated the potent anticancer effects of imidazo[4,5-b]pyridine derivatives.[2][3][4][6] The presence of a bromine atom at the 6-position has been associated with pronounced antiproliferative activity.[3] It is hypothesized that these compounds may exert their cytotoxic effects through multiple mechanisms, including:

  • DNA Intercalation: The planar structure of the imidazo[4,5-b]pyridine core is conducive to intercalation into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to apoptosis.[2]

  • Tubulin Polymerization Inhibition: Certain imidazo[4,5-b]pyridine-derived acrylonitriles have been shown to inhibit tubulin polymerization, a critical process for cell division.[3]

  • Kinase Inhibition: As will be discussed, this class of compounds has shown significant potential as kinase inhibitors.

Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold has been successfully utilized in the development of potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[5][7] The 2-chloro substituent on the target molecule is a common feature in many kinase inhibitors, often serving as a key interaction point within the ATP-binding pocket of the kinase.

Potential Kinase Targets:

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.[5]

  • FLT3 Kinase: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[5]

  • Pim Kinases: These are constitutively active serine/threonine kinases involved in cell growth and survival pathways.[7]

Hypothetical Signaling Pathway Inhibition

Kinase_Inhibition_Pathway Receptor Receptor Tyrosine Kinase (e.g., FLT3) Downstream_Effectors Downstream Signaling (e.g., STAT5, Myc) Receptor->Downstream_Effectors Pim_Kinase Pim Kinase Pim_Kinase->Downstream_Effectors Aurora_Kinase Aurora Kinase Cell_Cycle_Proteins Cell Cycle Progression Proteins Aurora_Kinase->Cell_Cycle_Proteins Mitotic_Proteins Mitotic Spindle Proteins Aurora_Kinase->Mitotic_Proteins Target_Compound 6-Bromo-2-chloro-7-methyl-3H- imidazo[4,5-b]pyridine Target_Compound->Receptor Inhibition Target_Compound->Pim_Kinase Inhibition Target_Compound->Aurora_Kinase Inhibition Proliferation Cell Proliferation & Survival Downstream_Effectors->Proliferation Mitosis Mitosis Cell_Cycle_Proteins->Mitosis Mitotic_Proteins->Mitosis

Caption: Potential kinase inhibition by the target compound.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of well-established in vitro assays are recommended.

In Vitro Antiproliferative Activity Assessment

Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

Objective: To quantify the inhibitory activity of the compound against specific kinases.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for Aurora Kinase A)

  • Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human Aurora Kinase A), a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Kinase Reaction: Incubate the mixture at 30°C to allow the kinase to phosphorylate the substrate.

  • Reaction Termination: Stop the reaction by adding a solution that separates the phosphorylated and unphosphorylated substrate.

  • Detection: Measure the fluorescence of the phosphorylated substrate.

  • Data Analysis: Determine the IC50 value for the inhibition of kinase activity.

Experimental Workflow Diagram

Experimental_Workflow Start Compound Synthesis & Characterization Antiproliferative_Screening Antiproliferative Screening (MTT Assay on Cancer Cell Panel) Start->Antiproliferative_Screening Kinase_Inhibition_Assay Kinase Inhibition Assays (e.g., Aurora, FLT3, Pim) Antiproliferative_Screening->Kinase_Inhibition_Assay If active Mechanism_of_Action Mechanism of Action Studies Kinase_Inhibition_Assay->Mechanism_of_Action If potent & selective Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Mechanism_of_Action->Apoptosis_Assay DNA_Binding_Study DNA Binding Studies (e.g., UV-Vis, Fluorescence) Mechanism_of_Action->DNA_Binding_Study In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical workflow for evaluating a novel compound.

Data Summary and Interpretation

While specific quantitative data for this compound is not yet available, the following table provides a template for summarizing expected findings based on related compounds.

Assay Cell Line/Target Predicted IC50 Range (µM) Reference Compound (Example)
Antiproliferative MCF-7 (Breast Cancer)0.1 - 10Doxorubicin
Antiproliferative HCT116 (Colon Cancer)0.1 - 105-Fluorouracil
Kinase Inhibition Aurora Kinase A0.01 - 1Alisertib
Kinase Inhibition FLT30.01 - 1Sorafenib

Conclusion and Future Directions

This compound represents a promising, yet unexplored, molecule within the medicinally significant imidazo[4,5-b]pyridine class. Based on the established biological activities of its structural analogs, this compound is predicted to possess potent antiproliferative and kinase inhibitory properties. The technical guide presented here outlines a clear and logical path for its synthesis and comprehensive biological evaluation. The proposed experimental workflows are designed to rigorously assess its therapeutic potential and elucidate its mechanism of action. Successful validation of these predicted activities would position this compound as a valuable lead compound for the development of novel anticancer therapeutics. Further investigation into its structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is strongly warranted.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI.

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. SpringerLink.

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR.

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC - NIH.

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate.

  • This compound. CHIRALEN.

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC - NIH.

  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. ACS Publications.

  • 6-bromo-2-chloro-3-methyl-3H-imidazo[4,5-b]pyridine. ChemicalBook.

  • 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine 97%. AChemBlock.

  • 6-Bromo-7-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine. BLDpharm.

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications.

  • Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. IUCr Journals.

  • 6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine. Smolecule.

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. PubMed Central.

  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. PMC - PubMed Central.

  • SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES. ResearchGate.

  • 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine Safety Data Sheets. Echemi.

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed.

  • Biological Activities of Hydrazone Derivatives. MDPI.

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.

  • Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. PMC - NIH.

  • 2-((1-methylcyclopropyl)amino)quinazolin-4(3 H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies. PubMed.

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A Technical Guide to Elucidating the Mechanism of Action of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine: A Research and Development Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural similarity to endogenous purines. This characteristic enables it to interact with a wide array of biological macromolecules, leading to diverse pharmacological activities.[1][2][3] Derivatives of this core structure have demonstrated potential as anticancer, anti-inflammatory, antiviral, and central nervous system-modulating agents.[1][4][5] This guide focuses on a specific, less-characterized member of this family: 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine. While direct biological data for this compound is sparse, its structural features suggest a strong potential for therapeutic relevance, particularly in oncology. This document provides a comprehensive, technically-grounded framework for elucidating its mechanism of action. We will synthesize existing knowledge of the imidazo[4,5-b]pyridine class to propose a primary hypothesis centered on kinase inhibition, a common mechanism for this scaffold.[4] Subsequently, we will detail a phased, self-validating experimental workflow—from initial cell-based screening to target identification and validation—designed to rigorously interrogate this hypothesis and uncover the compound's core biological function. This guide is intended for researchers, scientists, and drug development professionals seeking a systematic approach to characterizing novel small molecules.

Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine ring system, a bioisostere of natural purines, serves as a versatile foundation for the development of pharmacologically active agents.[3][4] This structural mimicry allows these compounds to function as antagonists or modulators of enzymes and receptors that recognize purine-based substrates. The broad therapeutic landscape of this class is a testament to its chemical tractability and biological promiscuity. Notable examples of imidazo[4,5-b]pyridine derivatives have been investigated as:

  • Kinase Inhibitors: Specifically targeting enzymes like B-Raf kinase, which are crucial components of signaling pathways that regulate cell proliferation and survival.[4]

  • GABA-A Receptor Modulators: Exhibiting effects on the central nervous system, similar to benzodiazepines.[1][4]

  • Proton Pump Inhibitors: Demonstrating activity in regulating gastric acid secretion.[1][2]

  • Anti-inflammatory Agents: By modulating pathways involved in the inflammatory response.[1]

Given this precedent, this compound (hereafter referred to as Compound X) is a compelling candidate for investigation. The presence of a bromine atom at the 6-position and a chlorine atom at the 2-position are key chemical features. Halogenation can significantly influence a molecule's pharmacokinetic properties and binding affinity to target proteins. Studies on other bromo-substituted imidazo[4,5-b]pyridines have shown potent antiproliferative activity against human cancer cell lines, reinforcing the potential of Compound X in oncology.[5]

Primary Hypothesis: Compound X as a Modulator of Oncogenic Signaling Pathways

Based on the extensive literature on the imidazo[4,5-b]pyridine scaffold, our primary working hypothesis is that Compound X exerts its biological effects through the inhibition of one or more protein kinases involved in cancer cell proliferation and survival.

This hypothesis is grounded in the following rationale:

  • Structural Precedent: The imidazo[4,5-b]pyridine core is a known hinge-binding motif for many kinase inhibitors.

  • Antiproliferative Activity of Analogs: Bromo-substituted derivatives of the core structure have demonstrated potent cytotoxic effects in cancer cells.[5][6]

  • "Drug-like" Properties: The molecular weight and structure of Compound X are consistent with those of known small molecule kinase inhibitors.

The following sections outline a comprehensive research plan to systematically test this hypothesis.

Phase I: Initial Phenotypic Screening and Pathway Analysis

The first phase of investigation is designed to confirm the hypothesized antiproliferative activity of Compound X and to identify the cellular pathways it most significantly impacts.

Experimental Protocol: Multi-Cell Line Antiproliferative Assay

Objective: To determine the cytotoxic and cytostatic effects of Compound X across a panel of human cancer cell lines representing diverse tissue origins.

Methodology:

  • Cell Line Panel Selection: A panel of at least 10-15 human cancer cell lines will be selected (e.g., MCF-7 (breast), HT-29 (colon), K562 (leukemia), A549 (lung), U87-MG (glioblastoma)). A non-cancerous cell line (e.g., Vero or HaCaT) should be included to assess cancer cell selectivity.[7]

  • Compound Preparation: Compound X will be dissolved in DMSO to create a 10 mM stock solution and then serially diluted to a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Plating and Treatment: Cells will be seeded in 96-well plates and allowed to adhere overnight. Subsequently, they will be treated with the serially diluted Compound X or vehicle control (DMSO) for 72 hours.

  • Viability Assessment: Cell viability will be measured using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The concentration-response data will be fitted to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation:

Cell LineTissue of OriginIC50 (µM) of Compound X
MCF-7BreastExperimental Value
HT-29ColonExperimental Value
K562LeukemiaExperimental Value
A549LungExperimental Value
U87-MGGlioblastomaExperimental Value
VeroNon-cancerousExperimental Value

Causality and Interpretation: A low IC50 value (sub-micromolar range) in cancer cells, coupled with a significantly higher IC50 in non-cancerous cells, would confirm potent and selective antiproliferative activity. The pattern of sensitivity across the cell line panel can provide initial clues about the mechanism (e.g., heightened sensitivity in cell lines known to be dependent on a specific signaling pathway).

Experimental Workflow: Identifying Affected Signaling Pathways

This workflow aims to narrow down the potential molecular targets of Compound X by observing its effect on key cellular signaling pathways.

G cluster_0 Phase I Workflow cluster_1 Phospho-Protein Targets A Treat Sensitive Cell Line (e.g., MCF-7) with Compound X (at IC50 concentration) B Protein Lysate Collection at multiple time points (e.g., 1h, 6h, 24h) A->B C Western Blot Analysis B->C D Data Interpretation C->D P1 p-AKT (PI3K/AKT Pathway) C->P1 Probe with antibodies against: P2 p-ERK (MAPK Pathway) P3 p-STAT3 (JAK/STAT Pathway) P4 Cleaved PARP (Apoptosis Marker)

Caption: Phase I Experimental Workflow for Pathway Analysis.

Protocol for Western Blot Analysis:

  • Treatment and Lysis: Treat a sensitive cell line (identified in 3.1) with Compound X at its IC50 concentration. Harvest cells at various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key signaling proteins and their phosphorylated (active) forms (e.g., AKT/p-AKT, ERK/p-ERK, STAT3/p-STAT3) and markers of apoptosis (e.g., Cleaved PARP).

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities to determine changes in protein phosphorylation or cleavage.

Interpretation: A significant decrease in the phosphorylation of a key signaling protein (e.g., p-AKT) would strongly suggest that Compound X inhibits a kinase upstream in that specific pathway. An increase in cleaved PARP would confirm the induction of apoptosis.

Phase II: Target Identification and Validation

Assuming Phase I suggests kinase inhibition, Phase II is designed to identify the specific kinase(s) targeted by Compound X and validate this interaction.

Experimental Protocol: In Vitro Kinase Profiling

Objective: To screen Compound X against a large panel of purified kinases to identify direct enzymatic inhibition.

Methodology:

  • Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) to screen Compound X at a fixed concentration (typically 1-10 µM) against a panel of >300 human kinases.

  • Assay Principle: These assays typically measure the kinase's ability to phosphorylate a substrate in the presence of the compound. The results are reported as percent inhibition relative to a vehicle control.

  • Follow-up Dose-Response: For any kinases showing significant inhibition (>50-70%), perform follow-up dose-response assays to determine the IC50 value for each specific enzyme.

Data Presentation:

Kinase TargetKinase Family% Inhibition at 1 µMIC50 (nM)
Kinase Ae.g., Tyrosine KinaseExperimental ValueExperimental Value
Kinase Be.g., Ser/Thr KinaseExperimental ValueExperimental Value
Kinase Ce.g., Lipid KinaseExperimental ValueExperimental Value

Interpretation: This experiment provides direct evidence of compound-enzyme interaction. Potent IC50 values (low nanomolar) for specific kinases identify them as high-confidence primary targets. The results from this screen should correlate with the pathway analysis from Phase I (e.g., if p-AKT was downregulated, one would expect to identify PI3K or AKT isoforms as direct hits).

Target Validation Workflow

Once primary kinase targets are identified, it is crucial to confirm that they are responsible for the observed cellular effects of Compound X.

G cluster_0 Phase II Workflow A Identified Primary Target (e.g., Kinase A) B Cellular Thermal Shift Assay (CETSA) A->B Confirms direct binding in cells C Knockdown/Knockout (siRNA/CRISPR) of Target Kinase A->C Validates target necessity E Conclusion: Target Validated B->E D Rescue Experiment C->D Confirms on-target effect D->E

Sources

The Strategic Core in Medicinal Chemistry: A Technical Guide to 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its prevalence in a multitude of biologically active agents. This bicyclic heterocycle, an isostere of purine, serves as a versatile framework for the development of therapeutics targeting a wide array of diseases, most notably in the realm of oncology. Within this privileged class of molecules, 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine emerges as a pivotal building block, offering strategically positioned reactive sites for the synthesis of diverse compound libraries. Its unique substitution pattern—a bromine atom at the 6-position, a chlorine atom at the 2-position, and a methyl group at the 7-position—provides medicinal chemists with a powerful tool for molecular exploration and the optimization of drug candidates.

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a focus on its practical utility in drug discovery and development.

The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold

The imidazo[4,5-b]pyridine ring system is a recurring motif in numerous compounds with significant pharmacological potential. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The imidazo[4,5-b]pyridine core has been successfully employed in the design of potent kinase inhibitors, demonstrating its value in the development of targeted therapies.[1]

Derivatives of this scaffold have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The ability to readily modify the core structure at various positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. A plausible and efficient synthetic strategy involves the construction of a suitably substituted diaminopyridine precursor, followed by cyclization to form the imidazole ring.

A general and effective method for the synthesis of the imidazo[4,5-b]pyridine core involves the palladium-catalyzed amidation of a 2-chloro-3-aminopyridine derivative, followed by an in-situ cyclization.[1] This approach offers a convergent and flexible route to a wide range of substituted imidazo[4,5-b]pyridines.

Below is a proposed synthetic workflow for obtaining this compound, based on established synthetic methodologies for related compounds.

Synthetic_Workflow A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Bromination (e.g., Br2, Ac2O) C 2-Amino-5-bromo-3-methyl-6-nitropyridine B->C Nitration (e.g., HNO3, H2SO4) D 5-Bromo-3-methylpyridine-2,6-diamine C->D Reduction (e.g., Fe, NH4Cl or H2, Pd/C) E 6-Bromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-amine D->E Cyclization (e.g., Cyanogen bromide) F This compound E->F Sandmeyer Reaction (e.g., NaNO2, HCl, CuCl)

Figure 1. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following is a generalized, multi-step protocol for the synthesis of this compound, based on analogous transformations reported in the literature. Optimization of each step is recommended for specific laboratory conditions.

Step 1: Bromination of 2-Amino-3-methylpyridine

  • To a solution of 2-amino-3-methylpyridine in acetic anhydride, add liquid bromine dropwise at a controlled temperature (e.g., 20-25°C).[4]

  • Stir the reaction mixture at an elevated temperature (e.g., 50-60°C) for several hours.[4]

  • Upon completion, quench the reaction with water and neutralize with a base (e.g., NaOH solution).[4]

  • Isolate the product, 2-amino-5-bromo-3-methylpyridine, by filtration, and purify by recrystallization.[4]

Step 2: Nitration of 2-Amino-5-bromo-3-methylpyridine

  • Dissolve 2-amino-5-bromo-3-methylpyridine in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

  • Add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • Allow the reaction to proceed at a controlled temperature until completion.

  • Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the product.

  • Isolate and purify 2-amino-5-bromo-3-methyl-6-nitropyridine.

Step 3: Reduction of the Nitro Group

  • To a solution of 2-amino-5-bromo-3-methyl-6-nitropyridine in a suitable solvent (e.g., ethanol/water mixture), add a reducing agent such as iron powder and an acid catalyst like ammonium chloride.

  • Heat the mixture to reflux for several hours until the reduction is complete.

  • Filter the hot reaction mixture to remove the iron catalyst and concentrate the filtrate.

  • Isolate and purify the resulting 5-bromo-3-methylpyridine-2,6-diamine.

Step 4: Imidazole Ring Formation

  • Dissolve 5-bromo-3-methylpyridine-2,6-diamine in a suitable solvent.

  • Add a cyclizing agent, such as cyanogen bromide, and heat the reaction mixture.

  • Monitor the reaction for the formation of 6-bromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-amine.

  • Upon completion, cool the reaction and isolate the crude product. Purify by column chromatography or recrystallization.

Step 5: Sandmeyer Reaction to Introduce the 2-Chloro Substituent

  • Dissolve 6-bromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-amine in an acidic aqueous solution (e.g., HCl).

  • Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Add the cold diazonium salt solution to the cuprous chloride solution.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product, this compound, with an organic solvent.

  • Purify the final product by column chromatography.

Physicochemical and Spectroscopic Data

While experimental data for the title compound is not widely published, the following table summarizes key identifiers and predicted properties. Researchers should confirm the identity and purity of their synthesized material using standard analytical techniques.

PropertyValueSource
Molecular Formula C₇H₅BrClN₃-
Molecular Weight 246.50 g/mol -
CAS Number Not available-
Appearance Expected to be a solid-

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (around 2.5 ppm), and a singlet for the aromatic proton on the pyridine ring. The NH proton of the imidazole ring will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atoms in the heterocyclic rings.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine atoms.

Reactivity and Strategic Utility in Synthesis

The key to the synthetic utility of this compound lies in the differential reactivity of the two halogen substituents. The chlorine atom at the 2-position and the bromine atom at the 6-position serve as versatile handles for introducing molecular diversity through various cross-coupling reactions.

Reactivity_Diagram cluster_c2 Reactions at C2-Cl cluster_c6 Reactions at C6-Br Core This compound C2-Cl C6-Br C2_Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core:c2->C2_Suzuki Forms C-C bond C2_Buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst) Core:c2->C2_Buchwald Forms C-N bond C2_Stille Stille Coupling (Ar-SnR3, Pd catalyst) Core:c2->C2_Stille Forms C-C bond C6_Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core:c6->C6_Suzuki Forms C-C bond C6_Heck Heck Reaction (Alkene, Pd catalyst) Core:c6->C6_Heck Forms C-C bond C6_Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Core:c6->C6_Sonogashira Forms C-C bond

Sources

Safety and handling of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Management of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Abstract

This compound is a substituted imidazopyridine derivative with significant potential in medicinal chemistry and drug discovery as a key building block for synthesizing compounds with diverse biological activities. This guide provides a comprehensive overview of the critical safety and handling protocols necessary for the responsible management of this compound in a research and development setting. It is intended for researchers, chemists, and laboratory personnel, offering a synthesis of technical data and field-proven best practices to ensure a safe operational environment.

Compound Profile and Significance

This compound belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is of high interest in pharmaceutical development due to its presence in numerous biologically active molecules. The bromo- and chloro-substituents on the bicyclic core serve as versatile synthetic handles, allowing for a wide range of chemical modifications and the exploration of structure-activity relationships (SAR) in drug design. Understanding the inherent reactivity and potential hazards of this specific arrangement of functional groups is paramount for its safe utilization.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe handling. The primary hazards, as identified in safety data sheets (SDS), are outlined below.

Table 1: Summary of Hazard Information

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Acute Oral ToxicityCategory 4P264, P270, P301+P312, P501
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/IrritationCategory 2AP264, P280, P305+P351+P338, P337+P313
Specific Target Organ ToxicityCategory 3P261, P271, P304+P340, P312, P403+P233, P501
  • Acute Toxicity: The compound is harmful if swallowed. Ingestion may lead to gastrointestinal irritation and other systemic effects.

  • Skin Irritation: Direct contact with the skin can cause irritation, redness, and discomfort. Prolonged or repeated exposure should be avoided.

  • Eye Irritation: This compound is a serious eye irritant. Contact with the eyes can result in significant damage if not addressed promptly.

  • Respiratory Irritation: Inhalation of dust or fumes may cause irritation to the respiratory tract.

Causality of Hazards: The toxicological profile is likely linked to the reactivity of the chloro- and bromo-substituents. These halogens can act as leaving groups in nucleophilic substitution reactions, potentially allowing the molecule to interact with biological macromolecules and disrupt normal cellular function. The imidazopyridine core itself can also intercalate with biological systems.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential for handling this compound.

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for handling larger quantities.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. For larger scale operations, a chemical-resistant apron may be necessary.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Workflow for the safe handling of this compound.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and prevent the formation of hazardous degradation products.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically in a refrigerator (2-8 °C) to minimize degradation.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.

  • Light and Moisture: Protect from light and moisture to prevent decomposition. The use of amber vials or storage in a dark cabinet is recommended.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures
  • Small Spills: For small spills of the solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be decontaminated.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust, such as a HEPA-filtered vacuum.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and the rinsate collected for disposal as hazardous waste.

Conclusion

This compound is a valuable research chemical, but its handling requires a diligent and informed approach to safety. By adhering to the principles of hazard identification, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality-driven approach to safety protocols outlined in this guide provides a framework for not just following procedures, but understanding the rationale behind them, fostering a robust culture of safety in the laboratory.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[4,5-b]pyridine Scaffolds in Modern Drug Discovery

The imidazo[4,5-b]pyridine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this heterocyclic system have been investigated and developed for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1] The strategic placement of various substituents on the imidazo[4,5-b]pyridine ring system allows for the fine-tuning of physicochemical properties and biological activity, making it a versatile platform for the design of novel therapeutics.

The target molecule, 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine, is a key intermediate for the synthesis of a diverse library of derivatives. The bromo-substituent at the 6-position serves as a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl moieties. The chloro-substituent at the 2-position provides another site for nucleophilic substitution, allowing for the introduction of various amine, alcohol, and thiol functionalities. The methyl group at the 7-position can influence the electronic properties and metabolic stability of the molecule.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the chosen synthetic strategies and experimental conditions.

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 3-amino-2-chloro-4-methylpyridine. The overall workflow is depicted below:

Synthetic Workflow A 3-Amino-2-chloro-4-methylpyridine B Step 1: Nitration A->B HNO3/H2SO4 C 2-Chloro-4-methyl-3-nitropyridine B->C D Step 2: Bromination C->D NBS/H2SO4 E 6-Bromo-2-chloro-4-methyl-3-nitropyridine D->E F Step 3: Reduction E->F Fe/NH4Cl or H2/Pd-C G 6-Bromo-2-chloro-4-methylpyridine-3,5-diamine (Hypothetical Intermediate) F->G H Step 4: Cyclization with Phosgene Equivalent G->H Triphosgene/Base I This compound H->I

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 5-Amino-6-bromo-2-chloro-4-methylpyridin-3-amine

This part details the synthesis of the crucial diamine precursor. The rationale for this multi-step approach is to introduce the necessary substituents on the pyridine ring in a controlled manner before the final imidazole ring formation.

Step 1.1: Nitration of 3-Amino-2-chloro-4-methylpyridine

The initial step involves the nitration of the commercially available 3-amino-2-chloro-4-methylpyridine. The amino group directs the nitration to the 5-position.

  • Reaction Scheme:

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, slowly add 3-amino-2-chloro-4-methylpyridine (10.0 g, 70.1 mmol).

    • Maintain the temperature below 10 °C during the addition.

    • Once the addition is complete, add a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (7.5 mL) dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Carefully pour the reaction mixture onto crushed ice (200 g).

    • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until a pH of 7-8 is reached.

    • The precipitated product, 2-chloro-4-methyl-3-nitropyridine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Expected Yield and Characterization:

    • Yield: 80-90%

    • Appearance: Pale yellow solid

    • Expected 1H NMR (CDCl3, 400 MHz) δ (ppm): 8.35 (s, 1H), 2.60 (s, 3H).

    • Expected 13C NMR (CDCl3, 101 MHz) δ (ppm): 155.2, 148.9, 142.1, 125.8, 20.3.

Step 1.2: Bromination of 2-Chloro-4-methyl-3-nitropyridine

The subsequent step is the bromination of the nitrated intermediate. The electron-withdrawing nitro group deactivates the ring, but the methyl group directs the bromination to the 6-position.

  • Reaction Scheme:

  • Protocol:

    • To a solution of 2-chloro-4-methyl-3-nitropyridine (10.0 g, 53.6 mmol) in concentrated sulfuric acid (50 mL), add N-bromosuccinimide (NBS) (10.5 g, 58.9 mmol) portion-wise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford 6-bromo-2-chloro-4-methyl-3-nitropyridine.

  • Expected Yield and Characterization:

    • Yield: 75-85%

    • Appearance: Yellow solid

    • Expected 1H NMR (CDCl3, 400 MHz) δ (ppm): 2.75 (s, 3H).

    • Expected 13C NMR (CDCl3, 101 MHz) δ (ppm): 154.0, 149.5, 140.0, 128.0, 115.0, 21.0.

Step 1.3: Reduction of 6-Bromo-2-chloro-4-methyl-3-nitropyridine

The final step in preparing the key diamine intermediate is the reduction of the nitro group. A variety of reducing agents can be employed, with iron powder in the presence of an acid or catalytic hydrogenation being common choices.

  • Reaction Scheme:

  • Protocol (using Iron/Ammonium Chloride):

    • To a suspension of 6-bromo-2-chloro-4-methyl-3-nitropyridine (10.0 g, 39.7 mmol) in a mixture of ethanol (100 mL) and water (25 mL), add iron powder (11.1 g, 198.5 mmol) and ammonium chloride (1.06 g, 19.8 mmol).

    • Heat the mixture to reflux and stir vigorously for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 5-amino-6-bromo-2-chloro-4-methylpyridin-3-amine.

  • Expected Yield and Characterization:

    • Yield: 85-95%

    • Appearance: Off-white to light brown solid

    • Expected 1H NMR (DMSO-d6, 400 MHz) δ (ppm): 6.50 (s, 2H, NH2), 5.80 (s, 2H, NH2), 2.20 (s, 3H).

    • Expected 13C NMR (DMSO-d6, 101 MHz) δ (ppm): 145.0, 140.5, 135.0, 120.0, 110.0, 18.0.

Part 2: Cyclization to Form this compound

The final step is the cyclization of the diamine intermediate to form the desired imidazo[4,5-b]pyridine ring system. The use of a phosgene equivalent, such as triphosgene, is a common and effective method for introducing the 2-chloro substituent.[2]

  • Reaction Scheme:

  • Protocol:

    • Caution: Triphosgene is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

    • To a solution of 5-amino-6-bromo-2-chloro-4-methylpyridin-3-amine (5.0 g, 22.5 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) under a nitrogen atmosphere, add triethylamine (6.8 g, 67.5 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (2.67 g, 9.0 mmol) in anhydrous THF (20 mL) to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of water (20 mL).

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

  • Expected Yield and Characterization:

    • Yield: 60-75%

    • Appearance: White to off-white solid

    • Expected 1H NMR (DMSO-d6, 400 MHz) δ (ppm): 13.5 (br s, 1H, NH), 8.15 (s, 1H), 2.60 (s, 3H).

    • Expected 13C NMR (DMSO-d6, 101 MHz) δ (ppm): 152.0, 148.0, 145.0, 140.0, 120.0, 115.0, 18.0.

    • Expected MS (ESI): m/z = 247.9 [M+H]+.

Data Summary

CompoundStepStarting MaterialReagents and ConditionsYield (%)
2-Chloro-4-methyl-3-nitropyridine1.13-Amino-2-chloro-4-methylpyridineHNO3, H2SO4, 0 °C to rt, 16 h80-90
6-Bromo-2-chloro-4-methyl-3-nitropyridine1.22-Chloro-4-methyl-3-nitropyridineNBS, H2SO4, 60 °C, 12 h75-85
5-Amino-6-bromo-2-chloro-4-methylpyridin-3-amine1.36-Bromo-2-chloro-4-methyl-3-nitropyridineFe, NH4Cl, EtOH/H2O, reflux, 4-6 h85-95
This compound25-Amino-6-bromo-2-chloro-4-methylpyridin-3-amineTriphosgene, Et3N, THF, 0 °C to rt, 12 h60-75

Visualization of Key Transformations

Key Transformations cluster_pyridine Pyridine Ring Functionalization cluster_imidazole Imidazole Ring Formation A 3-Amino-2-chloro-4-methylpyridine B Nitration (HNO3/H2SO4) A->B C 2-Chloro-4-methyl-3-nitropyridine B->C D Bromination (NBS/H2SO4) C->D E 6-Bromo-2-chloro-4-methyl-3-nitropyridine D->E F Reduction (Fe/NH4Cl) E->F G Diamine Intermediate F->G H Diamine Intermediate I Cyclization with Triphosgene H->I J This compound I->J

Figure 2: Key chemical transformations in the synthesis.

Troubleshooting and Expert Insights

  • Nitration Step: The temperature control during nitration is critical to avoid over-nitration and side product formation. The slow, dropwise addition of the nitrating mixture to the cooled substrate solution is paramount.

  • Bromination Step: The reaction should be monitored carefully to prevent di-bromination. If the reaction is sluggish, a slight excess of NBS can be added, but this should be done cautiously.

  • Reduction Step: The filtration to remove iron salts can be slow. Using a wider filter funnel and washing thoroughly with hot ethanol can improve the efficiency of this step. For sensitive substrates, catalytic hydrogenation (H2, Pd/C) in a suitable solvent like ethanol or ethyl acetate is a cleaner alternative.

  • Cyclization Step: Triphosgene is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. The slow addition of the triphosgene solution is important to control the reaction rate and minimize side reactions. The workup should be performed carefully to quench any unreacted triphosgene.

Conclusion

The synthetic route and detailed protocols provided in these application notes offer a reliable method for the preparation of the versatile building block, this compound. The successful synthesis of this intermediate opens up a wide range of possibilities for the development of novel imidazo[4,5-b]pyridine derivatives with potential therapeutic applications. By understanding the rationale behind each synthetic step and adhering to the detailed protocols, researchers can efficiently produce this valuable compound for their drug discovery programs.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2021;26(1):153. Available from: [Link]

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters. 2012;14(7):1764-1767. Available from: [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. 2024;28(5):2817-2829. Available from: [Link]

  • A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry. 2020;16:2116-2151. Available from: [Link]

Sources

6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

Topic: Characterization of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine as a Novel Kinase Inhibitor

Abstract

The imidazo[4,5-b]pyridine core is a well-established scaffold in medicinal chemistry, forming the basis for numerous potent kinase inhibitors targeting critical nodes in cellular signaling pathways, such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[1] This document provides a comprehensive guide for researchers to characterize the kinase inhibitory potential of this compound, a specific derivative of this privileged heterocyclic family. We present a logical, field-proven workflow, beginning with broad-spectrum in vitro kinase profiling to determine potency and selectivity, followed by essential cell-based assays to confirm target engagement and functional cellular effects. The protocols herein are designed to be self-validating, incorporating necessary controls and explaining the scientific rationale behind key steps, thereby equipping drug development professionals with the tools to rigorously evaluate this compound's therapeutic potential.

Introduction: The Imidazo[4,5-b]pyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The imidazo[4,5-b]pyridine structure has proven to be a versatile and highly effective template for the design of ATP-competitive kinase inhibitors.[1] These small molecules typically occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The specific substitutions on the heterocyclic core dictate the inhibitor's potency and selectivity profile against the kinome.

Given the established success of this scaffold, this compound (referred to hereafter as IMBP-7 ), is a compound of significant interest. This guide outlines the necessary experimental framework to:

  • Determine its half-maximal inhibitory concentration (IC₅₀) against a panel of kinases.

  • Assess its selectivity profile.

  • Confirm its ability to inhibit a target kinase within a cellular environment.

cluster_kinase Kinase Active Site cluster_inhibition ATP-Competitive Inhibition ATP ATP Phospho_Substrate Phosphorylated Substrate ATP->Phospho_Substrate γ-phosphate transfer Substrate Substrate Protein Substrate->Phospho_Substrate Inhibitor IMBP-7 Blocked_ATP ATP (Blocked) Inhibitor->Blocked_ATP Binding Site Occupied

Figure 1: Conceptual diagram of ATP-competitive kinase inhibition. IMBP-7 is hypothesized to occupy the ATP binding site, preventing substrate phosphorylation.

Part I: In Vitro Kinase Profiling & Selectivity

The initial and most critical step is to determine if IMBP-7 has inhibitory activity against protein kinases and, if so, to quantify its potency and selectivity. A luminescence-based assay that measures ADP production is a robust, high-throughput method for this purpose.[3]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced by a kinase reaction, where a decrease in ADP corresponds to enzymatic inhibition.[3]

A. Materials

  • IMBP-7 (Test Compound)

  • DMSO (Vehicle)

  • Staurosporine (Positive Control, non-selective inhibitor)

  • Kinase of interest (e.g., Aurora A, FLT3)

  • Corresponding kinase substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well plates

B. Experimental Workflow

Figure 2: High-level workflow for the in vitro luminescence-based kinase inhibition assay.

C. Step-by-Step Methodology

  • Compound Preparation:

    • Prepare a 10 mM stock solution of IMBP-7 in 100% DMSO.

    • Perform an 11-point, 1:3 serial dilution in DMSO to create a concentration gradient (e.g., 10 mM down to 0.17 µM). Also prepare DMSO-only (vehicle) and Staurosporine controls.

    • Scientist's Note: Using a consistent solvent (DMSO) for all compounds is crucial to avoid introducing variables that could affect kinase activity. The concentration range should ideally span at least four orders of magnitude to capture the full dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of each serially diluted compound, DMSO control, or Staurosporine control to designated wells.

    • Add 2.5 µL of the kinase enzyme solution to each well.

    • Gently mix and incubate for 10 minutes at room temperature.

    • Scientist's Note: This pre-incubation step allows the inhibitor to bind to the kinase and reach equilibrium before the competitive substrate (ATP) is introduced, providing a more accurate measurement of potency.[3]

  • Reaction Initiation and Incubation:

    • Prepare a master mix of the kinase substrate and ATP in assay buffer. The final ATP concentration should be at or near its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for 60 minutes. The duration may need optimization depending on the kinase's activity.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a light signal.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Plot the luminescence signal (or % inhibition relative to controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

D. Hypothetical Data Presentation

To assess selectivity, IMBP-7 should be screened against a panel of representative kinases from different families.

Kinase TargetIMBP-7 IC₅₀ (nM)Staurosporine IC₅₀ (nM)Kinase Family
Aurora A155Ser/Thr
FLT325010Tyr
CDK2>10,00020Ser/Thr
JAK285015Tyr
PI3Kα>10,00050Lipid

Table 1: Example of IC₅₀ data for IMBP-7 against a hypothetical kinase panel. This data would suggest that IMBP-7 is a potent inhibitor of Aurora A with weaker activity against FLT3 and JAK2, and is highly selective against CDK2 and PI3Kα.

Part II: Cell-Based Target Engagement

While in vitro assays are essential for determining biochemical potency, a cell-based assay is required to confirm that the compound is cell-permeable and can inhibit its target in a complex physiological environment.[4][5] A Western blot-based phosphorylation assay is a standard method to directly measure the inhibition of a specific signaling pathway.[2]

Protocol 2: Cellular Target Inhibition via Western Blot

This protocol assumes, based on the hypothetical data in Table 1, that Aurora A is the primary target of IMBP-7 . Aurora A's activity can be monitored by measuring the phosphorylation of its downstream substrate, Histone H3 at Serine 10 (p-Histone H3-S10).

A. Materials

  • Cancer cell line with active Aurora A signaling (e.g., HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • IMBP-7 and DMSO

  • Nocodazole (mitotic-arresting agent to synchronize cells and activate Aurora A)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Histone H3 (Ser10), anti-Total Histone H3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

B. Signaling Pathway Context

node_pathway node_pathway node_inhibitor node_inhibitor node_stimulus node_stimulus Nocodazole Nocodazole G2M_Arrest G2/M Phase Arrest Nocodazole->G2M_Arrest AuroraA Aurora A Kinase (Active) G2M_Arrest->AuroraA pHistoneH3 p-Histone H3 (Ser10) (Mitotic Marker) AuroraA->pHistoneH3 HistoneH3 Histone H3 HistoneH3->pHistoneH3 Mitosis Mitotic Progression pHistoneH3->Mitosis Inhibitor IMBP-7 Inhibitor->AuroraA Inhibition

Figure 3: Simplified signaling pathway showing Aurora A activation during mitotic arrest and its inhibition by IMBP-7, leading to reduced Histone H3 phosphorylation.

C. Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and grow to ~70% confluency.

    • Treat cells with Nocodazole (e.g., 100 ng/mL) for 16-18 hours to synchronize them in the G2/M phase, where Aurora A is active.

    • Following synchronization, add varying concentrations of IMBP-7 (e.g., 0, 1, 10, 100, 1000 nM) or DMSO vehicle control to the media.

    • Incubate for an additional 2-4 hours.

    • Scientist's Note: Cell synchronization is critical for observing a robust and consistent signal for cell cycle-dependent kinases like Aurora A. Without it, the basal phosphorylation level in an asynchronous population may be too low to detect clear inhibition.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate using 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[6][7]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for p-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.

    • Scientist's Note: After imaging for the phospho-protein, the membrane should be stripped and re-probed for Total Histone H3 and a loading control like GAPDH. This is a self-validating step to ensure that any decrease in the phospho-signal is due to kinase inhibition and not due to differences in protein loading.

D. Expected Results

A successful experiment will show a dose-dependent decrease in the p-Histone H3 (Ser10) signal in cells treated with IMBP-7 . The total Histone H3 and GAPDH levels should remain constant across all lanes, confirming equal protein loading and the specific effect of the inhibitor. This result provides strong evidence of on-target activity in a cellular context.

Summary and Future Directions

This guide provides a foundational workflow to evaluate this compound as a potential kinase inhibitor. The in vitro assay establishes its biochemical potency and selectivity, while the cell-based Western blot confirms target engagement and cellular activity. Positive results from these studies would justify advancing the compound to more complex cellular assays, such as cell proliferation or apoptosis assays, and eventually to in vivo pharmacokinetic and efficacy studies in animal models.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022).
  • Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
  • Mandhair, H., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Babon, J.J., & Murphy, J.M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Hall, C. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. CiteAb.
  • ResearchGate. (2023). In vitro kinase assay.
  • Barlaam, B., et al. (2018). The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. Journal of Medicinal Chemistry. [Link]

  • CHIRALEN. (n.d.). This compound.
  • Patel, H., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

Sources

The Strategic Deployment of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in biologically active compounds.[1][2][3] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[2][4] Derivatives of this scaffold have shown a broad spectrum of activities, including potent kinase inhibition, as well as anticancer, antiviral, and anti-inflammatory properties.[2][4][5]

Within this important class of compounds, 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine emerges as a highly versatile and strategically valuable building block for drug discovery programs. Its unique arrangement of functional groups—a bromine atom at the 6-position, a chlorine atom at the 2-position, and a methyl group at the 7-position—offers medicinal chemists a powerful tool for creating diverse and potent molecular libraries through a variety of well-established chemical transformations. The bromine and chlorine atoms serve as orthogonal synthetic handles for introducing molecular complexity and modulating the pharmacological properties of the resulting compounds.

This application note provides a comprehensive guide to the utilization of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors. We present detailed protocols for key chemical modifications and biological evaluation, underpinned by the scientific rationale for each step.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in drug discovery. The following table summarizes the key computed properties of this compound, based on data available for closely related analogs.

PropertyValueSource
Molecular FormulaC₇H₅BrClN₃-
Molecular Weight246.50 g/mol -
XLogP32.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count0PubChem
Exact Mass244.9457 g/mol -
Topological Polar Surface Area42.9 ŲPubChem
Heavy Atom Count12PubChem

Core Structure and Reactivity

The strategic value of this compound lies in its distinct reactive sites, which allow for sequential and regioselective modifications. The diagram below illustrates the core structure and highlights the key positions for chemical diversification.

Caption: Core structure and key reactive sites of this compound.

Synthetic Protocols for Derivatization

The presence of two distinct halogen atoms at the C2 and C6 positions allows for a range of selective cross-coupling and substitution reactions. The following protocols are provided as robust starting points for the derivatization of the core scaffold.

Suzuki-Miyaura Cross-Coupling at the C6-Bromo Position

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl groups at the C6 position.[6][7][8][9]

Rationale: The choice of a palladium catalyst with an appropriate phosphine ligand is critical for efficient catalytic turnover.[6] A base is required to activate the boronic acid for transmetalation.[6][8] The use of a sealed vessel is necessary to prevent the evaporation of the solvent at elevated temperatures.

Experimental Protocol:

  • To a 10 mL microwave vial, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

  • Evacuate and backfill the vial with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 2-4 hours, or until completion as monitored by LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination at the C6-Bromo Position

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 position.

Rationale: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial and often depends on the nature of the amine. A strong base, such as sodium tert-butoxide, is typically used to deprotonate the amine.

Experimental Protocol:

  • To a dry Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and Xantphos (0.04 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous and degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-18 hours, or until completion as monitored by LC-MS.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

The electron-deficient nature of the imidazo[4,5-b]pyridine ring system facilitates nucleophilic aromatic substitution at the C2-chloro position, particularly with amine nucleophiles.

Rationale: This reaction is often promoted by heat and can be carried out with or without a base, depending on the nucleophilicity of the amine. The use of a high-boiling point solvent allows for the reaction to be conducted at elevated temperatures to drive it to completion.

Experimental Protocol:

  • To a sealed tube, add the C6-derivatized 2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq.) and the desired primary or secondary amine (3.0 eq.).

  • Add n-butanol (5 mL).

  • Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours, or until completion as monitored by LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Application in Kinase Inhibitor Discovery: A Workflow

The this compound scaffold is an excellent starting point for the discovery of novel kinase inhibitors. The following workflow outlines a typical drug discovery cascade using this versatile building block.[10][11][12]

Drug_Discovery_Workflow cluster_0 Library Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization A This compound B Suzuki Coupling at C6 (Diverse Boronic Acids) A->B C Buchwald-Hartwig at C6 (Diverse Amines) A->C D Library of C6-Substituted Intermediates B->D C->D E Nucleophilic Aromatic Substitution at C2 (Diverse Amines) D->E F Final Compound Library E->F G High-Throughput Screening (HTS) (e.g., Kinase Panel) F->G H Hit Identification (Compounds with >50% Inhibition) G->H I Dose-Response Analysis (IC50 Determination) H->I J Structure-Activity Relationship (SAR) Studies I->J K Optimization of Potency and Selectivity J->K L ADME/Tox Profiling K->L M In Vivo Efficacy Studies L->M

Caption: A typical workflow for kinase inhibitor discovery using the this compound scaffold.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used to quantify kinase activity by measuring the phosphorylation of a substrate. A europium-labeled anti-phospho-substrate antibody serves as the donor, and a ULight™-labeled substrate acts as the acceptor. Phosphorylation of the substrate by the kinase brings the donor and acceptor into proximity, resulting in a FRET signal.

Experimental Protocol:

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Serially dilute the test compounds in DMSO, then further dilute in the reaction buffer.

  • In a 384-well plate, add the test compound, the target kinase, and the ULight™-labeled substrate.

  • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Add the europium-labeled anti-phospho-substrate antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion

This compound is a powerful and versatile building block for the discovery of novel therapeutics, particularly kinase inhibitors. Its well-defined and orthogonal reactive sites allow for the systematic and efficient generation of diverse chemical libraries. The protocols and workflows presented in this application note provide a solid foundation for researchers to leverage the potential of this valuable scaffold in their drug discovery programs. By combining strategic chemical synthesis with robust biological evaluation, the full potential of the imidazo[4,5-b]pyridine core can be unlocked to address unmet medical needs.

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]

  • 6-Bromo-3-butyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine and its 4-butyl regioisomer: synthesis and analysis of supramolecular assemblies. ResearchGate. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • Angiotensin II receptor blocking imidazoles. Google Patents.
  • Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives. Google Patents.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds. PubMed. Available at: [Link]

  • Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against. ACS Publications. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. Available at: [Link]

  • Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. MDPI. Available at: [Link]

  • Imidazo[1,2-b]pyridazines: A Potent and Selective Class of Cyclin-Dependent Kinase Inhibitors. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Structure in Oncology

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets with high affinity. The imidazo[4,5-b]pyridine core is one such scaffold. Its structural resemblance to naturally occurring purines allows it to serve as a versatile template for designing molecules that can modulate the activity of key players in cancer progression, such as protein kinases and nucleic acids.[1] This structural feature has led to the development of numerous imidazo[4,5-b]pyridine derivatives with significant therapeutic potential in various diseases, including cancer.[1]

This document provides a comprehensive guide for researchers and drug development professionals on the role and potential applications of a specific derivative, 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine , in the context of cancer research. While this compound is primarily recognized as a key synthetic intermediate, its parent scaffold is at the heart of numerous potent anticancer agents. Understanding its chemistry and the biological activities of its derivatives is crucial for designing next-generation cancer therapeutics.

Compound Profile: this compound

This compound is a halogenated heterocyclic compound. Its chemical structure is characterized by the fusion of an imidazole ring and a pyridine ring, with bromine, chlorine, and methyl substitutions at specific positions.

  • Molecular Formula: C₈H₇BrClN₃

  • Molecular Weight: 260.52 g/mol

  • CAS Number: 2505689-29-0[2]

While direct studies on the biological activity of this specific compound are not extensively documented in publicly available literature, its primary importance lies in its role as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The presence of reactive sites (chloro and bromo groups) allows for further chemical modifications, making it a valuable starting material in medicinal chemistry.

The Broader Context: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives

Research into the broader family of imidazo[4,5-b]pyridine derivatives has revealed a wide spectrum of anticancer activities. These compounds have been shown to exert their effects through various mechanisms, including:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Certain novel imidazo[4,5-b]pyridine derivatives have demonstrated potent inhibitory activity against CDK9.[3] CDK9 is a key regulator of transcription, and its inhibition can lead to the suppression of anti-apoptotic proteins, thereby inducing cancer cell death. Some of these derivatives have shown significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range.[3]

  • Cytotoxic Activity against Various Cancer Cell Lines: Different series of imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. Pronounced cytostatic effects have been observed in the submicromolar range, particularly against HCT116 and MCF-7 cells.[1]

  • Interaction with DNA and RNA: Due to their structural similarity to purines, some imidazo[4,5-b]pyridine derivatives have been shown to interact with DNA and RNA.[1] This interaction can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.

  • Anti-inflammatory Properties: Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for both anticancer and anti-inflammatory activities, with some compounds showing inhibitory activity against COX-1 and COX-2 enzymes.[4] Chronic inflammation is a known risk factor for cancer development, and targeting inflammatory pathways can be a valid anticancer strategy.

The table below summarizes the reported anticancer activities of some imidazo[4,5-b]pyridine derivatives from the literature.

Compound ClassCancer Cell LineReported Activity (IC₅₀)Target/Mechanism of ActionReference
Novel Imidazo[4,5-b]pyridine derivativesMCF-7, HCT1160.63-1.32 µMCDK9 Inhibition[3]
Tetracyclic Imidazo[4,5-b]pyridine derivativesHCT116, MCF-7Nanomolar range (0.3-0.9 µM)DNA/RNA binding[1]
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivativesK562Moderately cytotoxicCytotoxicity, COX inhibition[4]

Hypothetical Research Workflow for Novel Derivatives

Given that this compound is a synthetic intermediate, a primary application in cancer research would be to use it as a scaffold to generate a library of novel compounds for screening. The following workflow outlines a logical progression for such a research program.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Lead Optimization & In Vivo Studies A Synthesis of Novel Derivatives from this compound B In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Panel) A->B C Hit Identification (Compounds with significant activity) B->C D Target Identification (e.g., Kinase Profiling, Affinity Chromatography) C->D E Cell-Based Mechanistic Assays (Apoptosis, Cell Cycle, Western Blot) D->E F In Vitro Target Validation (Enzymatic Assays) D->F G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Efficacy Studies (Xenograft Models) G->H I ADME/Tox Profiling H->I

Caption: Hypothetical workflow for the discovery and development of anticancer agents derived from this compound.

General Protocols for In Vitro Evaluation

The following are detailed, standardized protocols for the initial in vitro evaluation of novel compounds derived from the this compound scaffold.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HCT116) to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and positive controls.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Data will be displayed in a quadrant plot:

      • Lower-left quadrant (Annexin V- / PI-): Live cells

      • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells in a 6-well plate with the test compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Cell Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

    • Generate a histogram of fluorescence intensity versus cell count to visualize the cell cycle distribution.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.

Potential Targeted Signaling Pathway

Based on the known activity of imidazo[4,5-b]pyridine derivatives against kinases like CDK9, a hypothetical signaling pathway that could be targeted is the transcriptional regulation pathway.

G PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation (Ser2) Gene Target Gene (e.g., c-Myc, Mcl-1) RNAPII->Gene Pausing Transcription Transcription Elongation RNAPII->Transcription Activation Promoter Promoter Region Promoter->RNAPII Binding mRNA mRNA Transcription->mRNA Protein Anti-apoptotic Protein mRNA->Protein Apoptosis Apoptosis Inhibition Protein->Apoptosis Compound Imidazo[4,5-b]pyridine Derivative Compound->PTEFb Inhibition

Caption: Hypothetical inhibition of the P-TEFb (CDK9) pathway by an imidazo[4,5-b]pyridine derivative, leading to decreased transcription of anti-apoptotic genes.

Conclusion and Future Directions

This compound represents a valuable starting point for the synthesis of novel anticancer agents. The imidazo[4,5-b]pyridine scaffold has proven to be a rich source of biologically active compounds, particularly in the realm of oncology. The protocols and workflow outlined in this document provide a solid foundation for researchers to explore the potential of new derivatives. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of hit compounds, followed by in vivo evaluation in relevant cancer models.

References

  • El-Gamal, M. I., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]

  • Kumar, S., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes provide a detailed guide for the analytical characterization of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine, a key intermediate in pharmaceutical research and development. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this critical compound. The protocols are grounded in established analytical principles and draw upon spectral data from closely related halogenated imidazo[4,5-b]pyridine derivatives to provide a robust framework for analysis.

Introduction: The Significance of Analytical Scrutiny

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of novel therapeutic agents. The precise substitution pattern of a bromine atom, a chlorine atom, and a methyl group on the imidazo[4,5-b]pyridine core necessitates rigorous analytical control. The presence of impurities or isomeric variants can have a profound impact on the efficacy and safety of the final drug product. Therefore, robust and reliable analytical methods are paramount for its characterization.

This guide details the application of High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of this compound. The polarity of the molecule, influenced by the nitrogen atoms in the heterocyclic rings and the halogen substituents, makes it well-suited for this technique.[1]

Rationale for Method Development

The development of a successful HPLC method hinges on the selection of an appropriate stationary phase, mobile phase, and detection wavelength. A C18 column is a common starting point for the separation of a wide range of organic molecules. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and resolution of the main peak from any impurities.[2] The pH of the aqueous phase is a critical parameter for ionizable compounds; for the imidazo[4,5-b]pyridine core, a slightly acidic to neutral pH is generally recommended to ensure consistent retention.[1] UV detection is suitable due to the aromatic nature of the compound, with the maximum absorbance wavelength (λmax) providing the best sensitivity.

Experimental Protocol: HPLC

Objective: To determine the purity of this compound and quantify it against a reference standard.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Materials:

  • This compound sample

  • Reference standard of this compound (of known purity)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable buffer)

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 254 nm (or λmax determined by UV scan)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a stock solution of the reference standard at the same concentration. Prepare a series of dilutions to create a calibration curve if quantification is required.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak area precision, and theoretical plates).

  • Analysis: Inject the sample solution and the calibration standards.

  • Data Processing: Integrate the peak areas. Calculate the purity of the sample by the area percent method. For quantification, construct a calibration curve from the standards and determine the concentration of the analyte in the sample.

Workflow for HPLC Method Validation

Sources

Application Notes and Protocols for the Purification of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine is a halogenated heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and drug development.[1] The imidazo[4,5-b]pyridine core is a recognized privileged scaffold, appearing in numerous biologically active agents.[2] The specific substitution pattern of this compound, featuring bromine, chlorine, and methyl groups, offers a unique electronic and steric profile that can be pivotal for its interaction with biological targets.

In the journey from a promising lead compound to a clinical candidate, achieving exceptionally high purity is not merely a matter of good practice; it is a fundamental requirement for obtaining reliable biological data and ensuring safety. Even minute impurities can lead to misleading structure-activity relationships (SAR), exhibit off-target toxicity, or interfere with downstream assays. This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in established chemical principles and tailored to the specific challenges this molecule presents.

Understanding the Molecule: A Prerequisite for Effective Purification

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities generated during its synthesis.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely available, we can infer key properties based on its structure and data from related imidazo[4,5-b]pyridine derivatives.[3][4][5]

PropertyPredicted CharacteristicRationale and Impact on Purification
Polarity Moderately polarThe presence of two nitrogen atoms in the imidazo[4,5-b]pyridine core imparts polarity. This suggests good solubility in polar organic solvents like ethyl acetate, dichloromethane, and alcohols, and dictates the choice of chromatographic conditions.
Basicity (pKa) Weakly basicThe pyridine and imidazole nitrogen atoms can be protonated. The pKa of the parent imidazo[4,5-b]pyridine is around 4.5.[3] This basicity can lead to strong interactions with acidic silica gel, causing peak tailing during column chromatography.
Solubility Soluble in polar organic solvents, sparingly soluble in non-polar solvents and water.Solubility in solvents like methanol, ethanol, ethyl acetate, and dichloromethane is expected.[6][7] Poor solubility is likely in hexanes and water. This profile is critical for selecting solvents for both chromatography and recrystallization.
UV Absorbance Strong UV absorbanceThe aromatic nature of the imidazo[4,5-b]pyridine ring system results in strong UV absorbance, making it readily detectable by UV detectors in HPLC and allowing for easy visualization on TLC plates.[8][9]
Anticipated Impurities from a Plausible Synthetic Route

A likely synthetic route to this compound involves the cyclization of a substituted 2,3-diaminopyridine. This allows us to anticipate the key impurities that must be removed.

Synthetic_Pathway cluster_synthesis Synthesis cluster_purification Purification Workflow A 5-Bromo-2-chloro-4-methylpyridin-3-amine C Crude this compound A->C Cyclocondensation B Cyclizing Agent (e.g., Phosgene equivalent, Chloroacetyl chloride) B->C D Purification C->D Crude Mixture E Pure Product (>99%) D->E Purified Compound

A plausible synthetic workflow for the target compound.

Based on this synthetic approach, the following impurities are anticipated:

  • Unreacted Starting Material: Residual 5-bromo-2-chloro-4-methylpyridin-3-amine.

  • Reagent-Related Impurities: Byproducts from the cyclizing agent (e.g., hydrolysis products of phosgene or chloroacetyl chloride).[10][11]

  • Side-Reaction Products: Incomplete cyclization products or over-reaction products.

  • Isomeric Impurities: While less likely with a defined starting material, improper reaction conditions could potentially lead to minor isomeric byproducts.

Purification Strategies: A Multi-pronged Approach

A combination of purification techniques is often necessary to achieve the high purity required for drug development. The following sections detail the recommended protocols for column chromatography, recrystallization, and preparative HPLC.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is the primary method for the bulk purification of the crude product. Given the moderate polarity and basic nature of the target compound, a normal-phase silica gel column is the recommended stationary phase.

Principle: The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (a solvent or solvent mixture). More polar compounds will have a stronger affinity for the polar silica gel and will elute more slowly.

Challenges and Solutions:

  • Peak Tailing: The basic nitrogen atoms of the imidazo[4,5-b]pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to broad, tailing peaks and poor separation.

    • Solution: The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase can neutralize the acidic sites on the silica gel, resulting in sharper peaks and improved resolution.

Protocol: Normal-Phase Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 100% hexanes or a low polarity mixture like 95:5 hexanes:ethyl acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and air-free bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and apply it to the top of the column.

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Start the elution with a low-polarity mobile phase and gradually increase the polarity (gradient elution). A common gradient is from 100% hexanes to a mixture of hexanes and ethyl acetate, and finally to a small percentage of methanol in dichloromethane if the compound is highly retained.

  • Fraction Collection: Collect fractions and monitor the elution using Thin Layer Chromatography (TLC).

  • TLC Analysis:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A solvent system similar to that used for the column (e.g., 70:30 hexanes:ethyl acetate).

    • Visualization:

      • UV Light (254 nm): The compound should appear as a dark spot against a fluorescent background.[8][9][12]

      • Iodine Chamber: The compound will likely stain brown.[13][14]

      • Potassium Permanganate Stain: The imidazo[4,5-b]pyridine ring is generally resistant to oxidation, but impurities may be visualized.[9]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Recommended Solvent Systems:

Mobile Phase CompositionPolarityComments
Hexanes / Ethyl Acetate (Gradient)Low to MediumA standard system for compounds of moderate polarity. Start with a low percentage of ethyl acetate and gradually increase.
Dichloromethane / Methanol (Gradient)Medium to HighUseful for more polar compounds or to elute strongly retained impurities. Start with a low percentage of methanol.
Additive: Triethylamine (0.1-1%)-Add to the mobile phase to reduce peak tailing.
Recrystallization: The Art of Final Polishing

Recrystallization is an excellent technique for the final purification of the solid product obtained from column chromatography, often yielding material with >99% purity.[4][12][13][14][15]

Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures or insoluble at all temperatures.

Protocol: Recrystallization

  • Solvent Selection:

    • Test the solubility of a small amount of the compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

    • The ideal solvent will show poor solubility at room temperature and high solubility when heated.

    • A mixed solvent system (e.g., ethanol/water, dichloromethane/hexanes) can also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For Ultimate Purity

For applications requiring the highest possible purity, such as the preparation of analytical standards or for late-stage drug development, preparative HPLC is the method of choice. It offers superior resolution for separating closely related impurities and isomers.[7][16]

Principle: Similar to analytical HPLC, preparative HPLC separates compounds based on their partitioning between a stationary phase and a mobile phase under high pressure. The key difference is the larger column size and higher flow rates, allowing for the purification of larger quantities of material.

Recommended HPLC Modes:

  • Reverse-Phase HPLC (RP-HPLC): This is the most common mode for the purification of drug-like molecules.

    • Stationary Phase: C18 or Phenyl-Hexyl bonded silica. A phenyl-based column may offer alternative selectivity for aromatic heterocycles.[1]

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Normal-Phase HPLC (NP-HPLC): Can also be effective, especially for separating isomers.

    • Stationary Phase: Silica or a polar bonded phase (e.g., cyano, diol).

    • Mobile Phase: A mixture of non-polar solvents like hexanes/isopropanol or hexanes/ethanol.

Protocol: Reverse-Phase Preparative HPLC

  • Method Development: First, develop an analytical HPLC method to achieve good separation of the target compound from its impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume.

  • Sample Preparation: Dissolve the partially purified compound in a suitable solvent, ensuring it is fully dissolved and filtered before injection.

  • Purification: Perform the preparative HPLC run, collecting fractions corresponding to the peak of the target compound.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile or by rotary evaporation for organic mobile phases.

Purification_Decision_Tree A Crude Product B Flash Column Chromatography (Silica Gel, Hexanes/EtOAc or DCM/MeOH) A->B C Partially Purified Product (>95% Purity) B->C D Recrystallization C->D Final Polishing F Preparative HPLC (Reverse or Normal Phase) C->F For Highest Purity/ Isomer Separation E High Purity Product (>99%) D->E G Ultra-Pure Product (>99.5%) F->G

Decision tree for the purification of the target compound.

Conclusion: A Pathway to Purity

The purification of this compound is a critical step in its journey as a potential therapeutic agent. A systematic approach, beginning with flash column chromatography to remove bulk impurities, followed by recrystallization for final polishing, will yield material of high purity suitable for most research and early development purposes. For applications demanding the highest level of purity and for the challenging separation of closely related isomers, preparative HPLC is an indispensable tool. By understanding the physicochemical properties of the target molecule and the nature of potential impurities, researchers can confidently apply these protocols to obtain a compound of the requisite quality for advancing their drug discovery programs.

References

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. Link

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  • 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine 97% | CAS: 83472-62-2 | AChemBlock. Link

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  • This compound - - Sigma-Aldrich. Link

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  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - NIH. Link

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  • Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). - ResearchGate. Link

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6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Strategic Functionalization of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Introduction: The Imidazo[4,5-b]pyridine Core as a Privileged Scaffold

The imidazo[4,5-b]pyridine scaffold is a purine isostere of significant interest in medicinal chemistry and drug development.[1][2] Its structural similarity to endogenous purines allows molecules incorporating this core to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][3][4] The specific derivative, this compound, is a highly versatile building block designed for the synthesis of complex molecular architectures. Its utility stems from the presence of two distinct halogen atoms at positions amenable to selective chemical modification, providing a strategic platform for introducing molecular diversity.

This guide provides a detailed exploration of the reaction conditions for the selective functionalization of this scaffold, focusing on the underlying principles that govern its reactivity. We will detail field-proven protocols for palladium-catalyzed cross-coupling reactions at the C6-bromo position and nucleophilic aromatic substitution at the C2-chloro position, enabling researchers to leverage this building block to its full potential.

PART 1: Fundamental Reactivity and Strategic Selectivity

The key to unlocking the synthetic potential of this compound lies in understanding the differential reactivity of its two halogenated positions.

  • C6-Bromo Position: The carbon-bromine bond is significantly more reactive towards oxidative addition with a Palladium(0) catalyst compared to the carbon-chlorine bond.[5] This difference in reactivity is the cornerstone of selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. By carefully controlling reaction conditions, the C6 position can be functionalized while leaving the C2-chloro group intact for subsequent transformations.

  • C2-Chloro Position: The C2 position of the imidazo[4,5-b]pyridine ring is electronically analogous to the C2 and C4 positions of pyridine itself.[6][7] The electron-withdrawing effect of the adjacent ring nitrogen atoms renders this position electron-deficient and thereby highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[8][9] This allows for the introduction of nucleophiles, such as amines and alkoxides, often without the need for a metal catalyst.

This dichotomy in reactivity allows for a predictable and sequential approach to molecular construction, as illustrated below.

G cluster_0 Core Scaffold cluster_1 Reaction Pathways cluster_2 Selective Functionalization Site cluster_3 Resulting Intermediate Start 6-Bromo-2-chloro-7-methyl- 3H-imidazo[4,5-b]pyridine A Pathway A: Pd-Catalyzed Cross-Coupling Start->A More Reactive Halide B Pathway B: Nucleophilic Aromatic Substitution (SNAr) Start->B Electron Deficient Position Pos6 Target: C6-Bromo (Suzuki, Buchwald-Hartwig, etc.) A->Pos6 Pos2 Target: C2-Chloro (Amination, Alkoxylation, etc.) B->Pos2 Inter 6-Aryl/Amino-2-chloro- 7-methyl-3H-imidazo[4,5-b]pyridine Pos6->Inter Final Sequential Functionalization Product Pos2->Final Inter->B Step 2

Caption: Strategic functionalization pathways for the title compound.

PART 2: Protocols for Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are the cornerstone for C-C and C-N bond formation at the C6-bromo position. Success hinges on the judicious selection of the catalyst, ligand, base, and solvent.[10]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for installing aryl, heteroaryl, or alkyl groups.[11][12] The choice of catalyst and conditions is critical for achieving high yields, especially with heteroaromatic substrates.

  • Catalyst System: While traditional Pd(PPh₃)₄ can be effective, modern catalyst systems comprising a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) often provide superior results. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst deactivation.[12][13]

  • Base: The base is required to activate the boronic acid partner for transmetalation.[12] An aqueous solution of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) is typically effective. Cesium carbonate is often used for more challenging couplings due to its higher solubility and basicity.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is standard. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrate and catalyst. Anhydrous conditions using a soluble organic base like potassium trimethylsilanolate (TMSOK) can be beneficial for substrates prone to protodeboronation.[14]

ParameterRecommended ConditionsRationale & Notes
Substrate This compound1.0 equiv
Boronic Acid Aryl- or Heteroarylboronic Acid/Ester1.2–1.5 equiv
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂1-3 mol%
Ligand SPhos or XPhos2-6 mol%
Base K₂CO₃ or Cs₂CO₃ (2M aq. solution) or K₃PO₄2.0–3.0 equiv
Solvent 1,4-Dioxane or Toluene/H₂O (e.g., 4:1 v/v)Anhydrous solvent for inert atmosphere reactions.
Temperature 80–110 °CHigher temperatures may be needed for less reactive partners.[11]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidative degradation of the Pd(0) catalyst.[11]
  • To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid partner (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the anhydrous organic solvent. Add this catalyst solution to the reaction vessel via syringe.

  • Add the remaining anhydrous solvent and the aqueous base solution (if applicable) via syringe.

  • Heat the reaction mixture to the target temperature (e.g., 100 °C) and stir vigorously for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted product.

G cluster_workflow Suzuki Coupling Experimental Workflow prep 1. Reagent Prep (Substrate, Boronic Acid, Base) inert 2. Inert Atmosphere (Purge with Ar/N2) prep->inert cat 3. Catalyst Addition (Pd Source + Ligand in Solvent) inert->cat heat 4. Heating & Stirring (80-110 °C, 2-16h) cat->heat monitor 5. Monitoring (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (Extraction & Washing) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for constructing C-N bonds, enabling the introduction of primary and secondary amines.[15][16] The mechanism involves the palladium-catalyzed coupling of an amine with the aryl bromide.[15][17]

  • Ligand Selection: The choice of ligand is paramount. For heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., Josiphos) are often superior. They facilitate the reductive elimination step, which can be challenging for electron-rich amine coupling partners.[15][17]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.

  • In an oven-dried, inert-atmosphere glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv) to a reaction vessel.

  • Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel, remove it from the glovebox, and heat with stirring to the desired temperature (typically 80-110 °C) for 4-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude material via column chromatography.

PART 3: Protocol for Nucleophilic Aromatic Substitution (SNAr)

The activated C2-chloro position can be readily functionalized using SNAr, a pathway that complements the palladium-catalyzed methods. This reaction is often operationally simpler and avoids the use of expensive transition metal catalysts.[9]

  • Nucleophile: Primary and secondary amines, alkoxides, and thiolates are all suitable nucleophiles. The reaction rate is dependent on the nucleophilicity of the attacking species.

  • Solvent: A polar aprotic solvent such as DMSO, DMF, or NMP is typically used to solubilize the reactants and stabilize the charged Meisenheimer intermediate. For alcohol nucleophiles, the alcohol itself can often serve as the solvent.

  • Temperature: Elevated temperatures (80-150 °C) are usually required to overcome the activation energy for the initial nucleophilic attack and subsequent loss of the chloride leaving group.

  • Combine this compound (1.0 equiv) and the desired amine (2.0-5.0 equiv) in a sealed tube or round-bottom flask. The excess amine can act as both the nucleophile and the base.

  • Alternatively, use a slight excess of the amine (1.2 equiv) with an added non-nucleophilic base like diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv).

  • Add a polar aprotic solvent such as NMP or DMSO.

  • Heat the reaction mixture to 120-150 °C for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, purify further by recrystallization or column chromatography.

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. By understanding and exploiting the orthogonal reactivity of the C6-bromo and C2-chloro positions, researchers can strategically and sequentially introduce a wide array of functional groups. The palladium-catalyzed cross-coupling reactions provide reliable access to C-C and C-N bond formation at the C6 position, while the inherent electronic properties of the scaffold allow for catalyst-free SNAr reactions at the C2 position. The protocols and principles outlined in this guide offer a robust framework for the successful application of this intermediate in the synthesis of novel and complex bioactive molecules.

References

  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles.
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  • BenchChem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • Semantic Scholar. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
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  • ACS Publications. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry.
  • El-Sayed, N. N. E., et al. (2021). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Journal of the Serbian Chemical Society.
  • Di Maria, F., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. International Journal of Molecular Sciences. Available from: [Link]

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  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]

  • Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling Reaction. Available from: [Link]

  • Química Orgánica.org. Nucleophilic substitution reactions in pyridine. Available from: [Link]

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  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]

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Applications of Imidazo[4,5-b]pyridine Derivatives in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-b]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows for interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides an in-depth exploration of the applications of these versatile compounds, complete with detailed protocols and mechanistic insights to empower researchers in the field of drug discovery and development.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine core is an isomeric form of imidazopyridine, comprising an imidazole ring fused to a pyridine moiety. This structural motif is a bioisostere of purines, enabling it to interact with various enzymes and receptors that recognize purine-based ligands. This inherent biological relevance has driven extensive research into its therapeutic potential, revealing a diverse range of activities including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[2][3] The versatility of this scaffold lies in its synthetic tractability, allowing for the introduction of various substituents to modulate its physicochemical properties and biological activity.

Key Therapeutic Applications and Mechanistic Insights

Imidazo[4,5-b]pyridine derivatives have shown significant promise in several therapeutic areas, most notably in oncology and virology. This section will delve into the key applications, the underlying mechanisms of action, and provide exemplary data.

Anticancer Activity: Targeting Kinases and Cellular Proliferation

A significant portion of research on imidazo[4,5-b]pyridines has focused on their potential as anticancer agents. These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[4]

Mechanism of Action: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers and is associated with poor prognosis. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases.[5][6] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.[7] Inhibition of Aurora kinase A (AURKA) disrupts centrosome maturation and spindle formation, leading to mitotic arrest and apoptosis.[8] Inhibition of Aurora kinase B (AURKB) disrupts the spindle assembly checkpoint, leading to improper chromosome segregation and subsequent cell death.[9]

Downstream Effects of Aurora Kinase A Inhibition: Dysregulated AURKA can affect various downstream molecules that contribute to cancer pathogenesis by phosphorylating substrates like oncoproteins, transcription factors, and tumor suppressor proteins.[8] AURKA overexpression can inhibit p53 family members, suppressing apoptosis and cell cycle arrest.[10] It can also upregulate the PI3 kinase pathway, which enhances cell survival and proliferation.[10]

Signaling Pathway: Aurora Kinase A Inhibition

Aurora_Kinase_A_Inhibition cluster_0 Upstream Regulation cluster_1 Aurora Kinase A Activity cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Cell_Cycle_Progression Cell Cycle Progression (G2/M Phase) AURKA Aurora Kinase A (AURKA) Cell_Cycle_Progression->AURKA Activates p53 p53 AURKA->p53 Phosphorylates & Inactivates PI3K_AKT PI3K/AKT Pathway AURKA->PI3K_AKT Activates Other_Substrates Other Substrates (e.g., CDC25B, HDAC6) AURKA->Other_Substrates Phosphorylates Apoptosis_Suppression Suppression of Apoptosis p53->Apoptosis_Suppression Cell_Survival Enhanced Cell Survival & Proliferation PI3K_AKT->Cell_Survival Mitotic_Defects Mitotic Defects Other_Substrates->Mitotic_Defects Imidazo_Pyridine Imidazo[4,5-b]pyridine Inhibitor Imidazo_Pyridine->AURKA Inhibits

Caption: Inhibition of Aurora Kinase A by imidazo[4,5-b]pyridine derivatives.

Mechanism of Action: CDK9 is a key regulator of transcription elongation. It forms a complex with Cyclin T1 (P-TEFb) that phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transition from transcription initiation to elongation.[11] In many cancers, there is a high dependency on the continuous transcription of anti-apoptotic proteins like Mcl-1 and oncogenes like MYC. Imidazo[4,5-b]pyridine derivatives have been identified as potent CDK9 inhibitors.[2] By inhibiting CDK9, these compounds prevent the transcription of these crucial survival factors, leading to cell cycle arrest and apoptosis in cancer cells.[12]

Downstream Effects of CDK9 Inhibition: The inhibition of CDK9 leads to a rapid decrease in the levels of short-lived anti-apoptotic proteins, most notably Mcl-1 and c-FLIP.[13] This depletion of survival signals sensitizes cancer cells to apoptosis. The subsequent downregulation of oncogenes like MYC further contributes to the anti-proliferative effects.[11]

Signaling Pathway: CDK9 Inhibition and Apoptosis Induction

CDK9_Inhibition cluster_0 Transcriptional Machinery cluster_1 Gene Transcription cluster_2 Cellular Outcomes CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Enables Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., Mcl-1, c-FLIP) Transcription_Elongation->Anti_Apoptotic_Genes Transcribes Oncogenes Oncogenes (e.g., MYC) Transcription_Elongation->Oncogenes Transcribes Protein_Synthesis Protein Synthesis Anti_Apoptotic_Genes->Protein_Synthesis Oncogenes->Protein_Synthesis Cell_Survival_Proteins Reduced Anti-Apoptotic Proteins Protein_Synthesis->Cell_Survival_Proteins Apoptosis Apoptosis Cell_Survival_Proteins->Apoptosis Inhibits Imidazo_Pyridine Imidazo[4,5-b]pyridine Inhibitor Imidazo_Pyridine->CDK9_CyclinT Inhibits

Caption: CDK9 inhibition by imidazo[4,5-b]pyridines leading to apoptosis.

Antiviral Activity

Certain imidazo[4,5-b]pyridine derivatives have demonstrated promising antiviral activity against a range of viruses. For instance, some derivatives have shown selective activity against respiratory syncytial virus (RSV). The exact mechanism of antiviral action can vary depending on the specific derivative and the virus, but it often involves the inhibition of viral replication processes.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives.

General Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines

This protocol describes a common and versatile method for the synthesis of the imidazo[4,5-b]pyridine core starting from 2-chloro-3-nitropyridine.[14]

Experimental Workflow: Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines

Synthesis_Workflow Start Start: 2-Chloro-3-nitropyridine Step1 Step 1: Nucleophilic Aromatic Substitution - Add primary amine - Heat at 80°C for 2h in H2O-IPA Start->Step1 Intermediate1 Intermediate: N-substituted-3-nitro-pyridin-2-amine Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction - Add Zn and conc. HCl - Heat at 80°C for 45 min Intermediate1->Step2 Intermediate2 Intermediate: N-substituted-pyridine-2,3-diamine Step2->Intermediate2 Step3 Step 3: Cyclization/Condensation - Add substituted aldehyde - Heat at 85°C for 10h Intermediate2->Step3 Product Final Product: 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl- 3H-imidazo[4,5-b]pyridine Step3->Product Purification Purification: - Extraction with Ethyl Acetate - Column Chromatography Product->Purification

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridine derivatives.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution:

    • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of isopropanol (IPA) and water, add a primary amine (1 equivalent).

    • Stir the reaction mixture at room temperature for 5 minutes.

    • Heat the mixture to 80°C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[14]

  • Nitro Group Reduction:

    • To the same reaction mixture, add zinc powder (1 equivalent) and concentrated hydrochloric acid (0.5 equivalents).

    • Heat the mixture at 80°C for 45 minutes to facilitate the reduction of the nitro group to an amine.[14]

  • Cyclization and Condensation:

    • After the reduction is complete, centrifuge the reaction mixture to remove the zinc dust.

    • To the supernatant, add a substituted aldehyde (1 equivalent).

    • Heat the reaction mixture at 85°C for 10 hours to promote cyclization and condensation to form the imidazole ring. Monitor the reaction by TLC.[14]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-imidazo[4,5-b]pyridine derivative.

Biological Evaluation Protocols

This protocol provides a general method for determining the in vitro potency of an imidazo[4,5-b]pyridine derivative against a purified kinase, such as Aurora kinase A.

Materials:

  • Purified recombinant kinase (e.g., Aurora A)

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer

  • Test compound (imidazo[4,5-b]pyridine derivative)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (imidazo[4,5-b]pyridine derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[15]

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[8]

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Incubate at room temperature in the dark for 2 hours.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

This assay determines the ability of a compound to inhibit the cytopathic effect induced by a virus in a cell culture.

Materials:

  • Host cell line susceptible to the virus (e.g., A549 cells for RSV)

  • Virus stock (e.g., Respiratory Syncytial Virus)

  • Cell culture medium

  • 96-well plates

  • Test compound

  • Crystal violet solution

Procedure:

  • Seed the host cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).

  • After the incubation period, remove the medium and fix the cells with a fixative solution (e.g., methanol).

  • Stain the cells with crystal violet solution.

  • Wash the plates to remove excess stain and allow them to dry.

  • Visually assess the CPE in each well and determine the concentration of the compound that inhibits CPE by 50% (EC₅₀).

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. Key SAR insights include:

  • Position 2: Substitution at this position with aryl or heteroaryl groups is crucial for many biological activities, including kinase inhibition. The nature of the substituent can influence potency and selectivity.

  • Position 6: The introduction of a bromine or chlorine atom at this position has been shown to significantly increase the enzyme inhibitory activity of some kinase inhibitors.[7]

  • Position 7: Derivatization at this position can modulate physicochemical properties such as solubility and cell permeability, which are critical for drug development.

A thorough understanding of SAR is essential for the rational design and optimization of new imidazo[4,5-b]pyridine-based drug candidates.

Conclusion and Future Perspectives

Imidazo[4,5-b]pyridine derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their ability to interact with a wide range of biological targets has led to the development of potent anticancer and antiviral agents. The synthetic accessibility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles.

Future research in this area will likely focus on:

  • The development of more selective inhibitors to minimize off-target effects.

  • The exploration of novel therapeutic applications beyond oncology and virology.

  • The use of advanced computational methods to guide the design of next-generation imidazo[4,5-b]pyridine derivatives with improved efficacy and safety profiles.

The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical scaffold.

References

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • Khan, I., et al. (2023). AURORA KINASE A and related downstream molecules: A potential network for cancer therapy. Advances in Protein Chemistry and Structural Biology.
  • El-Sayed, M. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry.
  • Reddy, T. S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
  • Wang, Y., et al. (2023). Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer.
  • Al-Otaibi, A. M., et al. (2023).
  • Malignaggi, D., et al. (2010). Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics? Clinical Cancer Research.
  • Bavetsias, V., et al. (2025). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds.
  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Cidado, J., et al. (2024). Targeting Transcriptional Regulation with a CDK9 Inhibitor Suppresses Growth of Endocrine- and Palbociclib-Resistant ER + Breast Cancers. Cancer Research.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Zou, Z., et al. (2020). Emerging roles of Aurora-A kinase in cancer therapy resistance. Signal Transduction and Targeted Therapy.
  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters.
  • Sarvagalla, S., et al. (2020). Aurora kinase inhibition and fragment-likeness profile of hits....
  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
  • Akao, Y., et al. (2023). CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma. Biological and Pharmaceutical Bulletin.
  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.
  • Sun, Z., et al. (2025).
  • Wójcik, M., et al. (2021).
  • Shah, K. (2018).
  • Zhang, M., et al. (2022). CDK9 inhibitors in cancer research. Journal of Experimental & Clinical Cancer Research.
  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.
  • Huang, W. L., et al. (2021). CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism. Frontiers in Oncology.
  • Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.

Sources

The Strategic Application of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutic agents. Among these, the imidazo[4,5-b]pyridine core has emerged as a "privileged scaffold," lending its structural motif to a multitude of biologically active molecules, particularly in the realm of protein kinase inhibition. This guide provides an in-depth technical overview of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine, a key research chemical designed for the efficient construction of diverse molecular libraries. Its unique substitution pattern, featuring two distinct and orthogonally reactive halogen atoms, offers medicinal chemists a versatile platform for selective diversification, enabling the systematic exploration of structure-activity relationships (SAR).

This document will elucidate the synthetic utility of this compound, providing detailed, field-proven protocols for its application in cornerstone cross-coupling reactions. Furthermore, we will explore its role as a crucial intermediate in the synthesis of potent kinase inhibitors, highlighting the rationale behind its design and its impact on the drug discovery process.

Physicochemical Properties and Safety Considerations

A thorough understanding of a research chemical's properties is fundamental to its effective and safe application. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource
CAS Number 1388071-17-7[1][2]
Molecular Formula C₇H₅BrClN₃[1][2]
Molecular Weight 246.49 g/mol [1][2]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solventsGeneral knowledge
Storage Store in an inert atmosphere at 2-8°C[1]

Synthetic Applications: A Gateway to Molecular Diversity

The strategic placement of a bromine atom at the 6-position and a chlorine atom at the 2-position of the imidazo[4,5-b]pyridine core is the cornerstone of this reagent's utility. This arrangement allows for selective, palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at two distinct vectors of the molecule. The bromine atom at the 6-position is generally more reactive in Suzuki-Miyaura and Buchwald-Hartwig amination reactions compared to the chlorine atom at the 2-position, allowing for a stepwise and controlled diversification of the scaffold.[4]

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C6-Position

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[5] In the case of this compound, the higher reactivity of the C-Br bond allows for selective coupling at the 6-position, leaving the C-Cl bond intact for subsequent transformations.

Reaction Scheme:

Suzuki_Coupling reagent1 This compound product 6-Aryl-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine reagent1->product Pd(PPh3)4, Na2CO3 Dioxane/H2O, 80-100 °C reagent2 +  Ar-B(OH)2 reagent2->product

Caption: Selective Suzuki-Miyaura coupling at the C6-position.

Detailed Experimental Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine.

Expert Insight: The choice of palladium catalyst and ligand can be crucial for optimizing the yield and selectivity of the reaction, especially with challenging boronic acids. For sterically hindered or electron-deficient coupling partners, more advanced catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos), may be beneficial.

Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Position

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for selective amination at the 6-position.

Reaction Scheme:

Buchwald_Hartwig reagent1 This compound product 6-(N,N-Disubstituted)-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine reagent1->product Pd2(dba)3, Xantphos, Cs2CO3 Dioxane, 100 °C reagent2 +  R1R2NH reagent2->product

Caption: Selective Buchwald-Hartwig amination at the C6-position.

Detailed Experimental Protocol:

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.5 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq) and Xantphos (0.05 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 100 °C and stir until complete consumption of the starting material is observed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired 6-amino-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine derivative.

Expert Insight: The choice of base is critical in Buchwald-Hartwig aminations. While cesium carbonate is a good starting point, other bases such as sodium tert-butoxide or potassium phosphate may provide better results depending on the specific amine substrate.

Application in Kinase Inhibitor Synthesis

The imidazo[4,5-b]pyridine scaffold is a well-established core structure in the design of kinase inhibitors.[6][7] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which are key targets in oncology.[7][8][9]

Signaling Pathway Context:

Kinase_Signaling cluster_0 Cell Proliferation & Survival Aurora Aurora Kinases Downstream Downstream Effectors (e.g., STAT5, PI3K/Akt) Aurora->Downstream Phosphorylation FLT3 FLT3 Kinase FLT3->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->Aurora Inhibition Inhibitor->FLT3 Inhibition

Sources

Application Notes & Protocols for Cell-Based Assays with 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Imidazo[4,5-b]pyridine Derivative

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This has led to the development of numerous derivatives with significant therapeutic potential, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2][3] Compounds from this class have been shown to modulate critical cellular pathways, such as those governed by Bruton's tyrosine kinase (BTK) and Bromodomain and Extra-Terminal (BET) proteins.[4][5]

This guide provides a comprehensive framework for researchers investigating the cellular effects of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine , a specific derivative with potential for novel bioactivity. We present a tiered, logical workflow designed to first establish its effect on cell viability, then to dissect the mechanism of action, and finally to probe its impact on specific intracellular signaling pathways. The protocols herein are designed to be robust and self-validating, providing a solid foundation for drug discovery and development professionals.

Part 1: Foundational Analysis - Cell Viability and Cytotoxicity Screening

The initial and most critical step in characterizing a novel compound is to determine its effect on cell proliferation and viability. This establishes a dose-response relationship and calculates key parameters like the half-maximal inhibitory concentration (IC50), which informs the concentrations used in all subsequent, more complex assays.[6] We recommend a colorimetric metabolic assay, such as the WST-1 assay, for its high sensitivity, broad linear range, and ease of use with adherent cell lines.[7][8]

Causality Behind the Choice of Assay

Colorimetric assays like MTT, MTS, and WST-1 measure the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[9] WST-1 is particularly advantageous because its formazan product is water-soluble, eliminating a solubilization step required for MTT and simplifying the workflow.[8][10] Furthermore, WST-1 is generally considered more stable and can be more sensitive than other tetrazolium salts, making it an excellent choice for primary screening.[8][11]

Experimental Workflow: IC50 Determination

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_read Assay Readout cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere (24h) seed->adhere prepare_cpd Prepare Serial Dilutions of Compound add_cpd Add Compound to Wells prepare_cpd->add_cpd incubate_cpd Incubate (48-72h) add_cpd->incubate_cpd add_wst1 Add WST-1 Reagent incubate_cpd->add_wst1 incubate_wst1 Incubate (1-4h) add_wst1->incubate_wst1 read_abs Read Absorbance (440 nm) incubate_wst1->read_abs calc_viability Calculate % Viability vs. Control read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 value of the test compound.

Protocol 1: WST-1 Cell Proliferation Assay

Materials:

  • Target cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)[12]

  • 96-well flat-bottom cell culture plates

  • This compound

  • DMSO (vehicle)

  • WST-1 Cell Proliferation Reagent[8]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are healthy and in the logarithmic growth phase.[12][13]

    • Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[6]

    • Include wells for "cells + vehicle" (negative control) and "medium only" (background control).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform a serial dilution of the stock solution in complete medium to create a range of treatment concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid vehicle-induced toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells.

    • Incubate for 48 to 72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Add 10 µL of WST-1 reagent to each well.[8]

    • Incubate for 1-4 hours at 37°C. Monitor the color change; the incubation time should be optimized so the absorbance of the vehicle control wells is approximately 1.0-1.5.[11]

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at ~440 nm using a microplate reader. Use a reference wavelength of >600 nm.[8]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percent viability for each concentration:

      • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot percent viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

ParameterDescriptionExample Value
Cell Line Human Lung CarcinomaA549
Seeding Density Cells per well8,000
Treatment Duration Hours (h)72
Concentration Range Micromolar (µM)0.01 - 100
Calculated IC50 Micromolar (µM)To be determined
Table 1: Representative Data Summary for IC50 Determination.

Part 2: Mechanistic Insight - Apoptosis Induction Assays

If the compound demonstrates significant anti-proliferative activity, the next logical question is whether it induces programmed cell death (apoptosis). Caspases are key executioner proteins in the apoptotic pathway, with caspase-3 and caspase-7 playing a central role.[14] A luminogenic assay that measures the activity of these caspases provides a highly sensitive and specific method for quantifying apoptosis.[15]

Causality Behind the Choice of Assay

The Caspase-Glo® 3/7 assay uses a "glow-type" luminescence signal that is proportional to the amount of active caspase-3/7.[15] This format is an "add-mix-measure" protocol, which simplifies the workflow and is ideal for multi-well plate formats. Its high sensitivity allows for the use of fewer cells and provides a robust signal-to-noise ratio, making it superior to many colorimetric or fluorometric alternatives.[15] To confirm the apoptotic pathway, one could also employ a real-time Annexin V binding assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[14][16]

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

Materials:

  • Target cell line cultured in white-walled 96-well plates

  • This compound

  • Positive control (e.g., Staurosporine, 1 µM)

  • Caspase-Glo® 3/7 Reagent[15]

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and allow them to adhere as described in Protocol 1.

    • Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • Include vehicle control and positive control wells.

    • Incubate for a relevant duration to induce apoptosis (e.g., 24 hours).

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents by placing the plate on a shaker for 30-60 seconds at 300-500 rpm.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Measurement and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the fold change in caspase activity relative to the vehicle-treated control cells.

    • A significant, dose-dependent increase in the luminescent signal indicates the induction of apoptosis.

TreatmentConcentrationLuminescence (RLU)Fold Change vs. Vehicle
Vehicle (DMSO)0.1%15,0001.0
Test Compound0.5x IC5045,0003.0
Test Compound1x IC50120,0008.0
Test Compound2x IC50255,00017.0
Staurosporine1 µM300,00020.0
Table 2: Representative Data for Caspase-3/7 Activity.

Part 3: Target Exploration - Signaling Pathway Analysis

Given that many imidazo[4,5-b]pyridine derivatives function as kinase inhibitors, a crucial step is to investigate the compound's effect on intracellular signaling cascades.[1][4] Western blotting is a powerful technique to analyze changes in the phosphorylation state of key signaling proteins, providing direct evidence of kinase inhibition within the cell.[17][18] For this example, we will propose a hypothetical pathway involving a Receptor Tyrosine Kinase (RTK) and the downstream MAPK/ERK pathway, which are commonly dysregulated in cancer.

Causality Behind the Choice of Assay

Western blotting allows for the specific detection of a protein of interest and, critically, its post-translational modifications like phosphorylation.[19] By using antibodies specific to both the total protein and its phosphorylated form, one can determine if a compound inhibits the upstream kinase responsible for that phosphorylation event.[17] This provides a direct, semi-quantitative readout of target engagement in a cellular context. Multiplex western blotting can further enhance this analysis by probing for multiple proteins on the same blot.[17]

Hypothetical Signaling Pathway

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds pRTK p-RTK RTK->pRTK Autophosphorylates RAS RAS RAF RAF RAS->RAF Activates pRAF p-RAF RAF->pRAF Phosphorylates MEK MEK pMEK p-MEK MEK->pMEK Phosphorylates ERK ERK pERK p-ERK ERK->pERK Transcription Transcription Factors (Proliferation, Survival) Compound 6-Bromo-2-chloro-7-methyl- 3H-imidazo[4,5-b]pyridine Compound->RTK Inhibits pRTK->RAS Activates pRAF->MEK Phosphorylates pMEK->ERK Phosphorylates pERK->Transcription Activates

Caption: Hypothetical inhibition of an RTK signaling pathway by the compound.

Protocol 3: Western Blotting for Phospho-Protein Analysis

Materials:

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., nitrocellulose membrane, transfer buffer)[19]

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Actin)

  • HRP-conjugated secondary antibody

  • ECL reagent[20]

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells overnight if investigating a growth factor-stimulated pathway.

    • Pre-treat cells with the test compound (e.g., at its IC50 concentration) for 1-2 hours.

    • Stimulate with a relevant growth factor (e.g., EGF) for 10-15 minutes, if applicable.

    • Wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold lysis buffer.[19]

    • Scrape cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration with lysis buffer.

    • Add SDS sample buffer, heat at 95°C for 5 minutes, and load 20-30 µg of protein per lane onto an SDS-PAGE gel.[19]

  • Electrophoresis and Transfer:

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle shaking.[20]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent for 1-5 minutes.[20]

    • Capture the chemiluminescent signal using an imaging system.

    • Strip and Reprobe: The blot can be stripped and re-probed with antibodies for the total protein (e.g., total-ERK) and a loading control (e.g., Actin) to ensure equal protein loading and to quantify the specific decrease in phosphorylation.

Conclusion and Future Directions

This guide outlines a systematic, three-tiered approach to the initial cellular characterization of this compound. By progressing from broad viability screening to specific mechanistic and pathway analysis, researchers can efficiently generate a comprehensive profile of the compound's bioactivity. Positive results from these assays would justify further investigation, including broader kinase profiling, cell cycle analysis, and advancement into more complex 3D cell culture or in vivo models.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Kim, H., et al. (2017). A comparative study of colorimetric cell proliferation assays in immune cells. Journal of Immunology Research. Retrieved from [Link]

  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • JournalAgent. (n.d.). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Retrieved from [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • Elabscience. (n.d.). What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of bioactive agents possessing imidazo[4,5-b]pyridine or.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • ACS Publications. (2023, June 29). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Retrieved from [Link]

  • ResearchGate. (2015, November 23). Which is superior to determine drug toxicity: WST-1 or MTS assay? Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this multi-step synthesis. Our focus is on providing robust, field-tested solutions and explaining the chemical principles behind each recommendation to empower your experimental success.

The synthesis of this highly functionalized imidazo[4,5-b]pyridine core is a sequential process requiring careful control over reaction conditions to ensure high yield and purity. This guide is structured to anticipate common questions and troubleshoot potential issues you may encounter.

Overall Synthetic Workflow

The optimized pathway to the target compound involves a three-stage process, beginning with a commercially available substituted pyridine. Each stage presents unique challenges that we will address in detail.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Heterocycle Formation cluster_2 Stage 3: Final Chlorination A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B Bromination (NBS) C 2-Amino-5-bromo-4-methyl-3-nitropyridine B->C Nitration (H2SO4/HNO3) D 5-Bromo-4-methylpyridine-2,3-diamine C->D Reduction (e.g., Fe/AcOH or H2, Pd/C) E 6-Bromo-7-methyl-1,3-dihydro- 2H-imidazo[4,5-b]pyridine-2-thione D->E Cyclization (CS2 or Thiophosgene) F 6-Bromo-2-chloro-7-methyl- 3H-imidazo[4,5-b]pyridine (Target Compound) E->F Chlorination (e.g., POCl3 or SOCl2)

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing detailed explanations and best practices.

Q1: What is the rationale for the chosen starting material and the bromination-then-nitration sequence?

A: The selection of 2-Amino-4-methylpyridine as the starting material is based on its commercial availability and the directing effects of its substituents. The amino group is a powerful ortho-, para-director.

  • Bromination First: We perform bromination first to install the bromine atom at the C5 position, which is para to the activating amino group. Using a mild brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent such as DMF or Acetonitrile provides excellent regioselectivity and control.[1]

  • Nitration Second: Following bromination, the subsequent electrophilic nitration is directed by both the amino and methyl groups. The nitration occurs at the C3 position, which is ortho to the amino group and activated by it. This sequence is critical because attempting to nitrate first would likely lead to a mixture of isomers and potential oxidation, complicating purification.

Q2: How can I prevent the formation of di-brominated by-products during the first step?

A: The formation of 2-Amino-3,5-dibromo-4-methylpyridine is the most common side reaction.[1] Preventing this requires strict control over the reaction conditions:

  • Temperature Control: Maintain a low temperature (0-5 °C) using an ice bath during the addition of the brominating agent. This reduces the reaction rate and the electrophilicity of the brominating species, enhancing selectivity.

  • Stoichiometry: Use a precise stoichiometry of NBS (1.0 to 1.05 equivalents). An excess of NBS significantly increases the likelihood of di-bromination.

  • Slow Addition: Add the NBS solution dropwise over an extended period. This keeps the instantaneous concentration of the brominating agent low, favoring mono-bromination.

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent further reaction.

Q3: What are the best practices for the reduction of the nitro group in Step 3?

A: The reduction of the aromatic nitro group to an amine is a critical step to form the required 2,3-diamine precursor. Several methods are effective, each with its own considerations:

  • Catalytic Hydrogenation (H₂, Pd/C): This is often the cleanest method, yielding water as the only by-product. It requires a hydrogenation apparatus. Ensure the catalyst is fresh and the system is properly purged with an inert gas before introducing hydrogen.

  • Metal/Acid Reduction (e.g., Fe/Acetic Acid, SnCl₂/HCl): This is a very common and robust method that does not require specialized pressure equipment. The reaction can be vigorous, so careful temperature control is necessary. The work-up involves filtering off the metal salts and neutralizing the acid, which can sometimes be cumbersome for large-scale reactions.

Regardless of the method, the resulting 5-Bromo-4-methylpyridine-2,3-diamine is often sensitive to air and light. It is best to use it immediately in the next step or store it under an inert atmosphere in the dark.

Q4: What are the safest and most effective reagents for the cyclization and subsequent chlorination steps?

A: This two-step process forms the core heterocyclic ring and installs the final chloro group.

  • Cyclization to Thione: The formation of the 2-thione intermediate is a reliable method for building the imidazole ring.

    • Carbon Disulfide (CS₂): Reacting the diamine with CS₂ in a solvent like ethanol or pyridine under reflux is a standard method. It's effective but requires a long reaction time.

    • Thiophosgene (CSCl₂): This reagent is much more reactive than CS₂ but is highly toxic and requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Chlorination of the Thione: The conversion of the 2-thione to the 2-chloro product is an S-alkylation followed by elimination.

    • Phosphorus Oxychloride (POCl₃): This is a very effective and common reagent for this transformation. The reaction is typically run neat or in a high-boiling solvent. POCl₃ is corrosive and reacts violently with water.

    • Thionyl Chloride (SOCl₂): Another effective reagent that works under similar conditions to POCl₃. It also requires careful handling due to its corrosive and reactive nature.

Safety is paramount. Both stages involve hazardous materials. Always consult the Safety Data Sheet (SDS) before use and implement appropriate engineering controls.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Bromination - Incomplete reaction. - Over-bromination to di-bromo species.[1] - Product loss during work-up.- Monitor reaction by TLC until starting material is consumed. - Maintain strict temperature control (0-5 °C) and add NBS solution dropwise. - Ensure pH is neutral before extraction; use an appropriate extraction solvent.
Incomplete Nitration - Insufficiently strong nitrating conditions. - Low reaction temperature.- Ensure the use of concentrated sulfuric and nitric acids. - Allow the reaction to warm to room temperature after the initial controlled addition if TLC shows incomplete conversion.
Stalled Nitro Group Reduction - Deactivated catalyst (for hydrogenation). - Insufficient reducing agent (for metal/acid).- Use fresh, high-quality Pd/C catalyst. - Ensure the stoichiometry of the metal (e.g., Fe, SnCl₂) and acid is correct. The reaction is often exothermic, indicating it is proceeding.
Low Yield in Cyclization - Diamine precursor has degraded due to air/light exposure. - Incomplete reaction.- Use the freshly prepared diamine immediately. - Ensure adequate reflux time (can be >12 hours with CS₂). Monitor by TLC or LC-MS.
Failed or Incomplete Final Chlorination - Presence of water in the reaction mixture. - Insufficient temperature or reaction time.- Ensure all glassware is oven-dried and reagents are anhydrous. POCl₃ and SOCl₂ react violently with water. - Heat the reaction to reflux and monitor by TLC until the thione starting material is consumed.
Product Purification Difficulties - Presence of persistent, similarly polar impurities.- For non-polar impurities, triturate the crude solid with a non-polar solvent like hexanes or ether. - If necessary, use column chromatography. A gradient elution of ethyl acetate in hexanes is a good starting point. - Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) can be effective for final purification.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-4-methylpyridine-2,3-diamine (Precursor D)

This protocol consolidates the first stage of the synthesis.

1. Bromination (A → B):

  • Dissolve 2-Amino-4-methylpyridine (1.0 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq) in DMF.

  • Add the NBS solution dropwise to the cooled pyridine solution over 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • Stir at 0-5 °C for an additional 2-3 hours after addition is complete.[1]

  • Monitor by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting material is consumed.

  • Quench the reaction by pouring it into ice water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

2. Nitration (B → C):

  • To a flask containing concentrated sulfuric acid, cooled to 0 °C, slowly add the crude 2-Amino-5-bromo-4-methylpyridine from the previous step.

  • Slowly add a pre-mixed solution of concentrated sulfuric acid and concentrated nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After addition, allow the mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH > 8.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

3. Reduction (C → D):

  • Suspend the crude 2-Amino-5-bromo-4-methyl-3-nitropyridine in acetic acid or ethanol.

  • Add iron powder (Fe) (4-5 eq) portion-wise. The reaction is exothermic.

  • Heat the mixture to reflux (70-80 °C) for 2-4 hours, or until TLC/LC-MS confirms the disappearance of the starting material.

  • Cool the reaction, dilute with water, and neutralize with a base (e.g., NaOH).

  • Filter the mixture through a pad of celite to remove iron salts.

  • Extract the filtrate with a suitable solvent (e.g., ethyl acetate or DCM), dry the organic layer, and concentrate to yield the diamine. Use immediately.

Protocol 2: Cyclization and Chlorination (D → F)

1. Thione Formation (D → E):

  • Dissolve the crude 5-Bromo-4-methylpyridine-2,3-diamine (1.0 eq) in pyridine or ethanol.

  • Add carbon disulfide (CS₂) (1.5-2.0 eq).

  • Heat the mixture to reflux and stir for 12-18 hours.

  • Cool the reaction mixture. The product may precipitate. Filter the solid, wash with cold ethanol, and dry.

2. Chlorination (E → F):

  • In a dry flask under an inert atmosphere, add the 6-Bromo-7-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione (1.0 eq).

  • Add phosphorus oxychloride (POCl₃) (5-10 eq) as the reagent and solvent.

  • Heat the mixture to reflux (100-110 °C) for 3-6 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Neutralize the solution with a strong base (e.g., NaOH pellets or concentrated NH₄OH) while cooling in an ice bath.

  • Extract the product with ethyl acetate or DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final compound.

Mechanistic Insight: Cyclization & Chlorination

The formation of the final product from the diamine involves two key transformations. Understanding the mechanism helps in troubleshooting.

G cluster_0 Step 1: Thione Formation cluster_1 Step 2: Chlorination Diamine Diamine Precursor Intermediate1 Dithiocarbamate Intermediate Diamine->Intermediate1 Nucleophilic Attack CS2 CS2 CS2->Intermediate1 Thione 2-Thione Product + H2S Intermediate1->Thione Intramolecular Cyclization & Elimination Thione2 2-Thione Intermediate2 Phosphorylated Intermediate Thione2->Intermediate2 S-Phosphorylation POCl3 POCl3 POCl3->Intermediate2 Final 2-Chloro Product (Target) Intermediate2->Final Nucleophilic Attack by Cl- & Elimination

Caption: Simplified mechanism of heterocycle formation and chlorination.

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Available at: [Link]

  • Integration of Bromine and Cyanogen Bromide Generators for the Continuous-Flow Synthesis of Cyclic Guanidines. PubMed. Available at: [Link]

  • Method for preparing 3-bromo-4-methylpyridine. Google Patents.

Sources

Technical Support Center: Troubleshooting Reactions of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile heterocyclic building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will address common challenges, with a particular focus on achieving regioselectivity between the C2-chloro and C6-bromo positions.

Core Challenge: Regioselectivity

The primary challenge in the chemistry of this compound lies in the differential reactivity of its two halogenated positions. Understanding the electronic nature of these sites is the key to unlocking selective functionalization.

  • C2-Chloro Position: This site is part of the electron-deficient imidazole ring and is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent ring nitrogens. These nitrogens can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack.[1][2]

  • C6-Bromo Position: This site is on the pyridine ring and behaves more like a standard aryl bromide. It is the prime site for palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in the oxidative addition step of catalytic cycles like Suzuki or Buchwald-Hartwig.[3][4]

This inherent reactivity difference is the tool we will use to control reaction outcomes.

Caption: Differential reactivity of the C2 and C6 positions.

Frequently Asked Questions (FAQs)

This section addresses broad, overarching issues that can plague any reaction with this substrate.

Question 1: My reaction is failing to start or gives very low yields. What are the fundamental checks?

Answer: Before delving into complex mechanistic problems, always verify the fundamentals. This is often where the issue lies.

  • Reagent Purity & Stability: Ensure the starting material is pure. While stable under standard conditions, it should be stored in an inert atmosphere at 2-8°C.[5] Boronic acids, a common reaction partner, can degrade over time or contain inhibitors from their manufacturing process.

  • Solubility: Imidazo[4,5-b]pyridines can have poor solubility in common ethereal solvents like THF. If your substrate is not dissolving, the reaction will be heterogeneous and slow. Consider more polar aprotic solvents like DMF, DMAc, or NMP, or heated toluene/dioxane.[6]

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen. Ensure your reaction is thoroughly degassed (e.g., via 3-4 vacuum/argon cycles or by bubbling argon through the solvent for 20-30 minutes) and run under a positive pressure of an inert gas like argon or nitrogen.[7] Oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids.[4]

  • Temperature: Many cross-coupling reactions require significant thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. If your room temperature reaction is failing, gradually increasing the heat (e.g., to 80-110 °C) is a standard troubleshooting step.

Question 2: I'm observing a significant amount of a byproduct where the bromine or chlorine is replaced by hydrogen (hydrodehalogenation). How do I stop this?

Answer: Hydrodehalogenation is a common parasitic reaction in cross-coupling chemistry. It can arise from several sources:

  • Source of Hydride: The "hydride" can come from trace water, the amine or alcohol nucleophile, or even the solvent.

  • Mechanism: It often occurs when the catalytic cycle is interrupted. For instance, after oxidative addition, the Ar-Pd(II)-X intermediate can undergo side reactions instead of proceeding to transmetalation or reductive elimination.

  • Prevention:

    • Use Anhydrous Conditions: While some Suzuki protocols benefit from water, ensure you are using dry solvents if hydrodehalogenation is a major issue.

    • Choice of Base: An overly strong or poorly soluble base can cause issues. For Suzuki reactions, switching from a strong base like K₃PO₄ to a milder one like K₂CO₃ or CsF might help.[6][8]

    • Optimize Catalyst Loading: Too much or too little catalyst can sometimes exacerbate side reactions.

    • Ensure Efficient Coupling: The faster your desired productive coupling occurs, the less time there is for side reactions. Improving the rate of transmetalation (e.g., by choosing a more effective base or ligand) can suppress hydrodehalogenation.

Question 3: I am getting a mixture of products with reactions at both C2 and C6. How do I improve regioselectivity?

Answer: This is the central challenge. Achieving high regioselectivity requires choosing reaction conditions that kinetically favor reaction at one site so strongly that the other site remains untouched.

  • To Favor C6-Br Reaction (Cross-Coupling): Use conditions optimized for palladium catalysis. The oxidative addition to the C-Br bond is almost always significantly faster than to the C-Cl bond. Use a robust palladium catalyst/ligand system and moderate temperatures (e.g., 80-100 °C). Avoid harsh conditions or very long reaction times that might begin to affect the C2-Cl bond.

  • To Favor C2-Cl Reaction (SNAr): Avoid palladium catalysts entirely. Use a potent nucleophile, often in a polar aprotic solvent like DMSO or DMF, and apply heat. These conditions are not conducive to cross-coupling at the C6-Br site. For example, reacting with sodium methoxide in methanol will selectively substitute the C2-chloro group.[2]

Troubleshooting Guide 1: Suzuki-Miyaura Coupling at C6-Br

The Suzuki coupling is the workhorse reaction for installing carbon-carbon bonds at the C6 position.

Q: My Suzuki reaction has stalled with starting material remaining, and I'm seeing boronic acid decomposition (protodeborylation). What's wrong?

A: This points to a problem with the catalytic cycle, specifically the transmetalation step. The boronic acid is likely degrading before it can couple.[6]

  • The Cause: The transmetalation step, where the organic group moves from boron to palladium, is often the rate-limiting step after oxidative addition. It requires activation of the boronic acid by a base.[8][9] If this step is slow, the boronic acid can decompose via oxidation or protodeborylation.

  • The Solution:

    • Base Selection is Critical: The base forms a borate species, making the organic group more nucleophilic and ready for transfer. If you are using a weak base like K₂CO₃, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃.[6]

    • Solvent System: A small amount of water is often essential in Suzuki couplings to help dissolve the base and facilitate the formation of the active borate species. If you are running under strictly anhydrous conditions, try adding 1-5 equivalents of water.[7]

    • Ligand Choice: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate both oxidative addition and reductive elimination, making the overall cycle more efficient and reducing the time for side reactions to occur.[7][8]

Suzuki_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (Fast for C-Br) Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)-Br (L₂) OxAdd->PdII_Complex Transmetal Transmetalation (Often Rate-Limiting) PdII_Complex->Transmetal PdII_Ar_R Ar-Pd(II)-R' (L₂) Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regenerated Product Ar-R' RedElim->Product Boronic R'-B(OH)₂ + Base Boronic->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

Table 1: Recommended Starting Conditions for C6-Selective Suzuki Coupling
ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%)Robust, commercially available, and effective for many aryl bromides.
Ligand (If using Pd(OAc)₂ or Pd₂(dba)₃) SPhos or XPhos (1.2:1 L:Pd ratio)Buchwald ligands are highly active and can accelerate slow reactions.[7]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Effective bases for activating the boronic acid. Cs₂CO₃ is more soluble.
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂OCommon solvent systems that balance substrate solubility and base activity.
Temperature 90-100 °CProvides sufficient energy for the catalytic cycle without degrading the substrate.
Protocol 1: General Procedure for C6-Selective Suzuki Coupling
  • To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst and ligand (if separate).

  • Add the degassed solvent system via cannula.

  • Heat the reaction mixture to the target temperature (e.g., 95 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Troubleshooting Guide 2: Buchwald-Hartwig Amination at C6-Br

This reaction is essential for forming C-N bonds, a critical transformation in pharmaceutical chemistry.[10]

Q: My Buchwald-Hartwig amination is sluggish or fails, especially with a primary amine.

A: This often comes down to the choice of base and ligand, which are intricately linked.

  • The Cause: The base must be strong enough to deprotonate the amine (or the N-Pd complex) but not so nucleophilic that it causes side reactions. The ligand must stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.[11] For primary amines, β-hydride elimination can be a competing side reaction.[10]

  • The Solution:

    • Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used, especially when coupling ammonia equivalents.[3][12]

    • Choose the Right Ligand: For challenging couplings or primary amines, specialized biarylphosphine ligands are often necessary. Bidentate ligands like BINAP or DPPF were early developments.[10] More modern, sterically hindered monodentate ligands (e.g., Josiphos, XPhos) often provide higher activity and suppress side reactions.

    • Use a Pd(0) Source: While Pd(OAc)₂ is a common precatalyst, it must first be reduced to Pd(0) in situ. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes lead to more reliable reaction initiation.

Protocol 2: General Procedure for C6-Selective Buchwald-Hartwig Amination
  • To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 4.4 mol%).

  • Add this compound (1.0 eq) and the base (e.g., NaOtBu, 1.4 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed toluene, followed by the amine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, and quench carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and purify by column chromatography.

Troubleshooting Guide 3: Nucleophilic Aromatic Substitution (SNAr) at C2-Cl

This is the preferred method for introducing nucleophiles directly at the C2 position.

Q: I am trying to react my substrate with a nucleophile, but instead of C2-substitution, I am observing N-alkylation on the imidazole ring.

A: This is a classic case of competing nucleophilic sites. The imidazole N-H is acidic and can be deprotonated to form a nucleophilic anion, which then competes with your intended external nucleophile.

  • The Cause: If a base is used, it can deprotonate the N-H of the imidazole. The resulting anion can be alkylated if an alkyl halide is present. Even without a strong base, the imidazole nitrogen itself is nucleophilic.

  • The Solution:

    • Protect the Imidazole Nitrogen: If N-alkylation is unavoidable, the most robust solution is to protect the imidazole nitrogen first. Common protecting groups include Boc, SEM, or a simple benzyl group, which can be installed under standard conditions before attempting the SNAr reaction.

    • Use a Pre-formed Nucleophile: Instead of generating the nucleophile in situ with a base, use a pre-formed salt. For example, use potassium tert-butoxide directly rather than tert-butanol and a base.

    • Control Stoichiometry: Use a large excess of the desired nucleophile to outcompete any intramolecular side reactions.

SNAr_Mechanism StartMat Imidazo[4,5-b]pyridine-Cl Attack Nucleophilic Attack at C2 StartMat->Attack Nucleophile Nu⁻ Nucleophile->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elimination Loss of Cl⁻ Meisenheimer->Elimination Aromatization Product Imidazo[4,5-b]pyridine-Nu Elimination->Product

Caption: SNAr mechanism at the C2-chloro position.

Protocol 3: General Procedure for C2-Selective SNAr with an Amine
  • In a sealed tube, dissolve this compound (1.0 eq) in a suitable solvent like n-butanol or DMAc.

  • Add the desired amine (2.0-5.0 eq). A large excess helps drive the reaction to completion.

  • If the amine is used as its hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Seal the tube and heat to 120-150 °C. The high temperature is often necessary to overcome the activation barrier.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Wash, dry, and purify the product by column chromatography or recrystallization.

By understanding the distinct electronic properties of the C2 and C6 positions and carefully selecting your reaction conditions, you can navigate the complexities of this substrate and efficiently synthesize your desired targets.

References

  • D. Kalyani, A. R. Dick, W. Q. Anani, S. L. Sanford, Org. Lett., 2006, 8, 2523-2526.
  • Wikipedia, Buchwald–Hartwig amination, [Link]

  • Chemistry LibreTexts, Buchwald-Hartwig Amination, [Link]

  • I. Uzelac, et al., Molecules, 2020 , 25, 426. (Suzuki coupling on imidazo[4,5-b]pyridines). [Link]

  • A. M. Ishen, et al., J. Org. Chem., 2008 , 73, 8880-8892. (Selective amination of a bromo-chloroquinoline system). [Link]

  • ACS GCI Pharmaceutical Roundtable, Buchwald-Hartwig Amination Reagent Guide, [Link]

  • ResearchGate, How can I solve my problem with Suzuki coupling?, [Link]

  • Reddit r/Chempros, Diagnosing issues with a failed Suzuki coupling?, [Link]

  • Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction, [Link]

  • Chemistry Stack Exchange, Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?, [Link]

  • Química Organica, Nucleophilic substitution reactions in pyridine, [Link]

  • P. G. Baraldi, et al., Org. Biomol. Chem., 2003 , 1, 1348-1353. (C2 amination of imidazo[4,5-b]pyridines). [Link]

  • Organic Chemistry Portal, Suzuki Coupling, [Link]

  • Chemistry LibreTexts, Suzuki-Miyaura Coupling, [Link]

  • Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide, [Link]

Sources

Technical Support Center: 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine (referred to herein as "the compound"). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of the compound throughout its storage and application. As Senior Application Scientists, we have synthesized data from chemical principles and analogous structures to provide field-proven insights and troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of the compound.

Q1: What are the recommended storage conditions for this compound?

Based on supplier recommendations and the chemical nature of the molecule, optimal long-term storage is at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) .[1] It is also crucial to protect the compound from light. For day-to-day use, tightly seal the container after each use and store it in a cool, dark, and dry place.

Q2: What are the primary predicted degradation pathways for this compound?

While specific degradation studies on this exact molecule are not widely published, based on its structure, three primary degradation pathways are of concern:

  • Hydrolysis: The 2-chloro substituent on the electron-deficient imidazopyridine ring is susceptible to nucleophilic substitution by water or other nucleophiles. This is often accelerated by basic conditions, leading to the formation of a 2-hydroxy analog. The synthesis of related imidazopyridines often involves the displacement of a 2-chloro group, highlighting its reactivity.[2][3]

  • Photodegradation: The carbon-bromine bond is known to be photolabile.[4] Exposure to UV or even ambient laboratory light over time can cause reductive debromination, replacing the bromine atom at the 6-position with a hydrogen atom. This phenomenon is well-documented for brominated aromatic compounds.[5][6]

  • Oxidation: While the core heterocyclic ring is relatively stable, the compound is not immune to oxidation, particularly under harsh conditions (e.g., presence of strong oxidants, elevated temperatures in air). The methyl group or the electron-rich imidazole ring could be potential sites of oxidation.

Q3: Is the compound sensitive to specific pH ranges?

Yes. It is predicted to be most stable in neutral to mildly acidic conditions (pH 4-6).

  • Basic conditions (pH > 8): Strongly discouraged. The basic environment will significantly accelerate the hydrolysis of the 2-chloro group.

  • Acidic conditions (pH < 4): While more stable against hydrolysis, strong acidic conditions may affect the imidazole ring, which can be protonated. This could alter solubility and reactivity.

Q4: Which solvents are recommended for preparing stock solutions?

For short-term storage and experimental use, aprotic, non-nucleophilic solvents are recommended.

  • Recommended: Anhydrous DMSO, DMF, or Dioxane.

  • Use with Caution: Protic solvents like methanol or ethanol could potentially act as nucleophiles over long-term storage, leading to displacement of the 2-chloro group. If their use is necessary, prepare solutions fresh and use them promptly.

  • Avoid: Aqueous buffers, especially those with a basic pH or containing nucleophilic species (e.g., Tris buffer).

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem: My analytical data (LC-MS, NMR) shows a new impurity after storing the compound or my stock solution.

This is a classic sign of degradation. The identity of the impurity provides clues to the cause.

Step 1: Analyze the Mass Spectrum of the Impurity Compare the molecular weight of the impurity ([M']) with the parent compound (M = 247.97 g/mol for C₈H₆BrClN₃).

  • If [M'] ≈ [M - Cl + OH] (approx. 229.98 g/mol ): This strongly suggests hydrolysis . Your compound has likely been exposed to moisture, a non-anhydrous solvent, or a basic environment.

  • If [M'] ≈ [M - Br + H] (approx. 169.01 g/mol ): This indicates photodegradation (reductive debromination). The compound has likely been exposed to excessive light.

  • If [M'] ≈ [M + O] (approx. 263.97 g/mol ): This points to oxidation . The compound may have been stored improperly without an inert atmosphere or exposed to oxidizing agents.

Step 2: Implement Corrective Actions

  • For Hydrolysis: Discard the contaminated stock. Prepare fresh solutions using anhydrous solvents and store them under an inert atmosphere. When using in aqueous media, prepare the solution immediately before use and keep the pH neutral or slightly acidic.

  • For Photodegradation: Protect all future samples from light by using amber vials and covering flasks with aluminum foil. Store the solid compound and solutions in the dark.

  • For Oxidation: Ensure the solid is stored under an inert gas blanket. When running reactions at elevated temperatures, maintain an inert atmosphere.

Problem: My reaction yield is unexpectedly low, and I observe multiple byproducts.

This could be due to the degradation of the starting material either before or during the reaction.

Step 1: Verify Starting Material Purity Before starting your reaction, run a quick purity check on the compound using your preferred analytical method (LC-MS, HPLC, or ¹H NMR). If impurities are detected, this is the likely cause.

Step 2: Assess Stability Under Reaction Conditions (Control Experiment) If the starting material is pure, it may be degrading under your specific reaction conditions.

  • Experimental Setup: Run a "mock" reaction containing the compound and all reagents except for the key coupling partner or catalyst.

  • Analysis: Let the mock reaction stir under the same conditions (temperature, time, atmosphere) as your main experiment. Analyze a sample from this mock reaction. If you observe degradation, you must modify your protocol.

  • Protocol Modification:

    • If thermal degradation is suspected: Lower the reaction temperature.

    • If reagent incompatibility is the issue (e.g., a strong base causing hydrolysis): Consider using a non-nucleophilic base or adding the compound at a later stage of the reaction.

Visualizing the Troubleshooting Process

The following workflow can help guide your decision-making process when encountering an unexpected experimental result.

G start Unexpected Experimental Result (e.g., Low Yield, Impurities) check_sm Step 1: Verify Purity of Starting Material (SM) start->check_sm sm_pure SM is Pure check_sm->sm_pure  Clean sm_impure SM is Impure (Degraded) check_sm->sm_impure  Impure conduct_control Step 2: Conduct Control Experiment (SM + Reagents, No Substrate) sm_pure->conduct_control corrective_action Implement Corrective Actions: - Use Fresh, Pure SM - Improve Storage Conditions sm_impure->corrective_action degradation_obs Degradation Observed conduct_control->degradation_obs  Yes no_degradation No Degradation conduct_control->no_degradation  No modify_protocol Step 3: Modify Reaction Protocol (Lower Temp, Change Reagents) degradation_obs->modify_protocol other_issue Issue is Likely Unrelated to SM Stability (e.g., Catalyst, Substrate) no_degradation->other_issue

Sources

Technical Support Center: Synthesis of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success and improve yield.

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents.[1][2] The synthesis of this compound, a key intermediate for further elaboration, can present several challenges that impact yield and purity. This guide offers a systematic approach to overcoming these obstacles, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Final Product

A low overall yield can be attributed to several factors, from incomplete reactions to product loss during workup.

Possible Causes and Recommended Actions:

  • Incomplete Cyclization: The final ring-closure to form the imidazole ring may not have gone to completion.

    • Solution: Increase the reaction temperature or prolong the reaction time.[3] For condensations that release water, ensure its effective removal using a Dean-Stark trap or a suitable drying agent.[3]

  • Sub-optimal pH: The pH of the reaction medium is critical for the condensation step.

    • Solution: For reactions involving carboxylic acid equivalents, acidic conditions are generally required to facilitate the reaction.[3] Careful optimization of the acid catalyst and its concentration is recommended.

  • Starting Material Purity: Impurities in the starting materials, such as 5-bromo-7-methyl-2,3-diaminopyridine or the chloro-functionalized reactant, can lead to side reactions.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization, column chromatography) and confirm their identity and purity by analytical methods (NMR, LC-MS).

  • Purification Losses: Significant amounts of the product can be lost during extraction and chromatographic purification.

    • Solution: Optimize your workup and purification conditions. This includes selecting the appropriate solvent system for extraction and chromatography to ensure good separation and recovery of your target compound.[3]

Issue 2: Formation of Impurities and Side Products

The presence of unexpected spots on TLC or peaks in LC-MS analysis indicates the formation of side products.

Possible Side Reactions and Prevention Strategies:

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, leading to the formation of an N-oxide, particularly under oxidative conditions.[3]

    • Prevention: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Milder oxidants or controlled reaction conditions (e.g., lower temperature) can minimize N-oxide formation.[3]

  • Over-alkylation/Regioisomer Formation: If the synthesis involves an N-alkylation step, multiple nitrogen atoms on the imidazo[4,5-b]pyridine core can be alkylated, leading to a mixture of regioisomers.[3][4]

    • Prevention: The regioselectivity of alkylation is highly dependent on reaction conditions.[3] Factors such as the base, solvent, and electrophile used can influence the site of alkylation. A systematic screening of these parameters is often necessary to favor the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the imidazo[4,5-b]pyridine core?

A1: The most prevalent method involves the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its equivalent (e.g., aldehyde, orthoester).[5] For the synthesis of this compound, a plausible route is the condensation of 5-bromo-6-methylpyridine-2,3-diamine with a chloro-substituted C1 synthon.

Q2: My cyclization reaction to form the imidazole ring is stalling. What can I do?

A2: Incomplete cyclization is a common hurdle.[3] To drive the reaction to completion, consider the following:

  • Thermal Energy: Many cyclization reactions require sufficient heat. You might need to increase the reaction temperature or switch to a higher-boiling solvent.[3]

  • Acid Catalysis: The use of an acid catalyst can facilitate the dehydration and ring closure.

  • Water Removal: The water formed during the condensation can inhibit the reaction equilibrium.[3] Employing a Dean-Stark trap or adding a dehydrating agent can be beneficial.[3]

Q3: I am observing multiple products during an N-alkylation step. How can I improve the regioselectivity?

A3: The imidazo[4,5-b]pyridine system has multiple nucleophilic nitrogen atoms (N1, N3, and the pyridine N).[3] Achieving regioselective alkylation can be challenging. The outcome depends on factors like the steric and electronic properties of the substrate, the nature of the alkylating agent, the base, and the solvent. A thorough investigation of the reaction conditions is necessary to favor the formation of the desired regioisomer.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a generalized procedure based on common synthetic strategies for imidazo[4,5-b]pyridines. Optimization will be necessary.

Step 1: Synthesis of 5-Bromo-6-methylpyridine-2,3-diamine

This intermediate is crucial for the subsequent cyclization. A common route involves the reduction of a corresponding nitro-amino pyridine.

Step 2: Cyclization to form this compound

  • To a solution of 5-bromo-6-methylpyridine-2,3-diamine in a suitable solvent (e.g., ethanol, acetic acid), add a chloro-substituted C1 synthon (e.g., chloroacetic acid or a derivative).

  • The reaction mixture may require heating under reflux for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize it carefully.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterRecommended Range/ValueRationale
Reaction Temperature 80-120 °CTo provide sufficient energy for cyclization.
Reaction Time 4-24 hoursDependent on the reactivity of starting materials.
Solvent Ethanol, Acetic Acid, DMFSolvents that can facilitate the reaction and dissolve the starting materials.
Catalyst Acidic (e.g., HCl, p-TsOH)To promote the condensation and dehydration steps.
Purification Column ChromatographyTo isolate the desired product from unreacted starting materials and side products.

Visualizations

General Synthetic Pathway

G A 5-Bromo-6-methyl-2-amino-3-nitropyridine B 5-Bromo-6-methylpyridine-2,3-diamine A->B Reduction D This compound B->D Condensation/Cyclization C Chloro-substituted C1 Synthon C->D

Caption: General synthetic route to the target compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction IncreaseTempTime Increase Temperature/Time IncompleteReaction->IncreaseTempTime Yes CheckPurity Starting Material Purity Issue? IncompleteReaction->CheckPurity No End Yield Improved IncreaseTempTime->End PurifySM Purify Starting Materials CheckPurity->PurifySM Yes PurificationLoss Purification Losses? CheckPurity->PurificationLoss No PurifySM->End OptimizePurification Optimize Workup/Chromatography PurificationLoss->OptimizePurification Yes OptimizePurification->End

Caption: Decision tree for troubleshooting low product yield.

References

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. IUCr Journals. Available at: [Link]

  • Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds. PubMed. Available at: [Link]

  • (PDF) SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES SYNTHESE DE NOUVEAUX DERIVES DE LA 6-BROMO-2-METHYL. ResearchGate. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. Available at: [Link]

  • 6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can impact yield, purity, and scalability. Our focus is on providing causal explanations and actionable troubleshooting strategies to empower you in the laboratory.

Overview of the Synthetic Challenge

The synthesis of this compound is a sequential process that requires precise control over reaction conditions at each stage. The core structure, an imidazopyridine, is a "privileged scaffold" in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] However, its construction is fraught with potential pitfalls, from achieving correct regioselectivity during aromatic substitution to preventing unwanted side products during the final cyclization and chlorination steps.

This guide is structured to follow the logical flow of the synthesis, highlighting critical junctures where side reactions are most likely to occur.

Synthetic_Pathway_Troubleshooting cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Heterocycle Formation start 2-Amino-6-methylpyridine bromination Bromination (e.g., NBS) start->bromination nitration Nitration (HNO₃/H₂SO₄) bromination->nitration sr1 Over-bromination (Dibromo-product) bromination->sr1 reduction Nitro Group Reduction (e.g., Fe/HCl or H₂/Raney Ni) nitration->reduction sr2 Incorrect Nitro Isomer nitration->sr2 precursor 5-Bromo-6-methylpyridine- 2,3-diamine reduction->precursor sr3 Incomplete Reduction (Nitroso/Azoxy Impurities) reduction->sr3 cyclization Cyclization (e.g., with BrCN or Thiophosgene) precursor->cyclization chlorination Chlorination (e.g., POCl₃) cyclization->chlorination sr4 Incomplete Cyclization cyclization->sr4 product 6-Bromo-2-chloro-7-methyl- 3H-imidazo[4,5-b]pyridine chlorination->product sr5 Hydrolysis (2-Oxo Impurity) chlorination->sr5

Figure 1. A generalized workflow for the synthesis of the target compound, highlighting stages prone to critical side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter during the synthesis.

Q1: My overall yield is consistently low. What are the most likely causes?

A1: Low overall yield is typically a result of cumulative losses across multiple steps. The most critical stages impacting yield are:

  • Nitration of 2-amino-5-bromo-6-methylpyridine: This step is notoriously temperature-sensitive. Poor temperature control can lead to the formation of undesired isomers or decomposition, significantly reducing the available material for the subsequent reduction.[3][4]

  • Nitro Group Reduction: Incomplete reduction is a common issue. If using catalytic hydrogenation, catalyst deactivation (poisoning) can halt the reaction prematurely. If using metal/acid (like Fe/HCl), ensuring the metal is sufficiently activated and in excess is crucial.[4][5]

  • Purification: The intermediates, especially the diaminopyridine precursor, can be unstable and prone to oxidation (turning dark). Losses during recrystallization or chromatography at each stage add up.

Q2: I've synthesized the final product, but it's contaminated with a persistent impurity that has a similar polarity. What could it be?

A2: The most probable impurity is the 2-hydroxy (or its tautomer, 2-oxo) analogue: 6-Bromo-7-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one . This arises from two potential sources:

  • Incomplete Chlorination: The intermediate formed after cyclization (e.g., a 2-hydroxy or 2-thio derivative) may not have been fully converted to the 2-chloro product.

  • Hydrolysis: The 2-chloro group on the imidazopyridine ring is activated towards nucleophilic substitution. Exposure to water or other nucleophiles during aqueous workup or purification (e.g., on silica gel with protic solvents) can hydrolyze it back to the 2-oxo form.

This impurity is often difficult to separate due to its similar structure. Rigorously anhydrous conditions and careful workup procedures are essential to prevent its formation.

Q3: How can I effectively monitor the progress of the cyclization reaction?

A3: Monitoring the disappearance of the starting material, 5-Bromo-6-methylpyridine-2,3-diamine , is the most reliable method.

  • Thin-Layer Chromatography (TLC): The diamine precursor is typically more polar and stains differently (e.g., with potassium permanganate or ninhydrin) than the cyclized product. Use a solvent system like 10% Methanol in Dichloromethane to achieve good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. It allows you to track the consumption of the diamine (by its mass) and the appearance of the cyclized intermediate and final product. This provides unambiguous confirmation that the desired transformation is occurring.

Part 2: Troubleshooting Guide by Synthetic Stage

This section provides a detailed, problem-solution framework for each critical phase of the synthesis.

Stage 1: Precursor Synthesis (5-Bromo-6-methylpyridine-2,3-diamine)
Problem / Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
Low yield in Bromination step; multiple product spots on TLC. Over-bromination: The pyridine ring is activated by the amino group, leading to the formation of dibromo byproducts.[4][6]1. Control Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of the brominating agent (e.g., N-Bromosuccinimide, NBS).2. Temperature Control: Perform the reaction at a low temperature (0-10 °C) and add the brominating agent portion-wise or as a solution via dropping funnel to dissipate heat and prevent runaway reactions.[6]
Nitration step results in a dark, tarry mixture and low yield. Exothermic Reaction: The nitration of aminopyridines is highly exothermic. Uncontrolled temperature leads to side reactions and decomposition.[3]1. Maintain Low Temperature: Add the substrate to the cold (0-5 °C) nitrating mixture (H₂SO₄/HNO₃) slowly. Use an ice/salt bath to ensure the internal temperature does not exceed 5-10 °C during the addition and initial stirring period.[3][4]
Reduction of nitro group is slow or incomplete. 1. Catalyst Deactivation (Catalytic Hydrogenation): The catalyst (e.g., Raney Ni, Pd/C) may be old, poisoned by sulfur-containing impurities, or insufficiently active.[4]2. Insufficient Reducing Agent (Metal/Acid): The amount of metal (e.g., Fe, SnCl₂) may be stoichiometrically insufficient, or its surface may not be properly activated.[3][7]1. For Hydrogenation: Use fresh, high-activity catalyst. Ensure the reaction vessel is properly purged and maintained under positive hydrogen pressure (e.g., 1 MPa).[5] Agitate vigorously to ensure good mixing.2. For Metal/Acid Reduction: Use finely powdered iron (reduced iron) and activate it with a small amount of acid (e.g., HCl) before adding the substrate.[3][4] Use a significant excess of the metal.
The isolated diaminopyridine precursor darkens quickly upon storage. Oxidation: Aromatic diamines are highly susceptible to air oxidation, forming colored polymeric impurities.1. Store Under Inert Atmosphere: Store the solid under nitrogen or argon in a sealed container.2. Use Immediately: For best results, use the freshly prepared and purified diamine in the subsequent cyclization step as soon as possible.
Stage 2: Cyclization and Chlorination
Problem / Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
Significant amount of starting diamine recovered after cyclization. 1. Incomplete Reaction: Insufficient reaction time or temperature.2. Inactive Reagent: The cyclizing agent (e.g., cyanogen bromide) may have degraded.1. Optimize Conditions: Increase reaction time or temperature moderately. Monitor via LC-MS until the starting material is consumed.2. Use Fresh Reagent: Cyanogen bromide can be volatile and moisture-sensitive.[8] Use a fresh bottle or a recently prepared solution.
Formation of a highly polar byproduct, insoluble in organic solvents. Polymerization/Side Reactions: The cyclizing agent may react intermolecularly if conditions are not optimal, leading to polymer formation.1. Controlled Addition: Add the cyclizing agent slowly to a solution of the diamine to maintain high dilution conditions, favoring the intramolecular cyclization reaction.2. pH Control: Depending on the cyclizing agent, maintaining an appropriate pH can be critical to prevent side reactions.
Final product contains the 2-oxo impurity. 1. Incomplete Chlorination: The 2-hydroxy intermediate was not fully converted.2. Hydrolysis: The 2-chloro product was exposed to water during workup or purification.1. Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Perform the chlorination with an excess of the chlorinating agent (e.g., POCl₃) under an inert atmosphere.2. Careful Workup: Quench the reaction mixture by pouring it onto ice/water, but keep the temperature low. Extract the product quickly into an organic solvent. Minimize contact time with aqueous or protic media.

Part 3: Key Experimental Protocol

This section provides an illustrative protocol for the critical cyclization and chlorination step. This is a representative method and should be adapted and optimized based on laboratory safety standards and preliminary small-scale experiments.

Objective: To convert 5-Bromo-6-methylpyridine-2,3-diamine into this compound.

Methodology: Two-Step, One-Pot Cyclization/Chlorination

  • Cyclization to the 2-Oxo Intermediate:

    • To a solution of 5-Bromo-6-methylpyridine-2,3-diamine (1.0 eq) in anhydrous pyridine (10 mL/g of diamine) under a nitrogen atmosphere, add triphosgene (0.4 eq) portion-wise at 0 °C.

    • Causality: Triphosgene serves as a safer solid equivalent to phosgene for forming the cyclic urea (the 2-oxo intermediate). Pyridine acts as both a solvent and an acid scavenger.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Chlorination:

    • To the mixture from the previous step, carefully add phosphorus oxychloride (POCl₃) (5.0 eq) via a dropping funnel at 0 °C.

    • Once the addition is complete, heat the reaction mixture to reflux (approx. 110-115 °C) for 8-12 hours.

    • Causality: POCl₃ is a powerful dehydrating and chlorinating agent that converts the 2-oxo group into the desired 2-chloro functionality. A significant excess and high temperature are often required to drive this conversion to completion.

    • Monitor the reaction by LC-MS to confirm the formation of the final product.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and then slowly pour it onto a stirred mixture of crushed ice and water. Caution: Exothermic and release of HCl gas. Perform in a well-ventilated fume hood.

    • Neutralize the acidic solution carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the product with an organic solvent such as Dichloromethane or Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2,3-Diamino-5-bromopyridine. BenchChem.
  • Guidechem. (n.d.). What is the synthesis process of 2,3-Diamino-5-bromopyridine?. Guidechem.
  • BenchChem. (n.d.). Synthesis routes of 2,3-Diamino-5-bromopyridine. BenchChem.
  • Yadav, G., & Singh, P. P. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Future Journal of Pharmaceutical Sciences, 6(1), 1-25. [Link]

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Sciences: Basic and Applied Research (IJSBAR), 36(5), 55-59. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]

  • ResearchGate. (2024). (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]

  • IUCr Journals. (2022). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. IUCr Journals. [Link]

  • ResearchGate. (2019). (PDF) SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES. ResearchGate. [Link]

  • ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4384-4395. [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. [Link]

  • Volpi, G., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(14), 5395. [Link]

  • Semantics Scholar. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Semantics Scholar. [Link]

  • Lei, H., Minear, R. A., & Mariñas, B. J. (2006). Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion. Environmental Science & Technology, 40(8), 2559-2564. [Link]

  • ResearchGate. (2023). 6-Bromo-3-butyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine and its 4-butyl regioisomer: synthesis and analysis of supramolecular assemblies. ResearchGate. [Link]

  • Oakwood Chemical. (n.d.). 6-bromo-7-chloro-3H-imidazo[4, 5-b]pyridine, min 97%, 1 gram. Oakwood Chemical. [Link]

  • Wikimedia Commons. (2007). File:Cyanogen bromide reaction.pdf. Wikimedia Commons. [Link]

  • Yeung, C. W., Carpenter, F. H., & Busse, W. D. (1977). Cyanogen bromide treatment of methionine-containing compounds. Biochemistry, 16(8), 1635-1641. [Link]

  • ResearchGate. (2019). (PDF) Thiamine and the cyanogen bromide reaction. ResearchGate. [Link]

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Technical Support Center: 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine Solubility Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. As a member of the imidazopyridine class, this molecule possesses significant potential but often presents formulation hurdles due to its complex heterocyclic structure.[1][2] This document provides in-depth troubleshooting protocols, foundational knowledge, and practical solutions to ensure the successful integration of this compound into your research workflows.

Section 1: Physicochemical Profile and Initial Considerations

Understanding the inherent physicochemical properties of a compound is the first step in troubleshooting its solubility. While extensive experimental data for this specific molecule is not widely published, we can infer its likely behavior based on its structure and data from analogous imidazopyridine compounds.[3][]

Table 1: Key Physicochemical Properties of this compound

PropertyValue / PredictionSource / Rationale
CAS Number 1388071-17-7
Molecular Formula C8H6BrClN3Smolecule[5]
Molecular Weight 246.49 g/mol
Predicted XLogP3 ~2.2 - 3.5Smolecule, ChemAxon Prediction
Predicted pKa ~3.5 - 4.5 (most basic nitrogen)ChemAxon Prediction

The predicted XLogP3 value suggests that the compound is moderately lipophilic, which often correlates with low aqueous solubility.[1][2] The predicted pKa indicates it is a weak base. This basicity, arising from the nitrogen atoms in the pyridine and imidazole rings, is the most critical factor to exploit for solubility enhancement.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The intrinsic aqueous solubility in neutral pH (e.g., pH 7.4) is expected to be very low, likely in the low micromolar (µM) or even sub-micromolar range. This is a common characteristic for fused bicyclic heterocyclic compounds being developed as drug candidates.[1][2] Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) will likely fail or result in an unusable, non-reproducible solution.

Q2: Which organic solvents should I use as a starting point for making a stock solution?

A2: For creating a high-concentration stock solution, polar aprotic solvents are the best choice. We strongly recommend starting with Dimethyl Sulfoxide (DMSO) . Other viable options include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Alcohols such as ethanol may also work but might not achieve the same high concentrations as DMSO.

Q3: How does pH impact the solubility of this compound?

A3: The impact of pH is substantial and is the primary tool for enhancing its aqueous solubility. As a weak base, the compound will accept a proton (become protonated) in acidic conditions.[6] This protonated form is an ionic salt, which is significantly more water-soluble than the neutral form. Therefore, solubility will dramatically increase as the pH of the aqueous medium is lowered below the compound's pKa.[6][7]

G cluster_equilibrium pH-Dependent Solubility Equilibrium insoluble Compound (Neutral) [Low Solubility] soluble Compound-H+ (Protonated Salt) [High Solubility] insoluble->soluble + H+ (Lowering pH) soluble->insoluble - H+ (Raising pH)

Caption: Systematic workflow for troubleshooting compound solubility issues.

Issue: Compound Fails to Dissolve in an Aqueous System

1. Initial Step: Co-Solvent Approach

The most common method to increase the solubility of a poorly water-soluble drug is to use a water-miscible organic solvent, known as a co-solvent. [8][9][10]The co-solvent reduces the polarity of the water, making the environment more favorable for the lipophilic compound. [10]

  • Action: Prepare a stock solution in 100% DMSO. Then, introduce this stock into your aqueous buffer, ensuring the final co-solvent concentration is sufficient. For many compounds, a final concentration of 1-5% DMSO is required, but this is highly compound-dependent.

  • Causality: DMSO is a powerful solvent that disrupts the hydrogen bonding network of water, creating a microenvironment that can accommodate the non-polar regions of the imidazopyridine molecule.

Table 2: Common Co-solvents for In Vitro Experiments

Co-SolventTypical Final Conc.Notes & Considerations
DMSO 0.1% - 5%Most common and effective. Can be toxic to cells at concentrations >1%. [11]Always run a vehicle control.
Ethanol 0.1% - 10%Less effective than DMSO for highly lipophilic compounds but can be less toxic. Volatility can be an issue.
Propylene Glycol 1% - 20%Often used in parenteral formulations. Can increase viscosity. [9][10]
PEG 400 1% - 20%A good option for increasing solubility, but can also be viscous. [10]

2. Second Step: pH Adjustment

If co-solvents alone are insufficient, leveraging the compound's basicity is the next logical step.

  • Action: Lower the pH of your aqueous buffer. For example, instead of PBS at pH 7.4, try using a citrate buffer at pH 4.0 or a glycine-HCl buffer at pH 3.0. The goal is to get the pH at least 1-2 units below the compound's pKa to ensure >90-99% of it is in the protonated, soluble form.

  • Causality: According to the Henderson-Hasselbalch equation, when the pH is below the pKa of a basic group, the protonated (conjugate acid) form predominates. This charged species interacts much more favorably with polar water molecules, leading to a dramatic increase in solubility. [6] 3. Third Step: Application of Gentle Energy

Mechanical energy can help overcome the activation energy barrier for dissolution.

  • Action: After adding the compound to the solvent, gently warm the solution (e.g., to 37-40°C) and/or place it in an ultrasonic bath for short periods (5-15 minutes).

  • Causality: Heating increases the kinetic energy of both the solvent and solute molecules, increasing the dissolution rate. Sonication uses high-frequency sound waves to create micro-cavitations, which agitate the solution at a microscopic level and help break apart the solid lattice of the compound.

  • Trustworthiness Check: Always be cautious with this step. Heat can degrade thermally labile compounds. After applying heat, allow the solution to cool to room temperature. If a precipitate forms, the solution was supersaturated, and the increased solubility was only temporary. The true thermodynamic solubility is the concentration remaining in solution after it has cooled and re-equilibrated. [12]

Section 4: Key Experimental Protocols

Adhering to validated protocols is essential for reproducibility.

Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Tare a clean, dry, amber glass vial on a calibrated analytical balance.

  • Weighing: Carefully weigh out 2.465 mg of this compound (MW = 246.49 g/mol ).

  • Solvent Addition: Add exactly 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex for 1-2 minutes. If necessary, use gentle sonication for 5 minutes until all solid material is visibly dissolved.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 4.2: Determination of Thermodynamic Solubility via Shake-Flask Method

This protocol is the gold standard for accurately measuring a compound's solubility in a specific medium. [12][13][14]

  • System Preparation: To a series of glass vials, add your desired solvent (e.g., PBS pH 7.4, Citrate Buffer pH 4.0).

  • Addition of Compound: Add an excess amount of the solid compound to each vial (e.g., 1-2 mg/mL). The key is to ensure solid material remains undissolved at the end of the experiment, indicating a saturated solution.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure the system reaches equilibrium. [15]4. Phase Separation: After equilibration, let the vials stand for a short period to allow heavy solids to settle. Then, withdraw a sample of the supernatant and separate the liquid from the remaining solid. This is a critical step. [16] * Method A (Centrifugation): Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes.

    • Method B (Filtration): Filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF). Ensure the filter material is compatible with your solvent and does not adsorb your compound.

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it into a suitable solvent system for analysis. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The measured concentration is the thermodynamic solubility of the compound in that specific medium at that temperature.

Section 5: Safety & Handling Precautions

As a novel chemical entity, this compound should be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [17]* Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. [18]Avoid contact with skin and eyes. [19]* Storage: Store the compound in a tightly sealed container, protected from light, and in a cool, dry place as recommended by the supplier. [20]

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. (PubMed Central) [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (AIMS Press) [Link]

  • Cosolvent - Wikipedia. (Wikipedia) [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (PubMed Central) [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - NIH. (National Institutes of Health) [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (MDPI) [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (Lund University Publications) [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (ACS Publications) [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (ResearchGate) [Link]

  • Procedure for solubility testing of NM suspension. (ZENODO) [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - NIH. (National Institutes of Health) [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC. (PubMed Central) [Link]

  • Dissolution Method Troubleshooting. (Dissolution Technologies) [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (RSC Publishing) [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (ACS Publications) [Link]

  • 5 Novel Techniques for Solubility Enhancement. (Ascendia Pharma) [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (Longdom Publishing) [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (Dissolution Technologies) [Link]

  • Techniques for Improving Solubility. (International Journal of Medical Science and Dental Research) [Link]

  • Solubility Lab. (Chemistry LibreTexts) [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (National Institutes of Health) [Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. (PubMed) [Link]

  • Dissolution Failure Investigation. (Agilent) [Link]

  • Pyridine - SAFETY DATA SHEET. (Penta chemicals) [Link]

  • Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. (IndiaMART) [Link]

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Technical Support Center: Overcoming Resistance with 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine and its analogs. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to ensure the success of your experiments. The imidazo[4,5-b]pyridine scaffold is a potent chemotype, recognized for its ability to inhibit various protein kinases and circumvent multidrug resistance in cancer cells.[1] This guide synthesizes technical data and field-proven insights to help you navigate the complexities of your research.

I. Foundational Knowledge: Understanding the Compound Class

The this compound core structure is a purine isostere, which allows it to interact with the ATP-binding sites of numerous kinases.[2] Analogs of this compound have demonstrated efficacy in overcoming multidrug resistance (MDR), a major challenge in cancer therapy. This resistance is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and ABCG2, which actively pump chemotherapeutic agents out of cancer cells.[3] Imidazo[4,5-b]pyridine derivatives have been shown to act as inhibitors of these efflux pumps, thereby restoring sensitivity to conventional anticancer drugs.[3] Furthermore, this class of compounds has been investigated for its inhibitory activity against key kinases involved in cell proliferation and survival, including Aurora kinases, FLT3, and PI3K.[4][5][6]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and application of this compound analogs.

Q1: What is the primary mechanism by which these analogs overcome drug resistance?

A1: The primary mechanism is twofold. Firstly, these compounds can directly inhibit the function of ABC transporters like P-glycoprotein (ABCB1) and ABCG2.[3] This inhibition prevents the efflux of co-administered chemotherapeutic drugs, leading to their accumulation within the cancer cells and subsequent cytotoxicity. Secondly, some analogs target signaling pathways that regulate the expression and activity of these transporters. For instance, inhibition of Pim-1 kinase, a known regulator of ABCG2, can lead to a reduction in ABCG2 expression and function.[7]

Q2: How should I prepare and store stock solutions of these compounds?

A2: Due to the heterocyclic nature of these compounds, solubility in aqueous media can be limited.[8][9] It is recommended to prepare high-concentration stock solutions in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in desiccated conditions. While some studies suggest that compounds can be stable in a DMSO/water mixture, for initial experiments, using anhydrous DMSO is a safer approach to maintain compound integrity.[10]

Q3: What is the expected IC50 range for these compounds in cancer cell lines?

A3: The IC50 values for this compound analogs can vary widely depending on the specific analog, the cancer cell line, and the biological endpoint being measured (e.g., cell proliferation, kinase inhibition). Reported IC50 values for related imidazopyridine derivatives against various cancer cell lines range from nanomolar to micromolar concentrations.[5][8][11][12] It is crucial to perform a dose-response study to determine the optimal concentration range for your specific experimental system.

Q4: Are there known off-target effects for this class of compounds?

A4: As with many kinase inhibitors that target the highly conserved ATP-binding pocket, off-target effects are a possibility.[13] Imidazopyridine-based compounds have the potential to inhibit multiple kinases.[14] For example, some analogs may exhibit dual inhibition of FLT3 and Aurora kinases.[4] It is essential to characterize the selectivity profile of your specific analog, especially when interpreting mechanistic data. This can be achieved through kinome profiling services or by testing against a panel of related kinases.

III. Troubleshooting Guides

This section provides detailed troubleshooting for common experimental challenges encountered when working with this compound analogs.

Cell-Based Assays: Cytotoxicity and Proliferation

Issue: High variability or poor dose-response in cytotoxicity assays (e.g., MTT, MTS).

This is a frequent issue, often stemming from the physicochemical properties of the compounds or assay conditions.

Potential Cause Troubleshooting Steps Causality Explained
Compound Precipitation 1. Visually inspect wells for precipitates after compound addition. 2. Determine the kinetic solubility of the compound in your cell culture medium.[15] 3. Reduce the final DMSO concentration to <0.5%.[16]Heterocyclic compounds can have poor aqueous solubility.[9] Precipitation leads to an inaccurate effective concentration and high well-to-well variability.
Suboptimal Cell Seeding Density 1. Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration.[16]Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to over-confluency and nutrient depletion, affecting the assay readout independently of the compound's effect.
Interference with Assay Reagents 1. Run a control with the compound in cell-free medium to check for direct reduction of tetrazolium salts (MTT/MTS).Some compounds can chemically interact with the assay reagents, leading to false-positive or false-negative results.

Experimental Protocol: Determining Optimal Seeding Density

  • Prepare a serial dilution of your cells (e.g., from 1,000 to 50,000 cells per well) in a 96-well plate.

  • Incubate for the intended duration of your cytotoxicity assay (e.g., 48 or 72 hours).

  • Perform the MTT/MTS assay according to the manufacturer's protocol.

  • Plot absorbance versus cell number to identify the linear range. The optimal seeding density should fall within this range at the end of the experiment.

Mechanism of Action: Kinase Inhibition Assays

Issue: No inhibition of the target kinase observed in a Western blot for phosphorylated protein.

This can be a frustrating result, but systematic troubleshooting can often identify the cause.

Potential Cause Troubleshooting Steps Causality Explained
Protein Dephosphorylation 1. Always use fresh lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[17] 2. Keep samples on ice at all times.Phosphatases are released upon cell lysis and can rapidly dephosphorylate your target protein, masking any inhibitory effect of your compound.
Incorrect Antibody or Blocking Buffer 1. Use a phospho-specific antibody validated for Western blotting.[12] 2. Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background. Use BSA instead.[11]Non-specific antibodies or high background can obscure the signal from the phosphorylated target.
Low Abundance of Phosphorylated Protein 1. Stimulate the signaling pathway to increase the basal level of phosphorylation before adding the inhibitor. 2. Load a higher amount of protein (e.g., 30-50 µg) on the gel.[2] 3. Consider immunoprecipitation to enrich for the target protein.[11]The phosphorylated form of a protein may be a small fraction of the total protein, making it difficult to detect without enrichment or pathway stimulation.

Diagram: Western Blot Workflow for Phospho-Proteins

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Treatment with Imidazopyridine Analog B Cell Lysis with Phosphatase Inhibitors A->B C Protein Quantification B->C D SDS-PAGE C->D E Transfer to PVDF Membrane D->E F Blocking with BSA E->F G Primary Antibody Incubation (Phospho-specific) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I

Caption: Key steps in a Western blot protocol for detecting phosphorylated proteins.

Apoptosis and Cell Cycle Analysis

Issue: High percentage of necrotic cells (Annexin V+/PI+) in the control group in a flow cytometry-based apoptosis assay.

This indicates a problem with cell handling or staining, rather than a compound-induced effect.

Potential Cause Troubleshooting Steps Causality Explained
Harsh Cell Handling 1. Use a gentle dissociation reagent (e.g., Accutase) instead of trypsin. 2. Avoid vigorous pipetting or vortexing of cells.[3]Mechanical stress can damage the cell membrane, leading to false-positive PI staining and an overestimation of necrosis.[18]
Incorrect Staining Protocol 1. Ensure the correct concentration of Annexin V and PI is used. 2. Do not wash cells after staining, as this can lead to loss of apoptotic cells.[19] 3. Analyze samples promptly after staining.Incorrect reagent concentrations or delays in analysis can lead to artifacts and misinterpretation of the cell populations.
Poor Cell Health 1. Use cells in the logarithmic growth phase. 2. Ensure cells are not over-confluent before starting the experiment.[3]Unhealthy or stressed cells can undergo spontaneous apoptosis or necrosis, confounding the results.

Diagram: Interpreting Annexin V / PI Staining

G BottomLeft Viable (Annexin V- / PI-) BottomRight Early Apoptosis (Annexin V+ / PI-) TopLeft Necrosis/Late Apoptosis (Annexin V+ / PI+) TopRight Debris/Necrosis (Annexin V- / PI+) X_axis Annexin V Staining -> Y_axis PI Staining -> origin->X_end origin->Y_end

Caption: Quadrant analysis of a typical Annexin V and PI flow cytometry plot.

IV. References

  • Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. PubMed. [Link]

  • In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives. Anticancer Research. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. The Australian National University. [Link]

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  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. [Link]

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  • What should I do when phosphorylated proteins cannot be detected by western blot? ResearchGate. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

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  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

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  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link]

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Technical Support Center: Enhancing Selectivity of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the selectivity of your reactions and overcome common experimental hurdles. Our advice is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction to the Selectivity Challenges

The this compound core presents several challenges in achieving selective functionalization due to the presence of multiple reactive sites:

  • Two reactive halogen atoms: The bromo group at the C6 position and the chloro group at the C2 position exhibit differential reactivity, which can be exploited for selective transformations.

  • Multiple nucleophilic nitrogen atoms: The imidazole ring contains two nitrogen atoms (N1 and N3) that can undergo alkylation, often leading to a mixture of regioisomers. The pyridine nitrogen (N4) can also be a site of interaction.

  • Influence of the 7-methyl group: This substituent exerts steric and electronic effects that can influence the reactivity of the adjacent C6-bromo position and the regioselectivity of N-alkylation.

This guide will address these challenges in a structured, problem-solving format.

Section 1: Regioselective N-Alkylation

One of the most common challenges encountered with the imidazo[4,5-b]pyridine scaffold is controlling the site of N-alkylation. The tautomeric nature of the N-H proton in the imidazole ring often leads to the formation of a mixture of N1 and N3 isomers.

FAQ 1: I am getting a mixture of N1 and N3 alkylated products. How can I favor the formation of a single isomer?

Answer: Achieving regioselective N-alkylation is a well-documented challenge and is highly dependent on the reaction conditions.[1][2] The interplay of the base, solvent, and temperature can significantly influence the isomer ratio.

Causality Behind Isomer Formation:

The regioselectivity of N-alkylation is governed by a combination of factors:

  • Steric Hindrance: The 7-methyl group can sterically hinder the approach of the alkylating agent to the adjacent N1 position, potentially favoring alkylation at the more accessible N3 position.

  • Electronic Effects: The electron density at each nitrogen atom, influenced by the substituents on the ring system, affects its nucleophilicity.

  • Reaction Mechanism: The reaction can proceed through different pathways, such as an SN2 mechanism, where steric accessibility is crucial.[3]

Troubleshooting Guide for N-Alkylation:

Parameter Recommendation for N3 Selectivity Recommendation for N1 Selectivity (Potentially Challenging) Rationale
Base Use a milder base like potassium carbonate (K₂CO₃).[1][4]Stronger bases like sodium hydride (NaH) might alter the selectivity profile, but can also lead to lower yields and more side products.Milder bases can favor the thermodynamically more stable product, which is often the less sterically hindered N3 isomer.
Solvent Aprotic polar solvents such as N,N-dimethylformamide (DMF) are commonly used.[1][4]Less polar solvents like tetrahydrofuran (THF) or dioxane could be explored.The solvent can influence the dissociation of the N-H bond and the solvation of the resulting anion, thereby affecting the nucleophilicity of the nitrogen atoms.
Temperature Lowering the reaction temperature may enhance selectivity.Running the reaction at elevated temperatures might favor the kinetically controlled product, but could also lead to decomposition.Lower temperatures generally favor the formation of the thermodynamically more stable product.
Catalyst Phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) can be employed.[5]Not typically used for favoring N1, but can improve overall reaction efficiency.Phase-transfer catalysts can facilitate the reaction between the deprotonated imidazopyridine and the alkylating agent in a biphasic system.

Experimental Protocol for N3-Selective Methylation:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N3-methylated isomer.

Section 2: Selective Functionalization of Halogen Atoms

The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).

FAQ 2: I want to perform a Suzuki coupling at the C6-bromo position without affecting the C2-chloro atom. What conditions should I use?

Answer: Selective Suzuki-Miyaura coupling at the C6-bromo position is achievable due to the generally higher reactivity of aryl bromides compared to aryl chlorides in palladium-catalyzed cross-coupling reactions.

Causality Behind Selective Suzuki Coupling:

The key to selectivity lies in the oxidative addition step of the catalytic cycle. The C-Br bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst than the C-Cl bond.

Troubleshooting Guide for Selective C6-Suzuki Coupling:

Parameter Recommendation for Selective C6-Arylation Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or palladium(II) acetate with a suitable phosphine ligand (e.g., SPhos).[6]These catalysts are known to effectively catalyze the coupling of aryl bromides under conditions that are often mild enough to leave aryl chlorides intact.
Base Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[6][7]The choice of base can influence the reaction rate and yield. K₃PO₄ is often a good choice for challenging couplings.
Solvent A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).[6][7]The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Temperature 80-100 °C.This temperature range is typically sufficient for the coupling of aryl bromides without promoting the reaction of the less reactive aryl chloride.

Experimental Protocol for Selective C6-Suzuki Coupling:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

FAQ 3: How can I selectively introduce an amine at the C2 position via nucleophilic aromatic substitution (SNAr)?

Answer: Selective amination at the C2-chloro position can be achieved, often after functionalizing the C6-bromo position, by taking advantage of the electronic properties of the imidazo[4,5-b]pyridine ring system.

Causality Behind Selective C2-Amination:

The pyridine nitrogen atom withdraws electron density from the ring, making the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. The C2 position is particularly activated in the imidazo[4,5-b]pyridine system.

Troubleshooting Guide for C2-Amination:

Parameter Recommendation for Selective C2-Amination Rationale
Nucleophile Primary or secondary amines.The choice of amine will determine the final product.
Solvent Polar aprotic solvents like DMF, DMSO, or NMP.These solvents can solvate the intermediate Meisenheimer complex, stabilizing it and facilitating the reaction.
Base An external base such as potassium carbonate or triethylamine may be required, especially when using an amine salt.The base neutralizes the HCl generated during the reaction.
Temperature Elevated temperatures (100-150 °C) are often necessary.SNAr reactions on heteroaromatic chlorides typically require thermal activation.
Catalyst While often not necessary, palladium-catalyzed Buchwald-Hartwig amination can also be a powerful method for C-N bond formation.[8]This method can sometimes offer milder reaction conditions and broader substrate scope.

Experimental Protocol for C2-Amination (SNAr):

  • In a sealed tube, dissolve the C6-functionalized 2-chloro-7-methyl-imidazo[4,5-b]pyridine derivative (1.0 eq) in a suitable solvent like DMF.

  • Add the desired amine (2.0-3.0 eq).

  • Heat the reaction mixture to 120 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract the product.

  • Purify the product by standard methods.

Visualization of Reaction Pathways

Diagram 1: N-Alkylation Regioselectivity

N_Alkylation Start This compound + R-X Base Base (e.g., K2CO3) Start->Base N3_Alkylation N3-Alkylated Product (Generally Favored) Base->N3_Alkylation Milder Conditions (K2CO3, DMF) N1_Alkylation N1-Alkylated Product (Sterically Hindered) Base->N1_Alkylation Harsher Conditions (NaH, THF) - Potentially

Caption: Decision pathway for controlling N-alkylation regioselectivity.

Diagram 2: Sequential Functionalization Workflow

Sequential_Functionalization Start 6-Bromo-2-chloro-7-methyl-3H- imidazo[4,5-b]pyridine Step1 Step 1: Selective C6-Suzuki Coupling Start->Step1 Intermediate 6-Aryl-2-chloro-7-methyl- imidazo[4,5-b]pyridine Step1->Intermediate Step2 Step 2: C2-Amination (SNAr) Intermediate->Step2 Final_Product 6-Aryl-2-amino-7-methyl- imidazo[4,5-b]pyridine Derivative Step2->Final_Product

Caption: A typical workflow for the sequential functionalization of the scaffold.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]

  • Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate. [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed. [Link]

  • Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • Ag/Pd co-Catalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides. ResearchGate. [Link]

  • Ag/Pd Cocatalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides. NIH. [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. [Link]

  • Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. PubMed Central. [Link]

  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. ResearchGate. [Link]

  • Synthesis and Cytotoxicity of Some Imidazo[4,5-b]pyridine Derivatives and Their Regioselective N-Alkylation. Bohrium. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Organic Letters. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. Organic & Biomolecular Chemistry. [Link]

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  • Blue LED-driven C-N bond formation for synthesis of imidazopyridines. Shri R.L.T. College of Science, Akola. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

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Technical Support Center: Purification of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine. This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification of this and structurally similar halogenated N-heterocyclic compounds.

Introduction to Purification Challenges

This compound is a substituted imidazopyridine, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. The presence of two different halogen atoms, a methyl group, and a basic nitrogenous core presents a unique set of challenges during its purification. Common issues include:

  • Co-elution of structurally similar impurities: Starting materials, regioisomers, or byproducts from side reactions often have polarities close to the target compound, making chromatographic separation difficult.

  • Interaction with stationary phases: The basic nature of the imidazopyridine ring system can lead to strong interactions with acidic silica gel, resulting in peak tailing, poor resolution, and even decomposition.

  • Solubility issues: Finding an optimal solvent for recrystallization that effectively removes impurities while ensuring high recovery can be challenging.

  • Potential for dehalogenation: The bromo and chloro substituents may be susceptible to removal under certain purification conditions, leading to the formation of new impurities.

  • Thermal instability: Aggressive heating during recrystallization or solvent removal can lead to degradation of the compound.

This guide will address these challenges in a practical question-and-answer format, providing detailed protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: Based on the typical synthesis of imidazo[4,5-b]pyridines from diaminopyridines, you might encounter the following impurities:

  • Unreacted starting materials: Such as the corresponding 2,3-diaminopyridine precursor.

  • Regioisomers: If the starting diaminopyridine is unsymmetrical, different isomers of the final product can be formed.

  • Over- or under-halogenated species: Depending on the synthetic route, you might see species with additional halogenation or lacking one of the halogens.

  • Hydrolysis products: The chloro group at the 2-position can be susceptible to hydrolysis to the corresponding hydroxyl compound, especially under basic or acidic conditions.

  • Byproducts from side reactions: The specific byproducts will depend on the reagents and conditions used in the synthesis.

Q2: My compound is streaking badly on a silica gel TLC plate. What is causing this and how can I fix it?

A2: Streaking is a common issue with basic nitrogen-containing heterocycles like your compound. It is primarily caused by strong acidic interactions between the basic nitrogen atoms of your molecule and the acidic silanol groups on the surface of the silica gel. This leads to a non-uniform migration up the TLC plate.

To mitigate this, you can:

  • Add a basic modifier to your eluent: Incorporating a small amount of a base like triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper spots.

  • Use a different stationary phase: Consider using neutral or basic alumina for your chromatography, as these have less acidic surfaces. Reversed-phase chromatography on a C18 stationary phase is also a good alternative for polar, basic compounds.

Q3: I'm having trouble finding a good single solvent for recrystallization. What should I try?

A3: It is not uncommon for a single solvent to be suboptimal for recrystallization. A two-solvent system often provides the best results. The ideal pair consists of one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"), and the two solvents must be miscible.

For a compound like this compound, consider the following pairs:

  • Dichloromethane/Hexane: Dissolve your compound in a minimal amount of hot dichloromethane and then slowly add hexane until you observe turbidity.

  • Ethanol/Water: Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to redissolve the solid before allowing it to cool.

  • Ethyl Acetate/Hexane: This is another common and effective solvent system for compounds of moderate polarity.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is essential to confirm both the purity and the identity of your compound:

  • Thin-Layer Chromatography (TLC): To quickly assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of your compound. The number of signals, their chemical shifts, and coupling patterns should be consistent with the expected structure.

  • Mass Spectrometry (MS): To determine the molecular weight of your compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Compound and Impurities Inappropriate Solvent System: The polarity of your eluent is too high or too low, or the solvent system lacks the necessary selectivity.Optimize the Solvent System: Use TLC to screen a variety of solvent systems with different polarities and selectivities. Good starting points for imidazopyridines include hexane/ethyl acetate and dichloromethane/methanol gradients. An Rf value of 0.2-0.3 for your target compound on TLC is often a good starting point for column chromatography.
Column Overloading: Too much crude material has been loaded onto the column relative to the amount of stationary phase.Reduce the Sample Load: As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. For difficult separations, a lower loading is recommended.
Compound Streaks or Elutes as a Broad Band Acidic Silica Gel: The basic nitrogen atoms in your compound are strongly interacting with the acidic silica gel.Use a Basic Modifier: Add 0.1-1% triethylamine or a small amount of ammonium hydroxide to your eluent to neutralize the silica surface. Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or reversed-phase silica gel (C18).
Compound Does Not Elute from the Column Compound is Too Polar: The chosen eluent is not polar enough to move your compound down the column.Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For very polar compounds, a mobile phase like dichloromethane with a high percentage of methanol (e.g., 10-20%) may be necessary.
Irreversible Adsorption or Decomposition: The compound may be irreversibly binding to or decomposing on the silica gel.Test for Stability: Spot your compound on a TLC plate and let it sit for an hour before eluting to check for degradation. If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.
Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound Fails to Crystallize ("Oiling Out") Solution is Supersaturated: The solution is too concentrated, or it has been cooled too quickly.Add More Solvent: Add a small amount of the hot "soluble solvent" to dissolve the oil, then allow the solution to cool slowly. Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Add a seed crystal of the pure compound if available.
Presence of Impurities: Impurities can inhibit crystal formation.Pre-purification: Perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.
Low Recovery of Crystalline Product Too Much Solvent Used: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.Use Minimal Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can carefully evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals (which may require a separate purity check).
Compound is Soluble in Cold Solvent: The chosen solvent has a high solubility for your compound even at low temperatures.Choose a Different Solvent System: Screen for a solvent or solvent pair where your compound has a significant difference in solubility between hot and cold conditions.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for purifying this compound using flash column chromatography on silica gel.

1. Preparation of the Column:

  • Select an appropriately sized glass column.
  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane/ethyl acetate 9:1).
  • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
  • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • For "dry loading," add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a free-flowing powder.
  • Carefully add the dry-loaded sample to the top of the column.
  • For "wet loading," carefully add the concentrated solution of the crude product directly to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial, low-polarity solvent system.
  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol) to elute the compounds.
  • Collect fractions in test tubes and monitor the elution process using TLC.

4. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified solid under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization

This protocol provides a step-by-step guide for purifying this compound by recrystallization.

1. Solvent Selection:

  • In a small test tube, add a small amount of your crude product.
  • Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.
  • If a single solvent is not suitable, test solvent pairs (e.g., ethanol/water, dichloromethane/hexane).

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.
  • Add the chosen "soluble solvent" dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated flask.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.
  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
  • Dry the crystals thoroughly, either by air-drying or in a vacuum oven.

Visualizations

Purification Workflow Diagram

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis (Assess Purity & Polarity) Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Spots or Close Rf values Recrystallization Recrystallization TLC_Analysis->Recrystallization One Major Spot with Minor Impurities Purity_Check Purity & Identity Check (HPLC, NMR, MS) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography Purity < 98% Purity_Check->Recrystallization Purity < 98% Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98%

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Purification Issue Chromatography Column Chromatography Issue? Start->Chromatography Recrystallization Recrystallization Issue? Start->Recrystallization Poor_Separation Poor Separation Chromatography->Poor_Separation Yes Streaking Streaking/Tailing Chromatography->Streaking Yes No_Elution No Elution Chromatography->No_Elution Yes Oiling_Out Oiling Out Recrystallization->Oiling_Out Yes Low_Recovery Low Recovery Recrystallization->Low_Recovery Yes Optimize_Solvent Optimize Solvent System Poor_Separation->Optimize_Solvent Add_Modifier Add Basic Modifier Streaking->Add_Modifier Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Slow_Cooling Slow Cooling/ Add Seed Crystal Oiling_Out->Slow_Cooling Minimize_Solvent Use Minimal Hot Solvent Low_Recovery->Minimize_Solvent

Caption: A troubleshooting decision tree for common purification challenges.

Safety and Handling

This compound is a halogenated heterocyclic compound and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Supplementary Materials - The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information - ScienceOpen. Available at: [Link]

  • US2769815A - Replacement of bromine by chlorine in aromatic compounds - Google Patents.

Technical Support Center: Scaling Up Production of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of producing this valuable heterocyclic compound. We will delve into the synthetic pathway, address common challenges, and provide practical solutions in a comprehensive question-and-answer format.

I. Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A plausible and efficient synthetic route is outlined below.

Synthetic_Pathway cluster_0 Reduction cluster_2 Chlorination A 2-Amino-5-bromo-3-nitropyridine B 5-Bromo-2,3-diaminopyridine A->B e.g., Fe/HCl, Raney-Ni/H2 C 6-Bromo-7-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one B->C e.g., Triphosgene, CDI D This compound C->D e.g., POCl3 E Methylating Agent (e.g., CH3I, DMS) QC_Workflow Start Crude Product TLC TLC Analysis Start->TLC Column Column Chromatography TLC->Column Multiple Spots Crystallization Crystallization TLC->Crystallization One Major Spot HPLC HPLC Analysis (Purity > 98%?) Column->HPLC Crystallization->HPLC NMR_MS NMR & MS Analysis (Structure Confirmed?) HPLC->NMR_MS Yes Fail Further Purification HPLC->Fail No Pass Final Product NMR_MS->Pass Yes NMR_MS->Fail No Fail->Column

Validation & Comparative

A Comparative Guide to Imidazo[4,5-b]pyridine and Other Privileged Scaffolds in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision point in the design of novel kinase inhibitors. The structural framework not only dictates the binding mode and selectivity but also influences physicochemical properties crucial for drug development. Among the myriad of heterocyclic systems explored, the imidazo[4,5-b]pyridine core has emerged as a "privileged scaffold," a structural motif capable of binding to multiple, unrelated classes of protein targets with high affinity. Its resemblance to the endogenous purine core of ATP allows it to effectively compete for the kinase ATP-binding site, making it a fertile ground for inhibitor design.

This guide provides an in-depth comparison of the imidazo[4,5-b]pyridine scaffold against other prominent and clinically successful kinase inhibitor frameworks: quinazoline, pyrimidine, and pyrazole. We will delve into their mechanisms of action, target specificities, and the experimental methodologies used to validate their performance, providing a comprehensive resource for informed decision-making in kinase-targeted drug discovery.

The Rise of Imidazo[4,5-b]pyridine: A Versatile Kinase Hinge-Binder

The imidazo[4,5-b]pyridine scaffold's utility stems from its unique arrangement of hydrogen bond donors and acceptors, which mimic the adenine portion of ATP. This allows it to form key interactions with the hinge region of the kinase active site, a conserved structural element crucial for inhibitor binding. This bioisosteric relationship to purines has been exploited to develop inhibitors against a wide array of kinases, including those critical in oncology and inflammatory diseases.

Derivatives of this scaffold have shown potent inhibitory activity against several important cancer-related kinases:

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers. Imidazo[4,5-b]pyridine-based compounds have been developed as potent Aurora kinase inhibitors.

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a prime therapeutic target. Several imidazo[4,5-b]pyridine derivatives have demonstrated potent inhibition of both wild-type and mutant forms of FLT3.

  • B-Raf: A serine/threonine kinase in the MAPK signaling pathway, the V600E mutation in B-Raf is a driver in many melanomas. The imidazo[4,5-b]pyridine core has been successfully utilized to create inhibitors that bind to the active "DFG-in" conformation of B-Raf.

  • Cyclin-Dependent Kinases (CDKs): These kinases are central to cell cycle regulation, and their dysregulation is a hallmark of cancer. The versatility of the imidazo[4,5-b]pyridine scaffold has been demonstrated in the development of CDK inhibitors.

Comparative Analysis of Privileged Kinase Inhibitor Scaffolds

To understand the strategic advantages of the imidazo[4,5-b]pyridine scaffold, it is essential to compare it with other classes of kinase inhibitors that have led to FDA-approved drugs.

Scaffold ClassRepresentative Drug(s)Primary Target(s)Clinically Relevant IC50/K­d ValuesKey Structural Features & Binding Interactions
Imidazo[4,5-b]pyridine Preclinical ExamplesAurora A/B, FLT3, B-Raf, CDKsAurora A: K­d = 7.5 nM; FLT3: K­d = 6.2 nM (for a dual inhibitor example)Purine bioisostere, forms key hydrogen bonds with the kinase hinge region. Versatile for substitution to achieve selectivity.
Quinazoline Gefitinib, ErlotinibEGFRErlotinib vs. EGFR: IC50 = 2 nMBicyclic aromatic system that occupies the adenine pocket. The anilino group provides additional interactions and selectivity.
Pyrimidine PalbociclibCDK4/6Palbociclib vs. CDK4: IC50 = 11 nM; vs. CDK6: IC50 = 16 nMA key nitrogen atom in the pyrimidine ring forms a critical hydrogen bond with the kinase hinge.
Pyrazole Ruxolitinib, CrizotinibJAK1/2, ALK/ROS1/METRuxolitinib vs. JAK1: IC50 = 3.3 nM; vs. JAK2: IC50 = 2.8 nMThe pyrazole core acts as a scaffold to present substituents that confer potency and selectivity. Often involved in hinge binding.

Deciphering Kinase Inhibition: Key Experimental Protocols

The validation of a potential kinase inhibitor relies on a cascade of in vitro and cell-based assays. The choice of assay is dictated by the specific research question, from determining direct enzymatic inhibition to assessing the downstream cellular consequences.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity and thus, more potent inhibition.

Principle: The assay measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. The ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration near the K­m for the kinase.

  • Inhibitor Addition: Add the test compounds (e.g., imidazo[4,5-b]pyridine derivatives) at varying concentrations. Include appropriate controls (no inhibitor for maximum kinase activity, and no kinase for background).

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time to allow for enzymatic activity.

  • Reaction Termination and ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

  • Signal Generation: Add a Kinase Detection Reagent, which contains the necessary enzymes to convert ADP to ATP and a luciferase/luciferin pair to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Kinase, Substrate, ATP C Incubate at Optimal Temperature A->C B Test Inhibitor (e.g., Imidazo[4,5-b]pyridine) B->C D Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E Add Kinase Detection Reagent (Generate Luminescence) D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol 2: Cellular Assay for Target Engagement (Western Blotting for Phosphoproteins)

This technique assesses whether an inhibitor can block the phosphorylation of a kinase's downstream substrate within a cellular context.

Principle: Cells are treated with the inhibitor, and then cell lysates are prepared. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein. A decrease in the phosphorylated protein signal indicates successful target engagement by the inhibitor.[1][2]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the kinase inhibitor at various concentrations for a specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH) to determine the extent of phosphorylation inhibition.

Workflow for Phospho-Protein Western Blot

G A Cell Treatment with Inhibitor B Cell Lysis (with phosphatase inhibitors) A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking (e.g., BSA) E->F G Primary Antibody Incubation (anti-phospho-protein) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I ECL Detection H->I J Image Analysis & Quantification I->J

Caption: Workflow for Western blot analysis of phosphoprotein levels.

Visualizing the Impact: Key Signaling Pathways

Understanding the signaling pathways in which these kinases operate is crucial for interpreting experimental data and predicting the biological consequences of their inhibition.

Aurora Kinase Signaling in Cell Cycle Progression

Aurora kinases are essential for the proper execution of mitosis.[4][5] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex that ensures correct chromosome segregation and cytokinesis.[6][7] Inhibition of Aurora kinases leads to mitotic arrest and, ultimately, apoptosis in cancer cells.

G cluster_prophase Prophase cluster_metaphase Metaphase cluster_anaphase_telophase Anaphase/Telophase Aurora A Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Aurora B Aurora B Chromosome Alignment Chromosome Alignment Aurora B->Chromosome Alignment Spindle Assembly Checkpoint Spindle Assembly Checkpoint Aurora B->Spindle Assembly Checkpoint Cytokinesis Cytokinesis Aurora B->Cytokinesis Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor->Aurora A Inhibits Imidazo[4,5-b]pyridine Inhibitor->Aurora B Inhibits

Caption: Role of Aurora kinases in the cell cycle and their inhibition.

FLT3 Signaling in Acute Myeloid Leukemia (AML)

In normal hematopoiesis, the binding of FLT3 ligand to its receptor tyrosine kinase triggers downstream signaling pathways like PI3K/AKT and RAS/MAPK, promoting cell survival and proliferation.[8][9] In AML, activating mutations in FLT3 lead to constitutive, ligand-independent signaling, driving uncontrolled proliferation of leukemic blasts.[10] Inhibitors targeting FLT3 aim to shut down this aberrant signaling.

G FLT3 Receptor FLT3 Receptor PI3K/AKT Pathway PI3K/AKT Pathway FLT3 Receptor->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway FLT3 Receptor->RAS/MAPK Pathway STAT5 Pathway STAT5 Pathway FLT3 Receptor->STAT5 Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation & Survival STAT5 Pathway->Cell Proliferation & Survival Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor->FLT3 Receptor Inhibits

Caption: Aberrant FLT3 signaling in AML and its inhibition.

CDK4/6 Signaling in Cell Cycle G1/S Transition

The progression from the G1 to the S phase of the cell cycle is a tightly regulated process controlled by CDK4 and CDK6.[11][12] In response to mitogenic signals, cyclin D associates with and activates CDK4/6.[13][14] The active complex then phosphorylates the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors that drive the expression of genes required for DNA synthesis.[15] Inhibitors like Palbociclib block this phosphorylation, causing a G1 cell cycle arrest.[16][17][18][19]

G Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Phosphorylation Rb Phosphorylation Cyclin D-CDK4/6 Complex->Rb Phosphorylation E2F Release E2F Release Rb Phosphorylation->E2F Release S-Phase Entry S-Phase Entry E2F Release->S-Phase Entry Pyrimidine-based Inhibitor (e.g., Palbociclib) Pyrimidine-based Inhibitor (e.g., Palbociclib) Pyrimidine-based Inhibitor (e.g., Palbociclib)->CDK4/6 Inhibits

Caption: CDK4/6-mediated G1/S transition and its inhibition.

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a highly versatile and potent platform for the development of kinase inhibitors, with demonstrated success against a range of important oncology targets. Its structural similarity to purines provides a strong foundation for ATP-competitive inhibition. However, the landscape of kinase inhibitor design is rich and diverse, with scaffolds like quinazoline, pyrimidine, and pyrazole having led to numerous clinically approved drugs. The choice of scaffold is a strategic one, balancing factors such as target affinity, selectivity, synthetic tractability, and drug-like properties. By understanding the comparative strengths of these privileged structures and employing robust experimental validation, researchers can more effectively navigate the complex but rewarding path of kinase inhibitor drug discovery.

References

  • What is the mechanism of Gefitinib? Patsnap Synapse. Published July 17, 2024. Available at: [Link].

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link].

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link].

  • Palbociclib: A Comprehensive Overview. Pharma Lord. Available at: [Link].

  • Cyclin-dependent protein kinases and cell cycle regulation in biology and disease. ResearchGate. Available at: [Link].

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link].

  • FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. DIMA Biotechnology. Published May 20, 2025. Available at: [Link].

  • Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. The Oncology Pharmacist. Available at: [Link].

  • The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. Published June 15, 2004. Available at: [Link].

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Available at: [Link].

  • Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. PMC. Available at: [Link].

  • What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? Synapse. Published December 5, 2025. Available at: [Link].

  • Aurora Kinase Signaling Pathway. Creative Diagnostics. Available at: [Link].

  • Ruxolitinib. Wikipedia. Available at: [Link].

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC. Available at: [Link].

  • Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Published March 15, 2025. Available at: [Link].

  • CDK Signaling Pathway. Creative Diagnostics. Available at: [Link].

  • FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. PMC. Available at: [Link].

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. Published June 18, 2025. Available at: [Link].

  • The Mechanism of Action of Palbociclib. Targeted Oncology. Available at: [Link].

  • FLT3 as a therapeutic target in AML: still challenging after all these years. ASH Publications. Available at: [Link].

  • FLT3 Signaling pathways and their dysregulation in AML. Illustration of... ResearchGate. Available at: [Link].

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link].

  • FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. NIH. Published September 22, 2023. Available at: [Link].

  • The Aurora Kinases in Cell Cycle and Leukemia. PMC. Available at: [Link].

  • Cell Cycle Stages & Regulation by Cyclins and CDKs. PraxiLabs. Published August 16, 2025. Available at: [Link].

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link].

  • What is Palbociclib used for? Patsnap Synapse. Published June 14, 2024. Available at: [Link].

  • Aurora Kinases: Their Role in Cancer and Cellular Processes. DergiPark. Published June 28, 2024. Available at: [Link].

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar. Published July 12, 2023. Available at: [Link].

  • Jakafi (ruxolitinib) dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link].

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Published January 5, 2022. Available at: [Link].

  • Ruxolitinib. StatPearls - NCBI Bookshelf. Available at: [Link].

  • The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. PMC. Published March 13, 2020. Available at: [Link].

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at: [Link].

  • Cyclin-dependent kinase. Wikipedia. Available at: [Link].

  • Mechanism of action. Jakafi® (ruxolitinib). Available at: [Link].

  • Erlotinib. StatPearls - NCBI Bookshelf. Published October 9, 2024. Available at: [Link].

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PMC. Published March 31, 2023. Available at: [Link].

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. PubMed. Published February 1, 2007. Available at: [Link].

Sources

Efficacy of 6-Bromo-2-Substituted-3H-imidazo[4,5-b]pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a strong resemblance to endogenous purines. This structural similarity allows compounds derived from this scaffold to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] These activities include antitumor, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the imidazo[4,5-b]pyridine core has made it a focal point for the development of novel therapeutic agents, particularly in oncology.

This guide provides a comparative analysis of the efficacy of a specific subclass of these compounds: 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives . While the initial focus was on the 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine core, a comprehensive literature review revealed a greater abundance of efficacy data for the broader 6-bromo-2-substituted class. This guide will therefore focus on this latter group, presenting experimental data on their anticancer activity and discussing the structure-activity relationships that govern their potency. We will delve into the experimental methodologies used to evaluate these compounds and propose a potential mechanism of action based on the known behavior of similar heterocyclic anticancer agents.

Comparative Efficacy of 6-Bromo-2-Substituted-3H-imidazo[4,5-b]pyridine Derivatives in Breast Cancer Cell Lines

A key study in the evaluation of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives assessed their cytotoxic activity against two human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and BT-474 (HER2-positive).[3] The results of this study highlight the significant impact of the substituent at the 2-position of the imidazo[4,5-b]pyridine core on the anticancer efficacy.

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends in the structure-activity relationship of these derivatives:

  • Influence of Electron-Withdrawing and Donating Groups: The nature of the substituent on the 2-phenyl ring plays a critical role in determining the cytotoxic potency. Derivatives with electron-donating groups, such as methoxy (OCH3), tend to exhibit lower activity. Conversely, the presence of electron-withdrawing groups, such as halogens (Cl, F) or a nitro group (NO2), on the 2-phenyl ring generally leads to enhanced anticancer activity.

  • Positional Isomerism: The position of the substituent on the 2-phenyl ring also influences efficacy. For instance, a comparison between 2-chlorophenyl and 4-chlorophenyl substitutions would be necessary to determine the optimal substitution pattern.

  • Heterocyclic Substituents: The replacement of the 2-phenyl ring with other aromatic heterocycles, such as thiophene, can also modulate the anticancer activity.

The following table summarizes the in vitro cytotoxic activity (IC50) of selected 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives against MCF-7 and BT-474 breast cancer cell lines.

Compound ID2-SubstituentMCF-7 IC50 (µM)[3]BT-474 IC50 (µM)[3]
3h 4-Nitrophenyl1.121.24
3j 4-Fluorophenyl1.281.34
3d 4-Chlorophenyl>10>10
3g 2,4-Dimethoxyphenyl>10>10
3l Thiophen-2-yl>10>10

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

While the precise mechanism of action for the 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine series has not been fully elucidated, the known behavior of other imidazopyridine derivatives suggests a likely pathway involving the induction of apoptosis and cell cycle arrest.[4] Many small molecule anticancer agents exert their effects by inhibiting key protein kinases involved in cell proliferation and survival signaling pathways.

The diagram below illustrates a hypothesized signaling pathway through which these compounds may exert their anticancer effects. It is proposed that these derivatives could inhibit upstream kinases (such as receptor tyrosine kinases or kinases in the PI3K/Akt pathway), leading to the activation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2). This shift in the balance of apoptotic regulators would ultimately lead to the activation of caspases, the executioners of apoptosis, and programmed cell death. Furthermore, inhibition of cell cycle-related kinases could lead to arrest at key checkpoints, preventing cancer cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade cluster_4 Cell Cycle Regulation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c release Bax->CytoC Caspases Caspase Activation CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis CDKs Cyclin-Dependent Kinases (CDKs) CellCycleArrest Cell Cycle Arrest CDKs->CellCycleArrest Derivative 6-Bromo-2-substituted- 3H-imidazo[4,5-b]pyridine Derivative Derivative->RTK Inhibits (Hypothesized) Derivative->PI3K Inhibits (Hypothesized) Derivative->CDKs Inhibits (Hypothesized)

Caption: Hypothesized mechanism of action for 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the efficacy data, it is crucial to follow standardized experimental protocols. The following are detailed, step-by-step methodologies for the key assays used in the evaluation of these anticancer compounds.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed breast cancer cells (MCF-7 or BT-474) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of a specific protein kinase.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified target kinase, a kinase-specific substrate (e.g., a peptide or protein), and the test compound at various concentrations in a kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).

  • Detection of Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP using methods such as phosphocellulose paper binding, SDS-PAGE, or specific antibodies.

  • Quantification: Quantify the amount of phosphorylated substrate using a phosphorimager or scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Comparative Landscape and Future Directions

The 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives represent a promising class of anticancer agents. The most potent compounds identified, such as the 4-nitrophenyl and 4-fluorophenyl derivatives, exhibit low micromolar activity against breast cancer cell lines.[3] For context, standard-of-care chemotherapeutic agents like 5-fluorouracil and tamoxifen have been the mainstay for treating hormone-receptor-positive breast cancers like MCF-7.[5][6] However, the development of resistance to these agents necessitates the discovery of novel compounds with different mechanisms of action.

Future research in this area should focus on:

  • Synthesis of a broader range of derivatives to further explore the structure-activity relationship, including modifications at other positions of the imidazo[4,5-b]pyridine core.

  • Elucidation of the precise molecular targets of the most active compounds through techniques such as kinome screening and proteomics.

  • In vivo efficacy studies in animal models of breast cancer to assess the therapeutic potential of these derivatives in a more complex biological system.

  • Pharmacokinetic and toxicological profiling to evaluate the drug-like properties of the lead compounds.

By systematically addressing these areas, the full therapeutic potential of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives can be realized, potentially leading to the development of novel and effective treatments for breast cancer and other malignancies.

References

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. 2022.
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  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. 2021.
  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2025.
  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B. 2017.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. 2017.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one). Journal of Medicinal Chemistry. 2018.
  • MCF-7 Cells--Changing the Course of Breast Cancer Research and Care for 45 Years.
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  • 6-bromo-2-chloro-3-methyl-3H-imidazo[4,5-b]pyridine | 166047-22-9. ChemicalBook.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. 2012.
  • VDR Agonists Increase Sensitivity of MCF-7 and BT-474 Breast Cancer Cells to 5 FU. Anticancer Research. 2020.
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. 2018.
  • VDR Agonists Increase Sensitivity of MCF-7 and BT-474 Breast Cancer Cells to 5 FU. Anticancer Research. 2020.
  • MCF-7 and BT474 cell lines response to various agent combination...
  • Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.
  • 1283718-73-9|6-Bromo-7-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine. BLDpharm.
  • MCF-7 Cells - Changing the Course of Breast Cancer Research and Care for 45 Years. Johns Hopkins University. 2015.
  • SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES SYNTHESE DE NOUVEAUX DERIVES DE LA 6-BROMO-2-METHYL.
  • 6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine. Smolecule.
  • 6-Bromo-3-butyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine and its 4-butyl regioisomer: synthesis and analysis of supramolecular assemblies.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry. 2021.

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A Comprehensive Guide to Validating the Bioactivity of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel chemical entity, 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine. Given the absence of specific bioactivity data for this compound, this document outlines a systematic, hypothesis-driven approach to characterize its potential therapeutic effects. The experimental design emphasizes scientific integrity, reproducibility, and a clear rationale for each step.

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its structural similarity to purines, which allows these compounds to interact with a wide array of biological targets.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of activities, including antitumor, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][2][3][4][5] This guide will therefore focus on validating the potential anticancer and anti-inflammatory properties of this compound.

Part 1: Initial Bioactivity Screening and Hypothesis Generation

The first step in validating a novel compound is to assess its general cytotoxic or anti-proliferative effects across a panel of relevant cell lines. This initial screen will provide the foundational data to guide further mechanistic studies.

Rationale for Experimental Design

Given that imidazo[4,5-b]pyridine derivatives have shown promise as anticancer agents, a logical starting point is to screen for cytotoxicity in cancer cell lines.[6][7][8] We will employ a tiered approach, starting with a broad screen and then narrowing our focus based on the initial results. For comparison, we will include a known bioactive compound with a similar scaffold.

Experimental Workflow: Initial Cytotoxicity Screening

The following workflow outlines the initial steps to determine the anti-proliferative activity of the target compound.

G cluster_0 Phase 1: Broad-Spectrum Cytotoxicity Screening cluster_1 Phase 2: Hypothesis Generation A Select Diverse Cancer Cell Line Panel (e.g., MCF-7, HCT116, K562) C Cell Seeding in 96-well Plates A->C B Compound Preparation & Dilution Series (Target Compound & Comparator) D 72-hour Compound Incubation B->D C->D E Cell Viability Assay (e.g., CellTiter-Glo®) D->E F Data Analysis: Calculate IC50 Values E->F G Analyze IC50 Data Across Cell Lines F->G H Identify Most Sensitive Cell Line(s) G->H I Hypothesize Potential Signaling Pathway (e.g., Kinase Inhibition) H->I

Caption: Workflow for initial bioactivity screening and hypothesis generation.

Comparative Compounds

To contextualize the bioactivity of this compound, it is essential to include comparator compounds in all assays.

CompoundClassRationale for Selection
Sorafenib Multi-kinase inhibitorA clinically approved anticancer agent known to inhibit several kinases involved in tumor progression. It serves as a potent positive control for kinase inhibition pathways.
Staurosporine Broad-spectrum kinase inhibitorA well-characterized tool compound used to induce apoptosis and as a general positive control for cytotoxicity assays.
DMSO (0.1%) Vehicle ControlThe solvent for the compounds, used to establish the baseline cell viability and rule out solvent-induced effects.

Part 2: Mechanistic Investigation - Elucidating the Mode of Action

Based on the initial screening results, we can now delve into the potential mechanisms driving the observed bioactivity. The imidazo[4,5-b]pyridine scaffold is a known "hinge-binding" motif for many protein kinases.[3][4] Therefore, a logical next step is to investigate the compound's effect on key signaling pathways regulated by kinases, such as the MAPK and VEGFR pathways, which are often dysregulated in cancer and inflammatory diseases.[9][10][11][12][13][14][15][16][17]

Investigating Kinase Pathway Modulation

We will focus on two critical signaling pathways: the p38 MAPK pathway, which is heavily involved in inflammation and cellular stress responses, and the VEGFR-2 pathway, a key regulator of angiogenesis.[10][11][12][13][14][16][18]

The p38 MAPK pathway is activated by stress stimuli and inflammatory cytokines, leading to the regulation of cellular processes like apoptosis and cytokine production.[10][11][13][14][18]

G stress Stress Stimuli / Cytokines mkkk MKKK (e.g., ASK1, TAK1) stress->mkkk activates mkk MKK3/6 mkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates mk2 MK2/3 p38->mk2 phosphorylates transcription Transcription Factors (e.g., ATF2, CREB) p38->transcription phosphorylates response Cellular Response (Inflammation, Apoptosis) mk2->response transcription->response compound 6-Bromo-2-chloro-7-methyl- 3H-imidazo[4,5-b]pyridine compound->p38 inhibits?

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. Its activation triggers multiple downstream pathways that promote endothelial cell proliferation, migration, and survival.[9][12][15][16][17]

G vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 binds & activates plc PLCγ vegfr2->plc phosphorylates pi3k PI3K vegfr2->pi3k phosphorylates raf Raf-MEK-ERK plc->raf akt Akt pi3k->akt proliferation Proliferation raf->proliferation survival Survival akt->survival compound 6-Bromo-2-chloro-7-methyl- 3H-imidazo[4,5-b]pyridine compound->vegfr2 inhibits?

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: Western Blotting for Phosphoprotein Analysis

To test our hypothesis, we will use Western blotting to measure the phosphorylation status of key proteins in these pathways (e.g., p-p38, p-VEGFR-2) following treatment with our compound.

Objective: To determine if this compound inhibits the phosphorylation of target kinases in a dose-dependent manner.

Materials:

  • Selected cancer cell line (most sensitive from initial screen)

  • Cell lysis buffer with protease and phosphatase inhibitors[19][20]

  • Primary antibodies (e.g., anti-p-p38, anti-total-p38, anti-p-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • PVDF membranes

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) and controls for a specified time (e.g., 2 hours).

  • Stimulation (if necessary): For the p38 pathway, stimulate cells with a known activator like anisomycin or UV radiation. For the VEGFR-2 pathway, stimulate with VEGF-A.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[19][20][21]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[22]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[20] Incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Expected Data and Interpretation

The results of these experiments can be summarized in the following table. A dose-dependent decrease in the ratio of phosphorylated to total protein for p38 or VEGFR-2 would support our hypothesis that the compound inhibits these pathways.

TreatmentConcentration (µM)p-p38 / Total p38 (Relative Intensity)p-VEGFR-2 / Total VEGFR-2 (Relative Intensity)
Vehicle (DMSO) 0.1%1.001.00
Test Compound 0.1ValueValue
Test Compound 1.0ValueValue
Test Compound 10.0ValueValue
Sorafenib 1.0ValueValue

Part 3: Detailed Bioactivity Profiling

With a validated mechanism of action, we can proceed to a more detailed profiling of the compound's bioactivity, including its selectivity and functional effects.

Kinase Panel Screening

To understand the selectivity of our compound, it is crucial to screen it against a broad panel of kinases. This will reveal if the compound is a specific inhibitor or has a multi-targeted profile. The results will be critical for predicting potential off-target effects and for guiding future lead optimization.

Functional Assays

Based on the confirmed pathway inhibition, we can design functional assays to assess the compound's effect on relevant cellular processes.

  • Anti-inflammatory Activity: Measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.[11]

  • Anti-angiogenic Activity: Perform a tube formation assay using human umbilical vein endothelial cells (HUVECs) to assess the compound's ability to inhibit the formation of capillary-like structures.

Part 4: Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous approach to validating the bioactivity of this compound. By following this workflow, researchers can move from an uncharacterized compound to one with a defined cytotoxic profile, a hypothesized mechanism of action, and a clear path toward further preclinical development.

The key to a successful validation campaign lies in the iterative process of screening, hypothesis generation, and mechanistic investigation. The data generated at each step should inform the design of subsequent experiments, ensuring a logical and efficient progression of the research. Future studies should focus on in vivo efficacy in relevant animal models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

References

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  • ResearchGate. (n.d.). The p38-MAPK pathway overview. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]

  • PubMed. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Current Medicinal Chemistry. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Retrieved from [Link]

  • PubMed. (2010). Mechanisms and functions of p38 MAPK signalling. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). p38 MAPK Signaling. Retrieved from [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Frontiers in Cell and Developmental Biology. (n.d.). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. Retrieved from [Link]

  • PubMed. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • Bentham Science. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Retrieved from [Link]

  • PubMed. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Retrieved from [Link]

  • PubMed Central. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • ACS Publications. (n.d.). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of bioactive agents possessing imidazo[4,5-b]pyridine or... Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. Retrieved from [Link]

  • SciSpace. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine core, with a focus on their potential as anticancer agents. We will explore how systematic modifications of this scaffold influence its biological activity, supported by experimental data and detailed protocols.

The this compound Scaffold: A Privileged Core

The this compound core presents a unique combination of functionalities that make it an attractive starting point for drug discovery. The bromine atom at the 6-position offers a handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse substituents to probe the chemical space. The chlorine atom at the 2-position is a key site for nucleophilic substitution, enabling the facile introduction of various side chains. The methyl group at the 7-position can influence the steric and electronic properties of the pyridine ring, potentially impacting target binding and selectivity.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for potent anticancer activity. The following sections detail the SAR at key positions of the imidazo[4,5-b]pyridine ring system.

Modifications at the 2-Position: The Gateway to Potency

The 2-position of the imidazo[4,5-b]pyridine core has been extensively explored, demonstrating its critical role in modulating biological activity. Replacement of the chloro group with various substituted moieties has led to the identification of compounds with significant cytotoxic effects against cancer cell lines.

A study focused on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives revealed that the nature of the substituent at the 2-position is a major determinant of anticancer potency.[2] For instance, the introduction of specific aromatic and heterocyclic moieties has been shown to enhance activity against breast cancer cell lines such as MCF-7 and BT-474.

Table 1: SAR of 2-Substituted 6-Bromo-3H-imidazo[4,5-b]pyridine Analogs

Compound IDR (Substituent at 2-position)Anticancer Activity (Cell Line)Key Findings
3h [Structure of substituent]Prominent activity (MCF-7, BT-474)[Detailed finding from the source][2]
3j [Structure of substituent]Prominent activity (MCF-7, BT-474)[Detailed finding from the source][2]
Analog X [Structure of substituent]Moderate activity[Detailed finding from the source]
Analog Y [Structure of substituent]Low activity[Detailed finding from the source]

(Note: Specific IC50 values and detailed structural information would be populated here based on the full-text data of the cited reference.)

The data suggests that bulky and electron-rich substituents at the 2-position may be favorable for activity. This could be attributed to enhanced binding interactions with the target protein, potentially through pi-stacking or hydrophobic interactions.

The Influence of Substituents at the 6-Position

The bromine atom at the 6-position serves as a versatile anchor for introducing a wide array of chemical groups via Suzuki cross-coupling reactions.[3] This allows for a systematic investigation of the impact of different substituents on the overall activity of the molecule.

Studies on related 2,6-disubstituted imidazo[4,5-b]pyridines have shown that the nature of the substituent at the 6-position can significantly influence antiproliferative activity. For example, the introduction of a para-hydroxyphenyl group at this position has been associated with pronounced activity against various cancer cell lines.[3]

The Role of the 7-Methyl Group

While less explored than the 2- and 6-positions, the 7-methyl group is expected to play a role in the molecule's conformation and interaction with its biological target. The steric bulk of the methyl group can influence the orientation of substituents at the adjacent 6-position and may also contribute to hydrophobic interactions within the binding pocket of a target enzyme.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for the synthesis of this compound analogs and the evaluation of their biological activity.

General Synthesis of 2-Substituted 6-Bromo-3H-imidazo[4,5-b]pyridine Analogs

The synthesis of the target compounds typically involves a multi-step sequence, starting from a suitably substituted diaminopyridine. A general synthetic route is outlined below:

Scheme 1: General Synthetic Route

G A 2,3-Diamino-5-bromopyridine B 6-Bromo-3H-imidazo[4,5-b]pyridine A->B Reaction with Aldehyde/Carboxylic Acid C 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine B->C Chlorination D 2-Substituted-6-bromo-3H-imidazo[4,5-b]pyridine Analogs C->D Nucleophilic Substitution with R-Nu

Caption: General synthetic scheme for 2-substituted analogs.

Step-by-Step Protocol:

  • Synthesis of the Imidazo[4,5-b]pyridine Core:

    • React 2,3-diamino-5-bromopyridine with a suitable aldehyde or carboxylic acid derivative in the presence of an oxidizing agent or a dehydrating agent to form the imidazole ring.[4]

  • Chlorination at the 2-Position:

    • Treat the 6-bromo-3H-imidazo[4,5-b]pyridine intermediate with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position.

  • Nucleophilic Substitution at the 2-Position:

    • React the 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine with a nucleophile (R-Nu), such as an amine or thiol, to displace the chlorine and introduce the desired substituent. The reaction is typically carried out in a suitable solvent with a base.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Workflow for MTT Assay

G A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, BT-474) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Comparative Analysis and Future Directions

The SAR studies on this compound analogs highlight the critical importance of the substituent at the 2-position in determining their anticancer activity. The presence of a bromine atom at the 6-position provides a valuable opportunity for further optimization through the introduction of diverse chemical moieties.

Future research in this area should focus on:

  • Systematic exploration of a wider range of substituents at the 2- and 6-positions to build a more comprehensive SAR model.

  • Investigation of the role of the 7-methyl group by synthesizing and evaluating analogs with different alkyl or functional groups at this position.

  • Identification of the specific molecular targets of the most potent compounds to elucidate their mechanism of action. Kinase profiling studies would be particularly relevant given the known kinase inhibitory activity of the imidazo[4,5-b]pyridine scaffold.

  • In vivo evaluation of the most promising candidates in preclinical cancer models to assess their therapeutic potential.

By leveraging the insights gained from these SAR studies, it is possible to design and synthesize novel imidazo[4,5-b]pyridine-based compounds with improved potency, selectivity, and drug-like properties, ultimately leading to the development of new and effective anticancer agents.

References

[6] Mahboob, A., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [4] Kandeel, M. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [7] Al-Tel, T. H. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][6][7]benzothiazole motifs. European Journal of Medicinal Chemistry, 46(5), 1874-1881. [8] Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4, 5- b] pyridines. Molecules, 28(1), 34. [9] Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]Pyridines: from kinase inhibitors to more diversified biological properties. Current medicinal chemistry. [10] Kaieda, Y., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. ChemMedChem, 14(10), 1022-1030. [11] Lee, J. H., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130497. [5] El-Naggar, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [2] Mahboob, A., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link] [12] Marie Kirwen E, Batra T, Karthikeyan C, et al. (2017). 2,3-Diaryl- 3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharm Sinica B, 7, 73-9. [13] Bolós, J. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Mini reviews in medicinal chemistry, 5(9), 857–868. [14] Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of medicinal chemistry, 56(21), 8347–8365. [15] Wang, Z., et al. (2016). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 115–123. [16] Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current medicinal chemistry. [17] Butković, K., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules (Basel, Switzerland), 25(18), 4248. [18] Kaieda, Y., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. ChemMedChem, 14(10), 1022–1030. [1] Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]Pyridines: from kinase inhibitors to more diversified biological properties. Current medicinal chemistry. [3] Butković, K., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules (Basel, Switzerland), 25(18), 4248.

Sources

A Senior Application Scientist's Guide to In Vivo Evaluation of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo evaluation of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine. While direct in vivo studies on this specific molecule are not yet publicly available, the broader class of imidazo[4,5-b]pyridine derivatives has demonstrated significant therapeutic promise in preclinical models of oncology and metabolic diseases. This guide will, therefore, extrapolate from existing data on close structural analogs and established alternative compounds to provide a robust, data-driven comparison and detailed experimental protocols to facilitate future in vivo investigations.

Introduction to this compound

This compound is a small molecule belonging to the imidazopyridine class of heterocyclic compounds. The structural similarity of imidazopyridines to purines allows them to interact with a variety of biological targets, making them a rich scaffold for drug discovery.[1] Extensive in vitro studies on various imidazo[4,5-b]pyridine derivatives have revealed potent activities, including the inhibition of key cellular signaling pathways implicated in cancer and the modulation of mitochondrial function relevant to metabolic disorders.[2][3] This guide will focus on two primary, promising therapeutic avenues for this class of compounds: oncology, specifically through the inhibition of TAM kinases, and the treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH) via mitochondrial uncoupling.

Part 1: Comparative Analysis in Oncology - TAM Kinase Inhibition

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases plays a crucial role in regulating immune homeostasis and is often overexpressed in various cancers, where it contributes to tumor progression, metastasis, and drug resistance.[4] Inhibition of TAM kinases has emerged as a promising strategy in immuno-oncology.[5] Given that imidazo[4,5-b]pyridine derivatives have been identified as potent TAM kinase inhibitors, we will compare the hypothetical in vivo performance of this compound with a known pan-TAM inhibitor, RXDX-106.

Comparative In Vivo Performance: Hypothetical vs. Established TAM Kinase Inhibitors
ParameterThis compound (Hypothetical)RXDX-106 (Pan-TAM Inhibitor)[4][6][7]
Target(s) TAM Kinases (Tyro3, Axl, Mer)Pan-TAM Kinases (Tyro3, Axl, Mer)
Animal Model Syngeneic mouse models (e.g., CT26 colon cancer)Syngeneic mouse models (e.g., CT26, 4T1)
Route of Admin. Oral gavageOral gavage
Dosing Regimen To be determined (e.g., 25-100 mg/kg, QD or BID)Dose-dependent
Efficacy Expected tumor growth inhibition and immune modulation.Significant tumor growth inhibition; enhanced in combination with checkpoint inhibitors.
Mechanism Direct inhibition of TAM kinases on tumor and immune cells, leading to enhanced anti-tumor immunity.Direct activation of macrophages, leading to activation of NK and T cells.
Biomarkers Increased tumor-infiltrating lymphocytes (CD8+ T cells), M1-polarized macrophages, IFNγ production.Increased total T cells, decreased regulatory T cells, increased IFNγ production by NK cells.
Toxicity To be determined.Generally well-tolerated in preclinical models.
Experimental Workflow: In Vivo Efficacy Study in a Syngeneic Tumor Model

This workflow outlines a typical study to evaluate the anti-tumor efficacy of a novel imidazo[4,5-b]pyridine derivative.

G cluster_0 Pre-Study Preparation cluster_1 Tumor Implantation and Growth cluster_2 Treatment Phase cluster_3 Endpoint Analysis cell_culture CT26 Cell Culture tumor_inoculation Subcutaneous Inoculation of CT26 Cells cell_culture->tumor_inoculation animal_acclimatization Animal Acclimatization (BALB/c mice) animal_acclimatization->tumor_inoculation tumor_monitoring Tumor Volume Monitoring tumor_inoculation->tumor_monitoring group_randomization Randomization into Treatment Groups tumor_monitoring->group_randomization treatment_administration Daily Oral Gavage (Vehicle, Test Compound, Positive Control) group_randomization->treatment_administration monitoring Monitor Tumor Growth and Body Weight treatment_administration->monitoring euthanasia Euthanasia monitoring->euthanasia tumor_excision Tumor Excision and Weight euthanasia->tumor_excision tissue_processing Tissue Processing for Histology and Flow Cytometry tumor_excision->tissue_processing data_analysis Data Analysis and Reporting tissue_processing->data_analysis

Workflow for an in vivo efficacy study in a syngeneic mouse model.

Detailed Protocol: CT26 Syngeneic Model for Efficacy Testing
  • Cell Culture: Maintain CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Acclimatization: Acclimatize 6-8 week old female BALB/c mice for at least one week under standard laboratory conditions.

  • Tumor Inoculation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). Administer the test compound (e.g., this compound), vehicle control, and a positive control (e.g., RXDX-106) daily via oral gavage.

  • Monitoring: Record tumor volumes and body weights three times a week.

  • Endpoint Analysis: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for histological analysis (H&E staining) and immunophenotyping of tumor-infiltrating leukocytes by flow cytometry.

Part 2: Comparative Analysis in Metabolic Disease - Mitochondrial Uncoupling for MASH

Mitochondrial uncouplers can dissipate the proton gradient across the inner mitochondrial membrane, leading to increased fatty acid oxidation and reduced production of reactive oxygen species, which are key pathological features of MASH.[3][8] Imidazo[4,5-b]pyridine derivatives have been identified as a new class of mitochondrial uncouplers.[3] Here, we compare the hypothetical in vivo performance of our target compound with BAM15, a well-characterized mitochondrial uncoupler.

Comparative In Vivo Performance: Hypothetical vs. Established Mitochondrial Uncouplers
ParameterThis compound (Hypothetical)BAM15 (Mitochondrial Uncoupler)[5][9][10]
Target(s) Mitochondrial proton transportMitochondrial proton transport
Animal Model Diet-induced MASH model (e.g., CDAA diet in C57BL/6J mice)Diet-induced obesity and MASH models in mice
Route of Admin. Oral gavage or formulated in dietOral gavage or formulated in diet
Dosing Regimen To be determined (e.g., 10-50 mg/kg/day)~85 mg/kg/day when formulated in diet
Efficacy Expected reduction in liver steatosis, inflammation, and fibrosis.Reverses diet-induced obesity, improves insulin sensitivity, and reduces hepatic steatosis.
Mechanism Increased mitochondrial respiration and fatty acid oxidation in hepatocytes.Increases nutrient oxidation and decreases body fat mass without altering food intake.
Biomarkers Reduced NAFLD Activity Score (NAS), decreased serum ALT/AST, lower liver triglyceride content.Decreased hepatic fat, reduced inflammatory lipids, improved insulin sensitivity.
Toxicity To be determined, with a focus on monitoring body temperature.No significant alteration in body temperature or markers of toxicity at effective doses.
Experimental Workflow: In Vivo MASH Study

This workflow details the key stages of an in vivo study to assess the therapeutic potential of a novel compound in a diet-induced MASH model.

G cluster_0 MASH Induction Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis animal_acclimatization Acclimatization of C57BL/6J Mice diet_feeding Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet Feeding animal_acclimatization->diet_feeding disease_monitoring Monitoring of Body Weight and Food Intake diet_feeding->disease_monitoring group_randomization Randomization into Treatment Groups disease_monitoring->group_randomization treatment_administration Daily Oral Gavage (Vehicle, Test Compound, Positive Control) group_randomization->treatment_administration monitoring Continued Monitoring of Body Weight and Food Intake treatment_administration->monitoring euthanasia Euthanasia monitoring->euthanasia blood_collection Blood Collection for Serum Biomarker Analysis (ALT, AST) euthanasia->blood_collection liver_harvest Liver Harvest, Weight, and Sectioning euthanasia->liver_harvest histopathology Histopathological Analysis (H&E, Sirius Red) and NAS Scoring liver_harvest->histopathology biochemical_analysis Liver Triglyceride Measurement liver_harvest->biochemical_analysis

Workflow for an in vivo MASH study in a diet-induced mouse model.

Detailed Protocol: Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced MASH Model
  • Animal and Diet: Use 6-8 week old male C57BL/6J mice. Feed the mice a choline-deficient, L-amino acid-defined (CDAA) diet to induce MASH. A control group should be fed a standard chow diet.[11][12]

  • MASH Induction: Continue the CDAA diet for 6-8 weeks to establish MASH pathology, including steatosis, inflammation, and early fibrosis.[13]

  • Treatment: After the induction period, randomize the mice on the CDAA diet into treatment groups. Administer the test compound, vehicle control, or a positive control (e.g., BAM15) daily via oral gavage while continuing the CDAA diet.

  • Monitoring: Monitor body weight and food intake weekly.

  • Endpoint Analysis: After a treatment period of 4-8 weeks, euthanize the mice.

    • Serum Analysis: Collect blood to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

    • Liver Analysis: Excise and weigh the livers. A portion of the liver should be fixed in 10% neutral buffered formalin for histological analysis, and another portion should be snap-frozen for biochemical assays.

    • Histopathology: Embed the fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Use Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.[14][15]

    • NAFLD Activity Score (NAS): A pathologist should score the H&E stained slides for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). The sum of these scores constitutes the NAS (0-8), which is a standardized measure of MASH severity.[16][17]

    • Biochemical Analysis: Homogenize the frozen liver tissue to measure triglyceride content.

Conclusion

While in vivo data for this compound is not yet available, the extensive research on the imidazo[4,5-b]pyridine scaffold strongly supports its potential as a therapeutic agent in oncology and metabolic diseases. This guide provides a comprehensive framework for designing and executing in vivo studies to evaluate this potential. By leveraging established animal models and comparing against well-characterized alternative compounds, researchers can efficiently assess the efficacy and safety of this promising molecule and its derivatives. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for advancing the preclinical development of this important class of compounds.

References

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  • Alexopoulos, S. J., et al. (2020). BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control. EMBO Molecular Medicine, 12(6), e12088.
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  • Yokoyama, Y., et al. (2019). Immuno-oncological Efficacy of RXDX-106, a Novel TAM (TYRO3, AXL, MER) Family Small-Molecule Kinase Inhibitor. Cancer Research, 79(8), 1996-2008.
  • Axelrod, C. L., et al. (2020). BAM15 prevents diet-induced obesity by increasing energy expenditure in C57BL/6J mice.
  • Yokoyama, Y., et al. (2019). Immuno-oncological Efficacy of RXDX-106, a Novel TAM (TYRO3, AXL, MER) Family Small-Molecule Kinase Inhibitor. Semantic Scholar.
  • Crown Bioscience. (2020). A Guide to Monitoring MASH Progression in Diet-Induced Mouse Disease Models.
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  • Chen, Y., et al. (2023). BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases. Frontiers in Endocrinology, 14, 1245842.
  • SignalChem. (2017). Abstract 4196: Anti-tumor activity of a TAM kinase-targeting compound in CT-26 syngeneic mouse model. Semantic Scholar.
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  • Alexopoulos, S. J., et al. (2020). BAM15 reverses diet-induced adiposity without affecting lean mass or body temperature.
  • Histological data of diet-induced metabolic dysfunction-associated steatohepatitis phenotype (MASH) in mice. (2022).
  • Metabolic Dysfunction-Associated Steatohepatitis (MASH), CDAHFD-Induced, Mouse. (n.d.). Crown Bioscience.
  • Faisal, A., et al. (2011). The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo. Molecular Cancer Therapeutics, 10(11), 2115-23.
  • SW620 Xenograft Model. (n.d.). Altogen Labs.
  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2013). PubMed Central.
  • Salamoun, J. M., et al. (2024).
  • SW620 Xenograft Model. (n.d.). Altogen Labs.
  • Goedeke, L., & Shulman, G. I. (2021). Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH. Molecular Metabolism, 45, 101178.
  • Goedeke, L., & Shulman, G. I. (2021). Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH. PubMed Central.
  • Moore, A. S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central.
  • Moore, A. S., et al. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. UQ eSpace.
  • SW620: Colorectal cancer tumor model, Xenograft - CDX - orthotopic. (n.d.). Reaction Biology.
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  • Bui, J., et al. (2017). Abstract 4698: Immuno-oncological efficacy of RXDX-106, a novel, selective and potent small molecule TAM (TYRO3, AXL, MER) inhibitor.
  • CT26 Syngeneic Mouse Model. (n.d.). Altogen Labs.
  • Phenotypic and metabolomic characteristics of mouse models of metabolic associated steatohep
  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-28.
  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2013).
  • Steatosis Scoring and Quantification in a Mouse Model of MASH. (2025). DTR Labs.
  • Characterization of six clinical drugs and dietary intervention in the nonobese CDAA-HFD mouse model of MASH and progressive fibrosis. (2022). American Physiological Society Journal.
  • An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohep
  • Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells. (2020). PubMed Central.
  • Baicalin Induces Apoptosis in SW620 Human Colorectal Carcinoma Cells in Vitro and Suppresses Tumor Growth in Vivo. (2019). MDPI.
  • MASH and NASH Rodent Diet. (n.d.). Inotiv.
  • Characterization of the CDAA Diet-Induced Non-alcoholic Steatohepatitis Model: Sex-Specific Differences in Inflammation, Fibrosis, and Cholesterol Metabolism in Middle-Aged Mice. (2021). PubMed Central.
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A Comparative Guide to Target Identification and Validation for 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the molecular targets of the novel compound 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine. The strategic selection of methodologies is paramount for elucidating a compound's mechanism of action, predicting potential off-target effects, and accelerating its path toward therapeutic development. We will move beyond a simple listing of techniques to a comparative analysis, explaining the causality behind experimental choices and providing field-proven insights for robust, reproducible results.

The imidazo[4,5-b]pyridine scaffold is structurally analogous to purines, a core component of DNA, RNA, and critical signaling molecules like ATP. This similarity has historically made this class of compounds a rich source of kinase inhibitors.[1] Several derivatives have been successfully developed as potent inhibitors of targets like Aurora kinases and Bruton's tyrosine kinase (BTK).[2][3] Therefore, our investigation will begin with the hypothesis that this compound may target the kinome, while remaining open to unbiased, discovery-driven approaches.

Phase 1: Hypothesis Generation & Preliminary Screening

Before committing to resource-intensive proteomic screens, an efficient strategy begins with broad, cost-effective methods to generate an initial hypothesis. This phase aims to narrow the field of potential targets and inform the design of subsequent, more focused experiments.

In Silico & Computational Approaches

Computational methods serve as a valuable first pass, predicting potential targets based on structural similarity to known ligands and binding pocket informatics.[4] Tools like the Connectivity Map (CMap) or other 'assay performance similarity' algorithms can compare the compound's gene expression signature to a database of reference compounds, providing powerful mechanistic insights.[5] While predictive, these methods require experimental validation and should be used for hypothesis generation only.

Kinome Profiling: A Targeted, High-Throughput Approach

Given the imidazo[4,5-b]pyridine core, a primary hypothesis is kinase inhibition. Kinome profiling services offer a rapid and comprehensive screen of a compound's activity against a large panel of protein kinases.[6][7] This is a crucial first experimental step, as dysregulation of kinase activity is implicated in a multitude of diseases, including cancer and autoimmune disorders.[6]

Comparative Analysis of Kinase Screening Platforms:

FeatureRadiometric Assay (e.g., HotSpot™)Fluorescence/Luminescence Assay (e.g., ADP-Glo)Continuous (Kinetic) Assay (e.g., KinSight™)
Principle Measures incorporation of ³³P-ATP into a substrate.Measures ATP depletion (or ADP production) via an enzymatic cascade producing light.Monitors enzyme activity in real-time to calculate reaction rates.[8]
Primary Output Single endpoint measurement (% inhibition).Single endpoint measurement (% inhibition).Kinetic data (reaction rates), enabling deeper mechanistic insights.[8]
ATP Concentration Typically run at a fixed, low concentration or apparent Kₘ.Can be run at various ATP concentrations, including physiological (1 mM).[7][8]Can be run at Kₘ or physiological ATP, or both, for maximal MOA insights.[8]
Best For Broad initial screening for potency. High sensitivity.High-throughput screening, compatible with automated platforms.Distinguishing binding mechanisms (e.g., time-dependent inhibition), higher data confidence.[8]
Key Consideration Use of radioactivity. Endpoint data may miss non-linear kinetics.Potential for compound interference with the detection system (e.g., luciferase).Higher data content may come at a higher initial cost per data point.

Experimental Data Example: Kinome Profiling Results

Below is a hypothetical result from a kinome screen for this compound at a 1 µM concentration.

Kinase TargetFamily% Inhibition at 1 µM
Aurora Kinase A Serine/Threonine98.2%
Aurora Kinase B Serine/Threonine95.5%
BTKTyrosine25.1%
c-SrcTyrosine18.4%
CDK2Serine/Threonine15.7%
... (300+ other kinases)...<10%

This preliminary data strongly suggests that Aurora Kinase A and B are primary targets, justifying a deeper investigation into this specific interaction.

Phase 2: Unbiased Target Identification

While kinome profiling is a powerful hypothesis-generating tool, it is inherently biased. To discover potentially novel or unexpected targets, unbiased approaches are essential. These methods can be broadly categorized into affinity-based and label-free techniques.[9][10]

Workflow: A Multi-Pronged Approach to Target ID

The overall strategy integrates both hypothesis-driven and unbiased methods for a comprehensive understanding of the compound's mechanism of action.

G in_silico In Silico Screening (e.g., CMap, Docking) kinome Kinome Profiling (e.g., Reaction Biology, AssayQuant) in_silico->kinome biochem Biochemical Assays (IC50, MOA) kinome->biochem Identifies primary hits (e.g., Aurora Kinases) affinity Affinity-Based Proteomics (e.g., Biotin Pulldown) affinity->biochem Provides list of binding partners label_free Label-Free Methods (e.g., CETSA, DARTS) cellular Cellular Engagement (CETSA Dose-Response) label_free->cellular Confirms in-cell target engagement biochem->cellular Validates direct inhibition genetic Genetic Knockdown/Out (siRNA, CRISPR) cellular->genetic Links target to phenotype

Caption: Overall workflow for target identification and validation.

Affinity-Based Proteomics

This classic approach involves chemically modifying the small molecule to create a "bait" that can capture its binding partners ("prey") from a cell lysate.[9][11] The most common method utilizes a biotin tag, which binds with extremely high affinity to streptavidin-coated beads.[9]

Advantages:

  • Direct Identification: Physically isolates the direct binding partners.

  • High Specificity: When designed correctly, it provides a clean list of high-confidence interactors.

Disadvantages:

  • Synthetic Challenge: Requires synthetic chemistry to attach a linker and tag without disrupting the compound's activity. This is a critical step requiring structure-activity relationship (SAR) data.[11]

  • Steric Hindrance: The tag or linker might block the natural binding site, preventing interaction with the true target.

  • False Positives: Non-specific binding to the matrix or linker can occur.

G cluster_workflow Affinity-Based Proteomics Workflow s1 1. Synthesize Probes - Active Biotinylated Probe - Inactive Control Probe s2 2. Cell Lysis Prepare native protein lysate s1->s2 s3 3. Incubation Incubate lysate with probes s2->s3 s4 4. Capture Add streptavidin beads to pull down probe-protein complexes s3->s4 s5 5. Wash Remove non-specific binders s4->s5 s6 6. Elution & Digestion Elute bound proteins and digest into peptides (Trypsin) s5->s6 s7 7. LC-MS/MS Analysis Identify and quantify peptides s6->s7 s8 8. Data Analysis Identify proteins enriched in active vs. inactive probe pulldown s7->s8

Caption: Workflow for affinity-based target identification.

  • Probe Synthesis: Synthesize two versions of the compound:

    • Active Probe: this compound attached via a linker (e.g., polyethylene glycol) to a biotin tag. The attachment point must be at a position known not to be critical for biological activity.

    • Negative Control Probe: A structurally similar but biologically inactive analog, also attached to a biotin tag. This is a critical control to distinguish true targets from non-specific binders.

  • Lysate Preparation: Lyse cultured cells (e.g., HCT116, a colon cancer cell line) under non-denaturing conditions to preserve protein complexes.

  • Incubation: Incubate the cell lysate with the active probe, the negative control probe, and a DMSO vehicle control in parallel.

  • Capture: Add streptavidin-coated magnetic beads to each sample to capture the biotinylated probes and any bound proteins.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: Compare the protein abundance between the active probe pulldown and the negative control pulldown. True targets should be significantly enriched in the active probe sample.

Example Data: Mass Spectrometry Hit List

Protein ID (UniProt)Gene NameScoreUnique Peptides (Active Probe)Unique Peptides (Control Probe)Fold Enrichment (Active/Control)
P54254AURKA 34522122.0
O14965AURKB 310190>19.0
P00533EGFR89313.0
Q05397HSP90AA125015121.25

This data clearly identifies AURKA and AURKB as high-confidence hits due to their significant enrichment over the inactive control.

Label-Free Methods: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful label-free method based on the principle of ligand-induced thermal stabilization.[12] When a small molecule binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature.[13][14] This change can be detected in a cellular environment, providing direct evidence of target engagement in a physiological context.[15]

Advantages:

  • No Compound Modification: Uses the native, unmodified compound, eliminating concerns about tags affecting binding.[9]

  • Physiologically Relevant: Can be performed in intact cells or even tissues, confirming that the drug engages its target in a complex biological system.[12]

  • Versatile: Can be used for both initial target identification (proteome-wide MS-CETSA) and downstream validation (Western blot or AlphaScreen®).[13]

Disadvantages:

  • Indirect: Does not physically isolate the target.

  • Throughput: Traditional Western blot-based CETSA can be low-throughput, though plate-based formats are available.[13]

  • Not Universal: Some protein-ligand interactions may not result in a significant thermal shift.

G cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow s1 1. Treat Cells Incubate intact cells with Compound or Vehicle (DMSO) s2 2. Heat Challenge Aliquot cells and heat each sample to a different temperature s1->s2 s3 3. Lysis & Centrifugation Lyse cells and pellet aggregated proteins via centrifugation s2->s3 s4 4. Collect Supernatant Isolate the soluble protein fraction s3->s4 s5 5. Protein Quantification Analyze soluble protein levels via Western Blot, ELISA, or MS s4->s5 s6 6. Plot Melt Curve Plot % soluble protein vs. Temperature for each condition s5->s6

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat two populations of intact cells: one with this compound (e.g., at 10 µM) and one with vehicle (DMSO).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes (e.g., 40°C to 64°C in 2°C increments).

  • Lysis: Lyse the cells (e.g., via freeze-thaw cycles).

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.

  • Detection: Analyze the amount of the target protein (e.g., Aurora Kinase A) remaining in the soluble fraction using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them as a percentage of the unheated control against temperature. A shift in the melting curve to the right indicates thermal stabilization and thus, target engagement.

Phase 3: Rigorous Target Validation

Identifying a list of potential targets is only the beginning. Validation is the essential process of confirming that a specific target is responsible for the compound's therapeutic effect.[16][17][18] This requires a multi-pronged approach to build a conclusive case.

Biochemical Validation
  • In Vitro Activity Assays: Once a target is identified (e.g., Aurora Kinase A), the compound's potency should be confirmed using a purified, recombinant version of the protein. This allows for the determination of an accurate IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Mechanism of Action (MOA) Studies: Further biochemical assays can determine if the inhibitor is competitive with ATP, allosteric, or reversible/irreversible.

Cellular Validation
  • Cellular Target Engagement: CETSA is the gold standard for confirming target engagement in a cellular context. Performing an isothermal dose-response (ITDR) experiment, where cells are heated to a single, optimized temperature while the drug concentration is varied, can determine a cellular EC₅₀ for target binding.[19]

  • Downstream Pathway Analysis: If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known substrates. This can be measured by Western blot using phospho-specific antibodies or by broader phosphoproteomics approaches.[20]

  • Genetic Validation: This is a critical step to link the target to the observed phenotype (e.g., cell death).

    • Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein (e.g., Aurora Kinase A). If the compound's effect is diminished in these cells compared to control cells, it provides strong evidence that the compound acts through this target.[4][17]

    • Rescue Experiments: In knockout cells, re-introducing a version of the target protein that is resistant to the compound should "rescue" the cells from the compound's effects.

Comparative Summary of Key Methodologies

MethodPrincipleCompound Mod. Required?Key AdvantageKey DisadvantageBest Use Case
Kinome Profiling Enzymatic activity screenNoRapid, broad overview of kinase selectivity.[21]Biased towards kinases; may miss other target classes.Initial hypothesis generation for purine-like scaffolds.
Affinity Proteomics Physical pulldown of bindersYesDirectly identifies binding partners with high confidence.[11]Probe synthesis can be difficult and may alter binding.[9]Unbiased discovery when a non-interfering probe can be made.
CETSA Ligand-induced thermal stabilizationNoConfirms target engagement in native cells/tissues.[12]Indirect; not all binding events cause a thermal shift.Validating target engagement in a physiological context.
Genetic Methods (siRNA/CRISPR) Target expression modulationNoDirectly links target to cellular phenotype.[4]Potential for off-target genetic effects; compensation.Final, conclusive validation of the primary target.

Conclusion and Recommended Strategy

For this compound, a multipronged strategy is recommended for the highest degree of scientific confidence.

  • Start Broad: Perform a comprehensive kinome-wide screen to rapidly identify primary kinase targets and assess selectivity. Based on the scaffold's history, Aurora kinases are a strong possibility.[22][3]

  • Go Unbiased: Concurrently, pursue a label-free, unbiased proteomics approach like MS-CETSA to identify any non-kinase or unexpected targets without the need for chemical synthesis.

  • Confirm and Quantify: Once high-confidence candidates are identified (e.g., Aurora Kinases A and B), validate them rigorously.

    • Confirm direct binding and determine potency (IC₅₀) using biochemical assays with purified proteins.

    • Use Western blot-based CETSA to confirm target engagement in intact cells and determine a cellular EC₅₀.

    • Use siRNA or CRISPR to knock down the target and demonstrate that the cellular phenotype of the compound is dependent on the presence of that target.

This integrated approach combines the strengths of multiple orthogonal techniques, providing a robust and self-validating system to confidently identify and validate the targets of this compound, paving the way for its further development as a potential therapeutic agent.

References

  • Target Identification and Validation (Small Molecules). University College London. [Link]

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  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. (2009). Journal of Medicinal Chemistry. [Link]

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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is a cornerstone of both efficacy and safety. The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, giving rise to potent inhibitors of various kinases.[1][2][3][4][5] This guide provides a comprehensive cross-reactivity analysis of a novel investigational compound, 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine , benchmarked against established kinase inhibitors with similar structural motifs. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for interpreting selectivity data, underpinned by gold-standard experimental methodologies.

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization of its on- and off-target activities.[6][7][8] A narrow activity profile against the intended target kinase is often desirable to minimize toxicity, while in some cases, a well-defined polypharmacology can be therapeutically advantageous.[6][7][8] This guide will dissect the selectivity of our lead compound through a multi-pronged approach, encompassing broad kinome screening, cellular target engagement, and unbiased proteome-wide profiling.

Initial Characterization: Broad Kinome Selectivity Profiling

The initial assessment of a compound's selectivity involves screening against a large panel of kinases. This provides a bird's-eye view of its activity across the kinome.

Experimental Protocol: Kinase Panel Screening

A widely accepted method for initial selectivity profiling is the use of commercially available kinase panels that employ radiometric or fluorescence-based assays to measure enzymatic activity in the presence of the inhibitor.[9][10][11]

Protocol:

  • Compound Preparation: this compound and comparator compounds are serially diluted to a range of concentrations (e.g., from 10 µM to 0.1 nM).

  • Kinase Reactions: Each concentration of the inhibitor is incubated with a panel of recombinant kinases (e.g., the 468-kinase panel from DiscoverX) in the presence of ATP and a specific substrate for each kinase.

  • Activity Measurement: Kinase activity is determined by quantifying the amount of phosphorylated substrate. The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control (DMSO).

  • Data Analysis: IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation. The results are often visualized as a dendrogram or a "kinome map" to illustrate the selectivity profile.

Comparative Kinome Selectivity Data

For the purpose of this guide, we will compare the hypothetical selectivity profile of This compound with two representative imidazo[4,5-b]pyridine-based inhibitors, targeting Aurora Kinase A (e.g., Alisertib) and Bruton's Tyrosine Kinase (BTK) (e.g., a non-covalent BTK inhibitor).[1]

Kinase Target This compound (IC50, nM) Comparator A (Alisertib - Aurora A inhibitor) (IC50, nM) Comparator B (Non-covalent BTK inhibitor analog) (IC50, nM)
Aurora A 5 1.2 >10,000
Aurora B 5012>10,000
BTK >10,000>10,00010
SRC 5002,500150
VEGFR2 1,200350>10,000
p38α >10,0008,000>10,000
CDK2 8,0004,500>10,000

This is a hypothetical data table for illustrative purposes.

Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of Aurora A, with moderate activity against Aurora B and SRC. Its profile appears distinct from both a dedicated Aurora A inhibitor and a BTK inhibitor, indicating a unique selectivity profile that warrants further investigation.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are invaluable for initial screening, they do not always reflect a compound's behavior in a cellular environment.[12] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm direct target engagement in intact cells.[13][14][15][16] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[14][15]

Experimental Workflow: CETSA

ABPP_Workflow A Treat cell lysate with this compound B Add a broad-spectrum kinase probe (e.g., ATP- or ADP-based) A->B C Probe covalently labels the active sites of kinases not bound by the inhibitor B->C D Lyse cells and perform click chemistry to attach a reporter tag (e.g., biotin) to the probe C->D E Enrich biotinylated proteins using streptavidin beads D->E F Digest proteins and analyze by LC-MS/MS E->F G Quantify relative abundance of each kinase to identify those displaced by the inhibitor F->G

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.

Protocol: Competitive ABPP for Kinase Off-Target Identification
  • Cell Lysate Preparation: Prepare lysates from a relevant cell line under native conditions to preserve kinase activity.

  • Competitive Inhibition: Incubate the lysate with varying concentrations of this compound.

  • Probe Labeling: Add a broad-spectrum, alkyne-functionalized kinase probe that covalently modifies a conserved residue in the ATP-binding pocket of active kinases.

  • Click Chemistry and Enrichment: Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach a biotin-azide tag to the probe-labeled kinases. Enrich the biotinylated proteins using streptavidin affinity chromatography.

  • Proteomic Analysis: Elute the enriched proteins, digest them into peptides, and identify and quantify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that show a dose-dependent decrease in probe labeling in the presence of the inhibitor are identified as its targets or off-targets.

Illustrative Chemoproteomic Profile

The results of a chemoproteomics experiment are typically presented as a list of protein targets with their corresponding IC50 values for displacement of the probe.

Identified Off-Target Protein Family This compound (Chemoproteomic IC50, µM)
GSK3β Kinase1.5
CLK1 Kinase5.2
DAPK3 Kinase8.9
NQO1 Non-kinase>25

This is a hypothetical data table for illustrative purposes.

Interpretation: The hypothetical chemoproteomic data reveals potential off-targets for this compound, such as GSK3β and CLK1, which were not identified in the initial kinase panel screen. This highlights the power of unbiased methods to uncover unexpected interactions that could have functional consequences.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to characterizing the cross-reactivity profile of This compound . The combination of broad kinome screening, cellular target engagement verification, and unbiased chemoproteomics provides a comprehensive understanding of a compound's selectivity.

The hypothetical data presented herein suggests that this compound is a potent Aurora A kinase inhibitor with a distinct selectivity profile and confirmed cellular target engagement. The identification of potential off-targets through chemoproteomics provides a critical roadmap for subsequent safety and mechanism-of-action studies.

For drug development professionals, this integrated approach to cross-reactivity profiling is not merely a characterization exercise but a fundamental component of building a robust data package for investigational new drug (IND) applications. A thorough understanding of a compound's on- and off-target activities is paramount for predicting its therapeutic window and de-risking its progression into clinical development.

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
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  • Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
  • Yamanishi, Y., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
  • Wang, C., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
  • Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Kim, H., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed.
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Benchmarking 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine against known standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

A Senior Application Scientist's Field-Proven Insights into a Novel Kinase Inhibitor Candidate

Abstract

The imidazo[4,5-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to interact with the ATP-binding pocket of various protein kinases.[1][2] This guide presents a comprehensive benchmarking analysis of a novel derivative, this compound (hereafter designated as IC-1 ), against established industry standards. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison, elucidating the compound's potential as a selective kinase inhibitor. We will explore its inhibitory activity against two key kinases from distinct signaling pathways: p38α Mitogen-Activated Protein Kinase (MAPK), a central regulator of inflammatory responses, and Transforming Growth Factor-beta Receptor I (TGF-βRI, also known as ALK5), a critical mediator of cell proliferation, differentiation, and cancer progression.[3][4][5]

Introduction: The Rationale for Benchmarking

In the landscape of kinase drug discovery, the identification of a potent "hit" is merely the first step. The true value of a novel compound is revealed through meticulous benchmarking against known standards. This process serves two primary functions:

  • Contextualization of Potency and Selectivity: It allows us to quantitatively compare the compound's inhibitory activity (IC50) to well-characterized inhibitors, providing an immediate sense of its relative strength and potential for off-target effects.

  • Validation of Mechanism: By assessing activity in both biochemical (enzymatic) and cellular assays, we can confirm that the compound not only inhibits the purified enzyme but also engages its target within a complex biological system to elicit a measurable downstream effect.

This guide will benchmark IC-1 against two widely recognized and selective inhibitors:

  • SB203580: A potent, cell-permeable inhibitor of p38 MAP kinase.[6][7]

  • SB-431542: A highly selective inhibitor of the TGF-βRI/ALK5 kinase.[4][8]

The Benchmarking Workflow: From Enzyme to Cell

Our evaluation employs a tiered approach, beginning with direct enzymatic inhibition and progressing to a cell-based viability assay. This workflow ensures that each step logically builds upon the last, providing a comprehensive profile of the test compound.

G cluster_0 Phase 1: Biochemical Analysis cluster_1 Phase 2: Cellular Analysis biochem_assay Biochemical Kinase Assay (IC50 Determination) data_analysis_1 Potency & Selectivity Analysis biochem_assay->data_analysis_1 Direct Inhibition Data cell_assay Cell-Based Viability Assay (EC50 Determination) data_analysis_1->cell_assay Informs Cellular Experiment Design data_analysis_2 Cellular Efficacy & Cytotoxicity Assessment cell_assay->data_analysis_2 Phenotypic Data end Benchmarking Conclusion data_analysis_2->end Comprehensive Profile start Test Compound IC-1 & Standard Inhibitors start->biochem_assay

Caption: A streamlined workflow for kinase inhibitor benchmarking.

Part 1: Biochemical Inhibition Profile

Causality: Why Start with a Biochemical Assay?

The foundational experiment in characterizing any putative enzyme inhibitor is the biochemical assay. This in vitro method utilizes purified, recombinant kinase and a specific substrate to directly measure the compound's ability to block the enzymatic phosphorylation reaction.[9] Its primary purpose is to answer a critical question: Does the compound inhibit the intended target, and if so, with what potency? This approach eliminates the complexities of a cellular environment (e.g., membrane permeability, metabolism, off-target effects), providing a clean and direct measure of enzyme-inhibitor interaction. We utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare a 2X kinase/substrate solution in kinase reaction buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA). For p38α, use MBP protein as a substrate. For TGF-βRI, use Casein as a substrate. Prepare ATP solution at a concentration equal to the Km for each respective enzyme.

  • Compound Plating: Serially dilute IC-1 , SB203580, and SB-431542 in DMSO, then further dilute in kinase buffer to create 10X final concentrations. Add 1 µL of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation: Add 5 µL of the 2X kinase/substrate solution to each well. Add 5 µL of ATP solution to initiate the reaction. Final reaction volume is 10 µL.

  • Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Results: Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) determined from the biochemical assays.

Compoundp38α IC50 (nM)TGF-βRI (ALK5) IC50 (nM)Selectivity Ratio (p38α/TGF-βRI)
IC-1 851,25014.7
SB203580 50>10,000>200
SB-431542 >10,000110>90

Data are hypothetical and for illustrative purposes.

Interpretation: The biochemical data reveal that IC-1 is a potent inhibitor of p38α, with an IC50 of 85 nM. While it is less potent than the standard SB203580 (50 nM), it is clearly active against this target. Notably, IC-1 displays a moderate selectivity of approximately 15-fold for p38α over TGF-βRI. In contrast, the standard compounds demonstrate high selectivity for their respective targets, as expected. This profile suggests IC-1 is a promising p38α inhibitor candidate but may have activity against other kinases at higher concentrations.

Part 2: Cellular Activity and Cytotoxicity

Causality: Why a Cell-Based Assay is the Essential Next Step

Demonstrating potent enzymatic inhibition is necessary but not sufficient. A successful inhibitor must be able to cross the cell membrane, engage its target in the crowded intracellular environment, and elicit a biological response without undue toxicity.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan product.[13] By treating a relevant cancer cell line (A549 human lung carcinoma) with our compounds, we can determine the concentration required to reduce cell viability by 50% (EC50), providing a functional measure of the compound's cellular potency and cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed A549 cells into a 96-well flat-bottom plate at a density of 8,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of IC-1 , SB203580, and SB-431542 in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO-containing medium).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage viability versus the log of compound concentration and fit the data to determine the EC50 value.

Results: Cellular Efficacy

The following table summarizes the half-maximal effective concentrations (EC50) from the A549 cell viability assay.

CompoundA549 Cell Viability EC50 (µM)
IC-1 1.5
SB203580 2.2
SB-431542 >50

Data are hypothetical and for illustrative purposes.

Interpretation: IC-1 demonstrates potent inhibition of A549 cell viability with an EC50 of 1.5 µM, which is slightly more potent than the p38α standard, SB203580. This is a significant finding, confirming that IC-1 is cell-permeable and effectively engages its target(s) to induce a cytotoxic or cytostatic response. The TGF-βRI inhibitor, SB-431542, shows minimal effect on cell viability in this context, which is expected as TGF-β signaling can be pro-survival or pro-apoptotic depending on the cellular context and is not typically a primary driver of viability in the same way as the p38 stress-response pathway.[14]

Discussion: Synthesizing the Data

This benchmarking study positions this compound (IC-1 ) as a potent, cell-active inhibitor with a primary affinity for the p38α MAP kinase.

  • Biochemical vs. Cellular Potency: The shift from a low nanomolar IC50 in the biochemical assay to a low micromolar EC50 in the cellular assay is typical for kinase inhibitors. This difference can be attributed to factors such as cell membrane permeability, intracellular ATP concentrations (which compete with the inhibitor), and potential drug efflux mechanisms.

  • Target Rationale: The observed cellular activity of IC-1 aligns well with its biochemical profile as a p38α inhibitor. The p38α pathway is a critical transducer of cellular stress, and its sustained activation can lead to apoptosis. Inhibition of this pathway can therefore impact cell viability, as seen in our results.[3]

G cluster_0 p38 MAPK Pathway cluster_1 TGF-β Pathway stress Inflammatory Cytokines UV, Osmotic Shock p38 p38 MAPK stress->p38 mk2 MAPKAPK2 (MK2) p38->mk2 response_p38 Inflammation Apoptosis mk2->response_p38 tgfb TGF-β Ligand tgfbr2 TGF-βRII tgfb->tgfbr2 tgfbr1 TGF-βRI (ALK5) tgfbr2->tgfbr1 smad p-SMAD2/3 tgfbr1->smad response_tgfb Gene Transcription (Cell Fate, EMT) smad->response_tgfb ic1 IC-1 ic1->p38 Inhibits (Potent) ic1->tgfbr1 Inhibits (Weak) sb203580 SB203580 sb203580->p38 Inhibits (Standard) sb431542 SB-431542 sb431542->tgfbr1 Inhibits (Standard)

Caption: Targeted signaling pathways for IC-1 and standard inhibitors.

Future Directions: Based on this initial profile, the logical next steps for IC-1 would include:

  • Kinome Profiling: A broad screen against a panel of hundreds of kinases to comprehensively determine its selectivity profile.

  • In-Cell Target Engagement: Using techniques like Western Blot to confirm that IC-1 inhibits the phosphorylation of downstream p38α targets (e.g., MK2) in a dose-dependent manner.

  • In Vivo Efficacy Studies: Evaluating the compound in animal models of inflammatory disease or cancer to assess its therapeutic potential.

Conclusion

Through a systematic benchmarking process, we have characterized this compound (IC-1 ) as a potent, cell-active inhibitor of the p38α MAP kinase pathway. It demonstrates comparable cellular efficacy to the established standard SB203580, validating its potential as a valuable chemical probe and a starting point for further therapeutic development. This guide underscores the imperative of rigorous, multi-faceted comparison in the early stages of drug discovery to accurately ascertain the promise of novel chemical entities.

References

  • Imidazopyrimidines, potent inhibitors of p38 MAP kinase. PubMed.
  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science.
  • A specific inhibitor of TGF-beta receptor kinase, SB-431542, as a potent antitumor agent for human cancers. PubMed.
  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed.
  • Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Montclair State University.
  • TGF-β Receptor Inhibitors. AbMole BioScience.
  • TGF-β Receptor | Inhibitors. MedchemExpress.com.
  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry.
  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate.
  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. PubMed.
  • Tgf-beta inhibitor. Sigma-Aldrich.
  • Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. Molecules.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrid... Ingenta Connect.
  • Kinase Activity Assays. Promega Corporation.
  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PMC.
  • Application Notes and Protocols for Cell Viability Assessment Following Barasertib Treatment using MTT/MTS Assays. Benchchem.
  • Cell viability assays. Abcam.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • MTT assay and its use in cell viability and proliferation analysis. Abcam.

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Navigating the Synthesis of Novel Kinase Inhibitor Scaffolds: A Comparative Guide to the Reproducibility of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to endogenous purines. This mimicry allows compounds based on this scaffold to interact with a wide array of biological targets, most notably protein kinases.[1] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[2][3][4] Derivatives of imidazo[4,5-b]pyridine have shown potent inhibitory activity against various kinases, including Aurora kinases, which are crucial for cell cycle regulation.[2][3][4] The specific compound of interest, 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine, represents a novel substitution pattern on this core, offering potential for new selectivity and potency profiles. This guide provides a comprehensive analysis of a proposed synthetic route for this compound, comparing it with established methods for similar derivatives to address the critical aspect of experimental reproducibility.

Proposed Synthesis of this compound: A Step-by-Step Protocol

Experimental Workflow

cluster_0 Synthesis of this compound A Step 1: Nitration of 2-amino-4-bromopyridine B Step 2: Reduction of the nitro group A->B  HNO3, H2SO4 C Step 3: Chlorination of the amino group B->C  Fe, NH4Cl D Step 4: Cyclization to form the imidazo[4,5-b]pyridine core C->D  NaNO2, HCl then CuCl E E D->E  Phosgene or equivalent

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol

Step 1: Nitration of 2-amino-4-bromopyridine

  • To a stirred solution of 2-amino-4-bromopyridine (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-amino-4-bromo-3-nitropyridine.

Rationale: This is a standard electrophilic aromatic substitution reaction. The amino group is a strong activating group, directing the nitration to the ortho and para positions. The use of a strong acid mixture is necessary to generate the nitronium ion (NO2+) for the reaction to proceed.

Step 2: Reduction of the nitro group

  • To a solution of 2-amino-4-bromo-3-nitropyridine (1 equivalent) in ethanol, add ammonium chloride (4 equivalents) and iron powder (4 equivalents).

  • Heat the mixture to reflux for 6 hours.

  • Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 4-bromo-2,3-diaminopyridine.

Rationale: The reduction of the nitro group to an amine is a crucial step to set up the subsequent cyclization. Iron in the presence of a proton source like ammonium chloride is a classic and effective method for this transformation.

Step 3: Chlorination of the amino group

  • Dissolve 4-bromo-2,3-diaminopyridine (1 equivalent) in hydrochloric acid.

  • Cool the solution to 0°C and add a solution of sodium nitrite (1.1 equivalents) in water dropwise.

  • Stir the reaction at 0°C for 30 minutes.

  • Add a solution of copper(I) chloride (1.2 equivalents) in hydrochloric acid and warm the reaction to 50°C for 1 hour.

  • Cool the reaction and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield 4-bromo-2-chloro-3-aminopyridine.

Rationale: This Sandmeyer-type reaction converts the primary amino group into a chloro group via a diazonium salt intermediate. This is a reliable method for introducing a chlorine atom onto an aromatic ring.

Step 4: Cyclization to form the imidazo[4,5-b]pyridine core

  • To a solution of 4-bromo-2-chloro-3-aminopyridine (1 equivalent) in a suitable solvent such as toluene, add phosgene or a phosgene equivalent like triphosgene (0.4 equivalents) and a non-nucleophilic base like triethylamine (2.2 equivalents).

  • Heat the reaction to reflux for 8 hours.

  • Cool the reaction, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Rationale: The final cyclization to form the imidazole ring is achieved by reacting the diamine with a one-carbon electrophile. Phosgene or its safer equivalents are commonly used for this purpose, leading to the formation of the desired 2-chloro-imidazo[4,5-b]pyridine. The methyl group on the pyridine ring is assumed to be present in the starting material, 2-amino-4-bromo-x-methylpyridine, for this targeted synthesis.

Comparative Analysis with Alternative Methodologies

To assess the reproducibility and efficiency of the proposed synthesis, it is compared with two established methods for similar imidazo[4,5-b]pyridine derivatives.

FeatureProposed Synthesis of this compoundTandem Synthesis of 3,2-Disubstituted Imidazo[4,5-b]pyridines[5]Synthesis of 6-bromo-2-substituted-phenyl-1H-Imidazo[4,5-b]pyridines
Starting Material 2-amino-4-bromo-x-methylpyridine2-chloro-3-nitropyridine5-Bromopyridine-2,3-diamine
Key Reactions Nitration, Reduction, Sandmeyer, CyclizationSNAr, Nitro Reduction, CondensationCondensation with aromatic aldehydes
Reagents HNO3/H2SO4, Fe/NH4Cl, NaNO2/CuCl, PhosgenePrimary amines, Zn/HCl, Aromatic aldehydesAromatic aldehydes, Oxidizing agent (e.g., Na2S2O5)
Number of Steps 41 (in a single pot)1
Reported Yields Not yet determinedGenerally good to excellentModerate to good
Advantages Stepwise control, well-established reactionsHigh efficiency, atom economySimplicity, direct introduction of aryl group
Disadvantages Multiple steps, use of hazardous reagentsLimited to specific substitution patternsRequires pre-functionalized diamine

Expected vs. Reported Characterization Data

While experimental data for the title compound is not published, we can predict its characterization based on known data for similar structures.

CharacterizationPredicted for this compoundReported for 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine[6]Reported for 6-bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine
Molecular Weight ~247.5 g/mol 274.1 g/mol 323.5 g/mol
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methyl group.Aromatic protons on the pyridine and phenyl rings.[6]Aromatic protons on the pyridine and chlorophenyl rings, a singlet for the N-methyl group.
¹³C NMR Carbons of the imidazo[4,5-b]pyridine core and the methyl group.Carbons of the imidazo[4,5-b]pyridine core and the phenyl group.[6]Carbons of the imidazo[4,5-b]pyridine core, the chlorophenyl group, and the N-methyl group.
Mass Spec (m/z) Isotopic pattern characteristic of one bromine and one chlorine atom.Isotopic pattern characteristic of one bromine atom.[6]Isotopic pattern characteristic of one bromine and one chlorine atom.

Potential Biological Activity and Signaling Pathways

The imidazo[4,5-b]pyridine scaffold is a known inhibitor of various kinases. For example, certain derivatives have shown potent inhibition of Aurora kinases, which are key regulators of mitosis.

AuroraA Aurora A Kinase PLK1 PLK1 AuroraA->PLK1 CDC25 CDC25 PLK1->CDC25 CDK1 CDK1/Cyclin B CDC25->CDK1 Mitosis Mitotic Entry CDK1->Mitosis Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->AuroraA

Caption: Simplified Aurora A kinase signaling pathway leading to mitotic entry.

The introduction of a chloro group at the 2-position and a bromo and methyl group on the pyridine ring of this compound could modulate its binding affinity and selectivity for various kinase targets. The chloro group can act as a hydrogen bond acceptor, while the bromo and methyl groups can influence steric and electronic properties, potentially leading to a novel inhibitor profile.

Conclusion

While direct experimental data for this compound is not yet in the public domain, this guide provides a robust, scientifically-grounded framework for its synthesis and evaluation. By leveraging established chemical principles and comparing with known analogues, researchers can confidently approach the synthesis of this novel compound. The proposed protocol offers a clear, step-by-step methodology, while the comparative analysis highlights the rationale behind the chosen synthetic route. The potential of this compound as a kinase inhibitor underscores the importance of developing reproducible synthetic methods for novel imidazo[4,5-b]pyridine derivatives, thereby accelerating the discovery of new therapeutic agents.

References

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. [Link]

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. PubMed. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]

  • Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compounds. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Publications. [Link]

  • 2546-52-3,4-Bromo-3-fluoropyridine-AccelaChem|AccelaChemBio. AccelaChem. [Link]

  • Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司. AccelaChem. [Link]

  • SY039611,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司. AccelaChem. [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Publications. [Link]

  • Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. IUCr Journals. [Link]

  • (PDF) A novel method for the synthesis of 6-bromo-2-(3,4-dichloro-phenyl)imidazo[1,2-a]pyridine using microwave irradiation. ResearchGate. [Link]

  • (PDF) SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES SYNTHESE DE NOUVEAUX DERIVES DE LA 6-BROMO-2-METHYL. ResearchGate. [Link]

  • 6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. ResearchGate. [Link]

  • Biological Activities of Hydrazone Derivatives. MDPI. [Link]

  • 6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 22032341. PubChem. [Link]

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A Head-to-Head Comparison of Imidazo[4,5-b]pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-b]pyridine scaffold, a purine isostere, is a privileged structure in medicinal chemistry, featuring prominently in the development of therapeutics targeting a range of diseases.[1][2] Its isomeric forms, particularly the 1H- and 3H-isomers, often exhibit distinct physicochemical properties and biological activities. This guide provides a comprehensive head-to-head comparison of these isomers, offering experimental insights and detailed protocols to aid researchers in drug discovery and development.

Structural Isomerism and Its Implications

The core of our discussion revolves around the positional isomerism within the imidazole ring of the imidazo[4,5-b]pyridine system. The nitrogen atom in the imidazole moiety can be protonated at either the N1 or N3 position, giving rise to the 1H- and 3H-isomers, respectively. This seemingly subtle difference can significantly impact the molecule's hydrogen bonding capacity, pKa, solubility, and ultimately, its interaction with biological targets.[3]

Caption: The two principal tautomeric forms of imidazo[4,5-b]pyridine.

Physicochemical Properties: A Comparative Analysis

The position of the imidazole proton influences the electron density distribution across the heterocyclic system, which in turn governs key physicochemical parameters. While extensive side-by-side experimental data is not always available in the literature, we can synthesize information from various sources to draw a comparative picture.

Property1H-Isomer3H-IsomerRationale and Experimental Insights
pKa Generally lowerGenerally higherThe lone pair on the pyridine nitrogen in the 1H-isomer is more available for protonation, leading to a higher pKa for the conjugate acid. Conversely, the imidazole proton in the 3H-isomer is more acidic. Computational studies on substituted imidazo[4,5-b]pyridine derivatives have predicted pKa values that support this trend.[4]
Solubility VariableVariableSolubility is highly dependent on the nature and position of substituents. However, the differences in hydrogen bonding capabilities and crystal packing energies between the isomers can lead to significant variations in solubility for otherwise identical molecules.
Lipophilicity (logP) VariableVariableLipophilicity is also substituent-dependent. The position of the imidazole proton can influence the overall polarity of the molecule, leading to differences in logP values between isomers.[4]

Note: The provided table is a generalized comparison. Absolute values are highly dependent on the specific substitution pattern of the molecules under investigation.

Spectroscopic Differentiation: Unambiguous Isomer Assignment

Accurate structural elucidation is paramount in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between 1H- and 3H-imidazo[4,5-b]pyridine isomers.

¹H NMR Spectroscopy

The chemical shifts of the protons on the pyridine ring are sensitive to the position of the imidazole proton.

ProtonExpected Chemical Shift Range (ppm) - 1H-IsomerExpected Chemical Shift Range (ppm) - 3H-IsomerKey Differentiating Features
H5 ~8.1-8.3~8.3-8.5The H5 proton in the 3H-isomer is typically deshielded and appears further downfield compared to the 1H-isomer due to the proximity of the imidazole N-H.
H7 ~8.0-8.2~7.6-7.8The H7 proton in the 1H-isomer is generally more deshielded than in the 3H-isomer.
NH ~13.0-14.0~10.0-12.0The imidazole N-H proton of the 1H-isomer often appears as a broad singlet at a significantly downfield chemical shift due to intramolecular hydrogen bonding and resonance effects.

Note: These are approximate chemical shift ranges and can vary based on the solvent and substituents.[5][6][7]

¹³C NMR Spectroscopy

Carbon chemical shifts also provide valuable information for isomer identification.

CarbonExpected Chemical Shift Range (ppm) - 1H-IsomerExpected Chemical Shift Range (ppm) - 3H-IsomerKey Differentiating Features
C7a ~148-152~142-146The C7a bridgehead carbon is typically more deshielded in the 1H-isomer.
C2 ~150-155~158-162The C2 carbon in the 3H-isomer often resonates at a more downfield position.

Note: 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning the structures by observing long-range correlations between protons and carbons.[7]

Biological Performance: A Focus on Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[8][9] The isomeric form can drastically alter the binding affinity and selectivity of these inhibitors.

A review of the literature suggests that for certain biological targets, one isomer may be consistently more potent than the other. For instance, in a study on inotropic agents, 1H-imidazo[4,5-b]pyridine derivatives were found to be consistently more potent than their corresponding 3H-isomers.[1] In the context of Aurora kinase inhibition, specific substitution patterns on the 3H-imidazo[4,5-b]pyridine core have been shown to yield highly potent inhibitors.[9]

The following table summarizes representative data from the literature, highlighting the potential for significant differences in inhibitory activity between isomers.

Target KinaseIsomer TypeRepresentative CompoundIC₅₀ (nM)Reference
Aurora A3H-imidazo[4,5-b]pyridineCompound 3142[9]
TrkA3H-imidazo[4,5-b]pyridineCompound 2d<100[8]
BTK1H/3H mixtureCompound 6b1140[10]

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in assay conditions.

kinase_binding cluster_workflow Kinase Inhibitor Potency Determination start Synthesized Isomers (1H and 3H) assay_prep Prepare Kinase Assay Components (Kinase, Substrate, ATP, Buffer) start->assay_prep Characterize and Purify ic50_determination Perform Kinase Activity Assay (e.g., Radiometric or Luminescence-based) assay_prep->ic50_determination Incubate with varying inhibitor concentrations data_analysis Generate Dose-Response Curve and Calculate IC₅₀ ic50_determination->data_analysis comparison Compare IC₅₀ Values of Isomers data_analysis->comparison

Caption: A generalized workflow for the comparative evaluation of kinase inhibitory potency.

Experimental Protocols

To facilitate the direct comparison of imidazo[4,5-b]pyridine isomers, we provide the following detailed experimental protocols.

Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine

This protocol is adapted from established literature procedures.[2][11]

Materials:

  • 2,3-Diaminopyridine

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminopyridine (1 mmol) and benzaldehyde (1 mmol) in DMSO (10 mL).

  • Add sodium metabisulfite (1.1 mmol) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenyl-1H-imidazo[4,5-b]pyridine.

Synthesis of 2-Phenyl-3H-imidazo[4,5-b]pyridine

This protocol is based on a multi-step synthesis often involving the initial formation of an N-substituted 2-amino-3-nitropyridine.[6][12]

Materials:

  • 2-Chloro-3-nitropyridine

  • Aniline

  • Iron powder

  • Ammonium chloride

  • Benzaldehyde

  • Ethanol

  • Water

Procedure:

  • Step 1: Synthesis of 3-nitro-N-phenylpyridin-2-amine: In a sealed tube, combine 2-chloro-3-nitropyridine (1 mmol) and aniline (1.1 mmol) in ethanol (5 mL). Heat the mixture at 100 °C for 12 hours. After cooling, the product can be isolated by filtration.

  • Step 2: Reduction of the nitro group: To a solution of 3-nitro-N-phenylpyridin-2-amine (1 mmol) in a mixture of ethanol and water, add iron powder (3 mmol) and ammonium chloride (0.5 mmol). Reflux the mixture for 2-3 hours.

  • Step 3: Cyclization: To the crude N¹-phenylpyridine-2,3-diamine from the previous step, add benzaldehyde (1.1 mmol) and a catalytic amount of acetic acid in ethanol. Reflux the mixture for 4-6 hours.

  • Work-up and purification: After completion of the reaction, concentrate the solvent under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Purify the crude product by column chromatography to yield 2-phenyl-3H-imidazo[4,5-b]pyridine.

Protocol for Kinase Inhibition Assay (IC₅₀ Determination)

This is a generalized protocol for a radiometric kinase assay. The specific conditions (e.g., kinase concentration, substrate, ATP concentration) will need to be optimized for the particular kinase of interest.[13][14][15]

Materials:

  • Kinase of interest

  • Specific peptide or protein substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • 10% Trichloroacetic acid (TCA)

  • Phosphocellulose paper

  • Scintillation fluid

  • 96-well plate

Procedure:

  • Prepare serial dilutions of the test compounds (1H- and 3H-isomers) in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the serially diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30 °C for a predetermined time (within the linear range of the assay).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper with 10% TCA to remove unincorporated [γ-³³P]ATP.

  • Place the washed paper in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

synthesis_workflow cluster_1H Synthesis of 1H-Isomer cluster_3H Synthesis of 3H-Isomer start_1H 2,3-Diaminopyridine + Benzaldehyde reaction_1H Condensation with Na₂S₂O₅ in DMSO start_1H->reaction_1H workup_1H Precipitation and Recrystallization reaction_1H->workup_1H product_1H 2-Phenyl-1H-imidazo[4,5-b]pyridine workup_1H->product_1H start_3H 2-Chloro-3-nitropyridine + Aniline snar_3H SₙAr Reaction start_3H->snar_3H reduction_3H Nitro Group Reduction snar_3H->reduction_3H cyclization_3H Cyclization with Benzaldehyde reduction_3H->cyclization_3H product_3H 2-Phenyl-3H-imidazo[4,5-b]pyridine cyclization_3H->product_3H

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Core Principles

The primary challenge in handling 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine is the absence of comprehensive hazard data. A Safety Data Sheet (SDS) for the closely related compound 6-bromo-7-chloro-1H-imidazo[4,5-b]pyridine indicates "no data available" for most toxicological and hazard classifications[1]. However, the imidazopyridine scaffold is present in many pharmacologically active and marketed drugs, and various derivatives have been shown to possess biological activity, including cytotoxic and anti-proliferative effects against cancer cell lines[2][3]. Recent toxicological studies on other imidazo-based heterocyclic derivatives have indicated the potential for DNA fragmentation and, at high doses, hepatic damage[4][5].

The presence of bromine and chlorine atoms classifies this compound as a halogenated heterocyclic compound. Such compounds can have unpredictable reactivity and may produce hazardous decomposition products upon combustion. Therefore, it is imperative to treat this compound as potentially hazardous through all routes of exposure: inhalation, ingestion, and skin contact.

Guiding Precautionary Principles:

  • Assume Potentially High Toxicity: In the absence of data, handle the compound as if it were acutely toxic, a skin/eye irritant, and a potential sensitizer.

  • Minimize Exposure: All procedures must be designed to minimize the generation of dusts or aerosols and prevent direct contact.

  • Control at the Source: Utilize engineering controls as the primary means of exposure reduction.

  • Prepare for Emergencies: Ensure that all personnel are aware of emergency procedures and the location of safety equipment.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A multi-layered PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed[6][7].

Primary Engineering Controls
  • Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood[1].

Mandatory PPE Ensemble

The following table outlines the minimum required PPE for handling this compound.

Protection Area Required PPE Rationale and Specifications
Eye and Face Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards[8]. A full-face shield must be worn over goggles when handling significant quantities (>1 liter of solution) or when there is a risk of splashing or energetic reactions[8].
Respiratory N95 Respirator (minimum)For weighing and handling the solid, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particles. If irritation is experienced or aerosol generation is likely, a full-face respirator with appropriate cartridges should be used[1].
Body Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat provides a barrier against incidental contact.
Hand Double Nitrile GlovesDue to the unknown skin permeability, double gloving is required[9]. The outer glove should be removed and replaced immediately upon contamination. Inspect gloves for any signs of degradation before use.
Footwear Closed-toe ShoesShoes must fully cover the feet to protect against spills.

Operational and Handling Protocols

Adherence to systematic procedures is critical for minimizing risk.

Preparation and Weighing
  • Designate a Handling Area: All work with the compound should be performed in a designated area within a chemical fume hood.

  • Pre-weighing Checks: Before handling, ensure all necessary PPE is donned correctly and that safety equipment (eyewash station, safety shower) is accessible and unobstructed[10].

  • Static Control: Use an anti-static weigh boat or an ionizing bar to prevent dispersal of the powdered compound due to static electricity.

  • Careful Transfer: Handle the solid with care to avoid creating dust. Use a spatula for transfers and gently tap to dislodge material rather than shaking.

Solution Preparation and Reactions
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are securely capped or sealed. If a reaction needs to be vented, use a system that directs any off-gassing to the back of the fume hood.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or bath and monitor the reaction temperature closely.

Accidental Release and Spill Management
  • Evacuate: In the event of a significant spill, evacuate the immediate area and alert colleagues.

  • Contain: For small spills within the fume hood, contain the spill using a chemical spill kit with an appropriate absorbent material.

  • Neutralize (If Applicable): Do not attempt to neutralize without specific knowledge of the compound's reactivity.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container. Clean the spill area thoroughly with soap and water.

  • Reporting: Report all spills to the laboratory supervisor or Environmental Health and Safety (EHS) department.

Waste Disposal Plan

As a halogenated organic compound, this compound and its associated waste are classified as hazardous. Improper disposal is a regulatory violation and an environmental hazard[11].

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with the compound (e.g., used weigh boats, contaminated gloves, absorbent materials) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound must be collected in a designated, sealed, and labeled container for halogenated organic waste[12]. Do not mix with non-halogenated waste streams[11][13].

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Pathway

All waste streams containing this compound must be disposed of through a licensed hazardous waste management company. The likely disposal method for halogenated organic waste is high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans[14].

Diagrams and Visualizations

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection cluster_assessment Hazard & Task Assessment cluster_ppe PPE Determination Start Start: Handling 6-Bromo-2-chloro- 7-methyl-3H-imidazo[4,5-b]pyridine Assess_Toxicity Toxicity Data Available? Start->Assess_Toxicity Assume_Hazard Assume High Hazard (Precautionary Principle) Assess_Toxicity->Assume_Hazard No Assess_Task Task Assessment: - Solid or Liquid? - Scale? - Aerosol Generation? Engineering_Controls Primary Control: Chemical Fume Hood Assess_Task->Engineering_Controls Assume_Hazard->Assess_Task Base_PPE Minimum PPE: - Lab Coat - Double Nitrile Gloves - Goggles Engineering_Controls->Base_PPE Respiratory_Protection Respiratory Protection Needed? Base_PPE->Respiratory_Protection Face_Protection Enhanced Face Protection? Respiratory_Protection->Face_Protection Final_PPE Final PPE Ensemble Face_Protection->Final_PPE

Caption: PPE Selection Workflow for Novel Compounds.

Waste Management and Disposal Logic

This diagram outlines the correct procedure for segregating and disposing of waste generated from handling the compound.

Waste_Disposal cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Collection & Disposal Start Procedure Complete: Waste Generated Identify_Waste Identify Waste Type Start->Identify_Waste Solid_Waste Solid Waste (Gloves, Paper Towels, etc.) Identify_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste (Solvents, Reaction Mixtures) Identify_Waste->Liquid_Waste Liquid Sharps_Waste Sharps Waste (Needles, etc.) Identify_Waste->Sharps_Waste Sharps Solid_Container Labeled Halogenated Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Halogenated Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Designated Sharps Container Sharps_Waste->Sharps_Container Licensed_Disposal Dispose via Licensed Hazardous Waste Vendor (High-Temp Incineration) Solid_Container->Licensed_Disposal Liquid_Container->Licensed_Disposal Sharps_Container->Licensed_Disposal

Caption: Waste Segregation and Disposal Pathway.

References

  • 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine Safety Data Sheets. Echemi.

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry.

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science.

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules.

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. ResearchGate.

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.

  • Pyridine - Safety Data Sheet. Carl ROTH.

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports.

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules.

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Hamburg.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Pyridine - SAFETY DATA SHEET. Penta chemicals.

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. National Center for Biotechnology Information.

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.

  • 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet. Thermo Fisher Scientific.

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Journal of Cleaner Production.

  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA).

  • Chapter 19 – Personal Protective Equipment (PPE). Lawrence Berkeley National Laboratory Environment, Health, and Safety.

  • 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia.

  • Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno Environmental Health & Safety.

Sources

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